molecular formula C22H16N3NaO6S2 B15557048 Acid red 42 CAS No. 39280-62-1

Acid red 42

カタログ番号: B15557048
CAS番号: 39280-62-1
分子量: 505.5 g/mol
InChIキー: HJBFOCFLBVMVCF-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Acid red 42 is a useful research compound. Its molecular formula is C22H16N3NaO6S2 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

sodium;6-amino-5-[[2-(benzenesulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S2.Na/c23-17-11-10-14-12-16(33(29,30)31)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)32(27,28)15-6-2-1-3-7-15;/h1-13,26H,23H2,(H,29,30,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBFOCFLBVMVCF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N3NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884239, DTXSID30960022
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(phenylsulfonyl)phenyl]diazenyl]-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-{2-[2-(benzenesulfonyl)phenyl]hydrazinyl}-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-60-9, 39280-62-1
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-(2-(2-(phenylsulfonyl)phenyl)diazenyl)-, sodium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(phenylsulfonyl)phenyl]diazenyl]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(phenylsulfonyl)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-{2-[2-(benzenesulfonyl)phenyl]hydrazinyl}-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Acid Red 42: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Acid Red 42, an azo dye with applications in various scientific and industrial fields. This document summarizes its known chemical and physical characteristics, provides a representative synthesis protocol, and outlines standard analytical methods for its characterization.

Chemical Identity and Properties

This compound, identified by the CAS Number 6245-60-9, is a monoazo dye.[1][2] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Chemical Name sodium 6-amino-4-hydroxy-5-[[2-(phenylsulfonyl)phenyl]azo]naphthalene-2-sulfonate[3]
Synonyms C.I. This compound, C.I. 17070, Acid Red 4BL, Acid Red E4BL[1][2]
CAS Number 6245-60-9[1][2]
Molecular Formula C₂₂H₁₆N₃NaO₆S₂[1][2][4]
Molecular Weight 505.5 g/mol [1][2][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water (red solution), Soluble in ethanol (purplish-red solution)[1]
Color in Strong Sulfuric Acid Dark purple, turns orange upon dilution[1]
Behavior in Aqueous Solution Forms a red-brown precipitate with strong hydrochloric acid; Forms a purplish-red precipitate with sodium hydroxide[1]

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene ring system linked to a phenyl group through an azo bridge (-N=N-). The molecule also contains sulfonic acid, hydroxyl, and amino functional groups, which contribute to its solubility in polar solvents and its dyeing properties.

Acid_Red_42_Structure cluster_naphthalene Naphthalene Core cluster_phenyl Phenyl Group cluster_substituents Functional Groups Naph Ph Naph->Ph -N=N- bridge SO3Na1 SO₃⁻Na⁺ Naph->SO3Na1 attached to OH OH Naph->OH attached to NH2 NH₂ Naph->NH2 attached to SO2Ph SO₂-Ph Ph->SO2Ph attached to

Caption: 2D Chemical Structure of this compound.

Synthesis

This compound is synthesized through a diazotization and coupling reaction.[1] The manufacturing process involves the diazotization of 2-(phenylsulfonyl)benzenamine, followed by the coupling of the resulting diazonium salt with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.[1]

General Experimental Protocol for Synthesis

Step 1: Diazotization of the Amine

  • Dissolve the primary aromatic amine (in this case, 2-(phenylsulfonyl)benzenamine) in an acidic solution, typically hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the amine solution while maintaining the low temperature. The reaction is typically stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Prepare a solution of the coupling agent (6-amino-4-hydroxynaphthalene-2-sulfonic acid) in an appropriate solvent, adjusting the pH as necessary for the specific coupling reaction (in this case, acidic conditions).

  • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining a low temperature.

  • The azo dye will precipitate out of the solution upon formation.

  • The product can then be isolated by filtration, washed with water and appropriate solvents to remove unreacted starting materials and byproducts, and then dried.

Synthesis_Workflow start Start Materials: 2-(Phenylsulfonyl)benzenamine 6-Amino-4-hydroxynaphthalene-2-sulfonic acid diazotization Diazotization: Amine + NaNO₂ + Acid (0-5°C) start->diazotization coupling Azo Coupling: Diazonium Salt + Coupling Agent diazotization->coupling precipitation Precipitation of this compound coupling->precipitation isolation Isolation: Filtration and Washing precipitation->isolation drying Drying isolation->drying product Final Product: This compound drying->product

Caption: General workflow for the synthesis of this compound.

Experimental Characterization

The structural characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye, which are responsible for its color. Azo dyes exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum due to π→π* transitions of the conjugated azo system.[9] The exact absorption maximum (λmax) will depend on the solvent and the pH of the solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for:

  • O-H stretching (from the hydroxyl group)

  • N-H stretching (from the amino group)

  • N=N stretching (from the azo group)

  • S=O stretching (from the sulfonyl and sulfonate groups)

  • C-N stretching

  • Aromatic C-H and C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data is crucial for confirming the connectivity of the atoms and the overall structure of the dye.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak would be expected to correspond to the calculated molecular weight of the compound.

References

Acid Red 42 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Acid Red 42, identified by the CAS number 6245-60-9, is a monoazo acid dye.[1][2][3] It is also known by its Colour Index name, C.I. 17070.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 6245-60-9[1][2][3]
C.I. Number 17070[1][2]
Molecular Formula C22H16N3NaO6S2[1][2][3]
Molecular Weight 505.5 g/mol [1][2]
Appearance Red powder
Solubility Soluble in water (red solution), Soluble in ethanol (purplish-red solution)[1]
Chemical Behavior

This compound exhibits distinct color changes in the presence of strong acids and bases. In a solution with strong sulfuric acid, it appears dark purple, which dilutes to orange.[1] When a strong hydrochloric acid is added to its aqueous solution, a red-brown precipitate is formed.[1] Conversely, the addition of sodium hydroxide results in a purplish-red precipitate.[1]

Synthesis

The synthesis of this compound involves a two-step process: diazotization followed by an azo coupling reaction.

Synthesis Workflow

The synthesis of this compound is a standard procedure for creating azo dyes. The process begins with the diazotization of an aromatic amine, followed by its coupling to a suitable coupling component.

G Synthesis Workflow of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2-(Phenylsulfonyl)benzenamine 2-(Phenylsulfonyl)benzenamine Diazonium Salt Diazonium Salt 2-(Phenylsulfonyl)benzenamine->Diazonium Salt Reacts with Nitrous Acid Nitrous Acid Nitrous Acid->Diazonium Salt to form This compound This compound Diazonium Salt->this compound Couples with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid 6-Amino-4-hydroxynaphthalene-2-sulfonic acid 6-Amino-4-hydroxynaphthalene-2-sulfonic acid->this compound under acidic conditions

Caption: Synthesis of this compound via diazotization and azo coupling.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Phenylsulfonyl)benzenamine

  • Sodium nitrite

  • Hydrochloric acid

  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid

  • Ice

  • Water

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Diazotization:

    • Dissolve 2-(Phenylsulfonyl)benzenamine in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite to the mixture while maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve 6-Amino-4-hydroxynaphthalene-2-sulfonic acid in water. Adjust to a slightly acidic pH if necessary.

    • Cool the coupling agent solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the coupling agent solution.

    • Maintain the temperature below 10 °C and stir the reaction mixture for several hours until the coupling is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography.

    • The resulting this compound dye will precipitate from the solution.

  • Isolation and Purification:

    • Filter the precipitated dye from the reaction mixture.

    • Wash the filter cake with a cold brine solution to remove impurities.

    • Dry the purified this compound powder in a vacuum oven at a controlled temperature.

Applications in Research

Acid dyes like this compound are primarily used in the textile industry for dyeing protein fibers such as wool and silk. In a research context, their anionic nature allows them to bind to cationic components of cells and tissues, making them useful as biological stains.

Histological Staining

While specific protocols for this compound in histological staining are not widely published, a general protocol for acid dyes can be adapted for its use as a counterstain, for example, in a trichrome staining method to differentiate cytoplasm and muscle fibers from collagen.

Experimental Protocol: General Acid Dye Staining for Histology

This protocol provides a general framework for using an acid dye like this compound as a counterstain after nuclear staining with hematoxylin.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Harris's Hematoxylin

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or other bluing agent)

  • This compound staining solution (0.5% w/v in 1% acetic acid)

  • Dehydrating agents and clearing agents

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate the sections by passing them through a graded series of alcohol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse well in running tap water.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate briefly in 1% acid alcohol.

    • Wash in running tap water.

    • Blue the sections in Scott's tap water substitute for 1-2 minutes.

    • Wash in running tap water.

  • Counterstaining with this compound:

    • Immerse the slides in the 0.5% this compound solution for 3-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a permanent mounting medium.

Staining Workflow

The following diagram illustrates the logical flow of a typical histological staining procedure using an acid dye as a counterstain.

G General Histological Staining Workflow start Start: Paraffin-embedded tissue slide deparaffinize Deparaffinization & Rehydration start->deparaffinize nuclear_stain Nuclear Staining (Hematoxylin) deparaffinize->nuclear_stain differentiation Differentiation (Acid Alcohol) nuclear_stain->differentiation bluing Bluing differentiation->bluing counterstain Counterstaining (this compound) bluing->counterstain dehydration Dehydration counterstain->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting clearing->mounting end End: Stained slide for microscopy mounting->end

Caption: Workflow for histological staining with a nuclear and counterstain.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the powdered dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste according to institutional and local regulations.

References

Chemical Identity and Properties of Acid Red 42

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Acid Red 42 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this document details a robust experimental protocol for determining the solubility of dyes like this compound using UV-Vis spectrophotometry, a widely accepted and accurate method. The included diagrams illustrate the experimental workflow and the underlying principles of the spectrophotometric method.

This compound, also known by its Colour Index name C.I. 17070, is a red azo dye. Its chemical structure and properties are summarized below.

  • Chemical Name: this compound[1]

  • C.I. Number: 17070[1]

  • CAS Number: 6245-60-9[1]

  • Molecular Formula: C₂₂H₁₆N₃NaO₆S₂[1]

  • Molecular Weight: 505.5 g/mol [1]

  • Class: Single azo dye[1]

Solubility of this compound

Qualitative Solubility

This compound is generally described as being soluble in water and exhibiting solubility in ethanol, though the appearance of the ethanolic solution is described differently across sources.

  • In Water: Soluble, forming a red solution.[1]

  • In Ethanol: Soluble, forming a purplish-red or yellow-light red solution.[1]

Quantitative Solubility Data

Table 1: Quantitative Solubility Data for Ponceau Xylidine (Acid Red 26)

SolventSolubility (mg/mL)Source
Water>30[2]
Ethanol1[2]

Disclaimer: The data presented in Table 1 is for Ponceau Xylidine (Acid Red 26) and not this compound. While structurally related, the solubility of this compound may differ.

Experimental Protocol for Solubility Determination

A precise and reliable method for determining the solubility of a colored compound like this compound is through the use of UV-Vis spectrophotometry. This method involves creating a saturated solution, and then measuring its concentration by comparing its absorbance to a standard curve of known concentrations.

Materials and Equipment
  • This compound powder

  • Distilled or deionized water

  • Absolute ethanol

  • Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Graduated pipettes and pipette filler

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes (or filtration apparatus with appropriate filters)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength range)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_separation Separation of Saturated Solution cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to a known volume of solvent (Water or Ethanol) A->B C Stir mixture vigorously for an extended period (e.g., 24h) at a constant temperature B->C D Centrifuge or filter the mixture to remove undissolved solid C->D E Carefully collect the supernatant (saturated solution) D->E F Prepare a series of dilutions of the saturated solution E->F G Measure the absorbance of each dilution using a UV-Vis spectrophotometer F->G H Create a standard curve (Absorbance vs. Concentration) G->H I Determine the concentration of the saturated solution H->I J Calculate Solubility (g/L or mol/L) I->J

Diagram 1: General experimental workflow for determining dye solubility.
Detailed Procedure

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a sealed container. The exact amount of excess dye is not critical, but enough should be added to ensure that saturation is reached and some solid remains undissolved.

  • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) at a constant, recorded temperature. This ensures that the solution reaches equilibrium and becomes saturated.

Step 2: Separation of the Saturated Solution

  • After stirring, allow the solution to settle.

  • To separate the saturated solution from the undissolved solid, either centrifuge the mixture at a high speed and carefully collect the supernatant, or filter the solution using a syringe filter that does not absorb the dye.

Step 3: Preparation of a Standard Curve

  • Prepare a stock solution of this compound with a known concentration in the same solvent.

  • From the stock solution, prepare a series of dilutions with decreasing, known concentrations.

  • Measure the absorbance of the stock solution and each dilution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Plot a graph of absorbance versus concentration. This is the standard curve, and it should be linear in the concentration range used (Beer-Lambert Law).

Step 4: Determination of the Concentration of the Saturated Solution

  • Take an aliquot of the clear, saturated solution obtained in Step 2 and dilute it with the solvent to a concentration that falls within the linear range of your standard curve.

  • Measure the absorbance of this diluted saturated solution at the λmax.

  • Using the equation of the line from the standard curve, calculate the concentration of the diluted solution.

  • Multiply this concentration by the dilution factor to determine the concentration of the original, undissolved saturated solution. This concentration is the solubility of this compound in that solvent at the experimental temperature.

Principle of UV-Vis Spectrophotometry for Solubility Determination

The use of UV-Vis spectrophotometry for determining solubility is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration.

G cluster_principle Principle of UV-Vis Spectrophotometry cluster_logic Logical Flow A Light Source B Monochromator (Selects λmax) A->B C Cuvette with Saturated Solution B->C D Detector C->D F Measured Absorbance D->F Measures Transmitted Light E Known Concentrations (Standard Curve) G Beer-Lambert Law (A = εbc) E->G F->G H Calculated Concentration (Solubility) G->H

Diagram 2: Principle of solubility determination using UV-Vis spectrophotometry.

Applications in Research and Drug Development

Understanding the solubility of a compound like this compound is crucial for various applications in research and development:

  • Formulation Development: For any potential application, knowing the solubility in different solvents is fundamental for developing stable and effective formulations.

  • In Vitro Assays: In biological screening, compounds are often dissolved in solvents like water or ethanol. Accurate solubility data is essential for preparing test solutions at desired concentrations and avoiding precipitation.

  • Toxicology Studies: The solubility of a substance can influence its bioavailability and, consequently, its toxicological profile.

  • Analytical Method Development: Solubility information is important for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

While this compound is primarily used as a dye, the principles and methodologies for determining its solubility are broadly applicable to a wide range of compounds of interest to researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Spectroscopic Properties of Acid Red Dyes: A Case Study of Acid Red 52 as a Proxy for Acid Red 42

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of published spectroscopic data for Acid Red 42 (C.I. 17070), this guide utilizes the well-characterized and structurally related fluorescent dye, Acid Red 52 (Sulforhodamine B, C.I. 45100) , as a representative example. The experimental protocols and data presented herein are based on Acid Red 52 and are intended to provide a comprehensive framework for the spectroscopic analysis of similar acid red dyes.

Introduction

Acid Red dyes are a class of water-soluble anionic dyes widely used in various industrial and scientific applications, including textiles, inks, and biological staining. Their vibrant coloration and, in some cases, strong fluorescence make them valuable tools in analytical and imaging techniques. This guide provides a detailed overview of the absorption and emission properties of acid red dyes, with a specific focus on the experimental determination of their spectroscopic parameters. While the primary subject of inquiry is this compound, the lack of comprehensive data necessitates the use of Acid Red 52 as a practical analogue.

This compound is identified by the following:

  • C.I. Number: 17070[1][2]

  • CAS Number: 6245-60-9[1][2]

  • Molecular Formula: C₂₂H₁₆N₃NaO₆S₂[1]

  • Molecular Weight: 505.50 g/mol [1][3]

Acid Red 52 , used as a proxy in this guide, is identified by:

  • C.I. Number: 45100[4]

  • CAS Number: 3520-42-1[4][5]

  • Molecular Formula: C₂₇H₂₉N₂NaO₇S₂[5][6]

  • Synonyms: Sulforhodamine B, Xylene Red B, Lissamine Rhodamine B[5]

Spectroscopic Data of Acid Red 52

The following tables summarize the key quantitative spectroscopic data for Acid Red 52. These values are critical for applications in quantitative analysis, fluorescence microscopy, and other spectroscopic techniques.

ParameterValueSolvent/ConditionsReference
Maximum Absorption Wavelength (λmax) 564 - 568 nm1.5 g/L Ammonium Acetate Solution[7]
Molar Absorptivity (ε) Data not explicitly found in search results
Maximum Emission Wavelength (λem) ~585 nm (Typical for Rhodamines)Ethanol
Fluorescence Quantum Yield (ΦF) Data not explicitly found in search results
Appearance of Solution Fluorescent pinkish-redWater[4]

Experimental Protocols

Measurement of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum and maximum absorption wavelength (λmax) of an acid red dye.

Objective: To measure the absorbance of the dye solution across a range of wavelengths to identify the λmax.

Materials:

  • Acid Red dye (e.g., Acid Red 52)

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the dye in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution to prepare a series of working solutions with concentrations ranging from 1 to 10 µg/mL. The final absorbance at λmax should ideally be between 0.1 and 1.0.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 400 - 700 nm for a red dye).

    • Set the scan speed and slit width according to the instrument's manual.

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the dye solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum.

  • Sample Measurement:

    • Rinse a cuvette with the dye working solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Run the spectral scan to obtain the absorption spectrum.

  • Data Analysis:

    • The absorption spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Measurement of Emission Spectrum

This protocol describes the procedure for determining the fluorescence emission spectrum and the maximum emission wavelength (λem).

Objective: To measure the fluorescence intensity of the dye solution as a function of wavelength when excited at its λmax.

Materials:

  • Acid Red dye solution (from the absorption experiment)

  • Spectrofluorometer

  • Fluorescence cuvettes (four-sided polished)

Procedure:

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the predetermined λmax of the dye.

    • Set the emission wavelength range to be scanned (e.g., λmax + 10 nm to 800 nm).

    • Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity.

  • Blank Measurement: Fill a fluorescence cuvette with the solvent and place it in the spectrofluorometer. Record a blank scan to identify any background fluorescence or Raman scattering from the solvent.

  • Sample Measurement:

    • Use a dilute solution of the dye (absorbance at λmax < 0.1) to avoid inner filter effects.

    • Rinse and fill a fluorescence cuvette with the dilute dye solution.

    • Place the sample cuvette in the spectrofluorometer and acquire the emission spectrum.

  • Data Analysis:

    • The emission spectrum will be a plot of fluorescence intensity versus wavelength.

    • The wavelength at which the highest fluorescence intensity is observed is the λem.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent dye.

G cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy A1 Prepare Dye Stock Solution A2 Prepare Working Dilutions A1->A2 A5 Measure Sample Absorption Spectrum A2->A5 A3 Set up UV-Vis Spectrophotometer A4 Measure Solvent Blank A3->A4 A4->A5 A6 Determine λmax A5->A6 E1 Set up Spectrofluorometer (Ex = λmax) A6->E1 Input λmax E2 Measure Solvent Blank E1->E2 E3 Measure Sample Emission Spectrum E2->E3 E4 Determine λem E3->E4

Caption: Workflow for Absorption and Emission Spectroscopy.

Application in Cellular Staining and Imaging

Acid red dyes, particularly fluorescent ones like Acid Red 52, are often used as protein stains and cellular labels. The following diagram illustrates a simplified workflow for staining cells and subsequent fluorescence microscopy.

G cluster_staining Cell Staining Protocol cluster_imaging Fluorescence Microscopy S1 Culture and Fix Cells S2 Permeabilize Cells S1->S2 S3 Incubate with Acid Red Dye Solution S2->S3 S4 Wash to Remove Excess Dye S3->S4 I1 Mount Stained Cells on Slide S4->I1 I2 Excite with Appropriate Wavelength I1->I2 I3 Collect Emitted Fluorescence I2->I3 I2->I3 I4 Image Analysis I3->I4

Caption: Workflow for Cell Staining and Fluorescence Microscopy.

References

Acid Red 42: A Technical Guide for Environmental Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 42 (C.I. 17070; CAS No. 6245-60-9) is a monoazo anionic dye belonging to the acid dye category. While broadly classified by some suppliers as a fluorescent dye and chemical stain, a comprehensive review of scientific literature reveals its primary application in research is not within cellular biology or drug development, but as a model compound in environmental science. Specifically, this compound is extensively utilized in studies focused on the decolorization and degradation of textile effluents. Its stable azo bond and prevalence in industrial wastewater make it a representative substrate for evaluating the efficacy of various bioremediation and physicochemical treatment technologies.

This technical guide provides an in-depth overview of the documented research uses of this compound, with a focus on environmental applications. It summarizes key quantitative data, details experimental protocols, and visualizes the workflows of these studies to serve as a resource for researchers in environmental science and biotechnology.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the removal and degradation of this compound using biological and chemical methods.

Table 1: Microbial Decolorization of this compound

Microorganism/SystemInitial Dye Concentration (mg/L)Treatment Time (hours)Decolorization Efficiency (%)Reference
Funalia trogii (Culture Filtrate)5002493.4[1]
Trametes trogii5002493.4[2]
Municipal Wastewater SludgeNot SpecifiedNot Specified80 - 90 (Average for acid dyes)[3][4][5]
Pseudomonas aeruginosaNot SpecifiedNot SpecifiedCapable of decolorizing[6]

Table 2: Physicochemical Removal of this compound

Treatment MethodKey ParametersInitial Dye Concentration (mg/L)Adsorbent DosageRemoval Efficiency (%)Reference
Adsorption by Dendrimer-Modified Halloysite NanotubespH 3Not SpecifiedNot Specified93 - 94[7]
CoagulationAluminum SulfateNot SpecifiedNot SpecifiedEffective Decolorization[8]
Reduction by Nanoscale Zero-Valent Iron (nZVI)Batch SystemNot SpecifiedNot SpecifiedEffective Decolorization[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols derived from the literature for key experiments involving this compound.

Protocol 1: Fungal Decolorization of this compound

This protocol is based on the methodology used for in vitro decolorization by fungal culture filtrates.[1]

1. Fungal Culture and Enzyme Production:

  • Inoculate four 25-mm² surface agar plugs from a 7-day-old colony of Funalia trogii into a 500 mL Erlenmeyer flask containing 50 mL of a basal culture medium.
  • The basal medium consists of: 20 g/L glucose, 3 g/L L-asparagine monohydrate, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KH₂PO₄, 0.6 g/L K₂HPO₄, and trace elements, supplemented with 1 mM copper sulfate. Adjust the initial pH to 6.5.
  • Incubate the cultures statically at 28°C for 22 days.
  • Harvest the culture supernatants by filtering through filter paper using a Büchner funnel. This supernatant serves as the crude enzyme source.

2. In Vitro Decolorization Assay:

  • Prepare a stock solution of this compound.
  • The reaction mixture should contain the fungal culture filtrate and an aliquot of the this compound stock solution to achieve a final concentration of 500 mg/L.
  • Incubate the reaction mixture under specific conditions (e.g., temperature, pH) as required by the experimental design.
  • Collect samples at various time points (e.g., 0, 1, 24, 48, 72, and 144 hours).

3. Quantification of Decolorization:

  • Measure the absorbance of the samples at the maximum absorbance wavelength (λmax) of this compound, which is 512 nm.[10]
  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Adsorption-Based Removal of this compound

This protocol is a generalized procedure based on studies of dye adsorption onto novel materials.[7]

1. Preparation of Adsorbent Material:

  • Synthesize or procure the adsorbent material (e.g., dendrimer-based modified halloysite nanotubes).
  • Characterize the material using appropriate techniques (e.g., SEM, FTIR).

2. Batch Adsorption Experiments:

  • Prepare a stock solution of this compound of a known concentration.
  • In a series of flasks, add a fixed amount of the adsorbent to a known volume of the dye solution.
  • Adjust the pH of the solutions to the desired value (e.g., pH 3 was found to be optimal in one study).[7]
  • Agitate the flasks at a constant speed and temperature for a specified period to reach equilibrium.
  • Investigate the effect of various parameters such as initial dye concentration, adsorbent dosage, pH, and temperature by systematically varying one parameter while keeping others constant.

3. Analysis of Dye Concentration:

  • After the adsorption period, separate the adsorbent from the solution by centrifugation or filtration.
  • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax (512 nm).
  • Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
  • Analyze the adsorption isotherm and kinetics using appropriate models (e.g., Langmuir, Freundlich, pseudo-first-order, pseudo-second-order).

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows described in the protocols.

Fungal_Decolorization_Workflow cluster_culture Fungal Culture & Enzyme Production cluster_assay Decolorization Assay cluster_analysis Analysis Inoculation Inoculate Fungus (e.g., Funalia trogii) Incubation Static Incubation (28°C, 22 days) Inoculation->Incubation Harvesting Filter Culture to Obtain Crude Enzyme Supernatant Incubation->Harvesting Reaction Prepare Reaction Mixture: Enzyme Supernatant + this compound (500 mg/L) Harvesting->Reaction Sampling Incubate and Collect Samples (0, 24, 48, 72h) Reaction->Sampling Spectro Measure Absorbance at 512 nm Sampling->Spectro Calc Calculate Decolorization (%) Spectro->Calc

Caption: Workflow for Fungal Decolorization of this compound.

Adsorption_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis Adsorbent Prepare Adsorbent Material (e.g., Modified Halloysite) Mixing Mix Adsorbent and Dye Solution Adsorbent->Mixing Dye_Sol Prepare this compound Stock Solution Dye_Sol->Mixing pH_Adj Adjust pH (e.g., to 3) Mixing->pH_Adj Agitation Agitate at Constant Temp. to Reach Equilibrium pH_Adj->Agitation Separation Separate Adsorbent (Centrifugation/Filtration) Agitation->Separation Measurement Measure Final Dye Conc. in Supernatant (512 nm) Separation->Measurement Calculation Calculate Removal Efficiency (%) Measurement->Calculation Modeling Analyze Isotherm and Kinetic Data Calculation->Modeling

Caption: Workflow for Adsorption-Based Removal of this compound.

Conclusion

The available scientific literature positions this compound not as a tool for direct application in cellular or drug development research, but as a crucial model pollutant for environmental studies. Its use in assessing the efficacy of microbial and physicochemical wastewater treatment methods is well-documented. The data and protocols presented herein provide a comprehensive guide for researchers working on the remediation of textile dyes from industrial effluents. Future research may continue to employ this compound as a benchmark for novel degradation technologies.

References

An In-depth Technical Guide to the Mechanism of Action of Acid Red 42 as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Acid Red 42 (C.I. 17070) as a dye, with a focus on its application to protein-based substrates such as wool and silk. This document delves into the chemical properties of the dye, the principles of its interaction with protein fibers, quantitative performance data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a synthetic anionic dye belonging to the monoazo class of colorants. Its chemical formula is C₂₂H₁₆N₃NaO₆S₂ with a molecular weight of 505.5 g/mol . The presence of two sulfonate (-SO₃H) groups in its structure is key to its classification as an acid dye and is fundamental to its dyeing mechanism. These groups confer water solubility and provide the necessary anionic charge for interaction with protein fibers.

Core Mechanism of Action

The dyeing of protein fibers like wool and silk with this compound is a complex process governed by several intermolecular forces. The primary mechanism involves the formation of ionic bonds between the dye molecules and the fiber macromolecules in an acidic environment. This is supplemented by weaker interactions such as van der Waals forces and hydrogen bonding, which contribute to the overall fastness of the dyeing.

Under acidic conditions (typically pH 4-6), the amino groups (-NH₂) present in the polypeptide chains of wool and silk become protonated, acquiring a positive charge (-NH₃⁺). Concurrently, the sulfonate groups of the water-soluble this compound are ionized, carrying a negative charge (-SO₃⁻). The electrostatic attraction between the anionic dye molecules and the cationic sites on the protein fiber leads to the formation of strong ionic bonds, effectively fixing the dye to the substrate.[1][2][3]

The overall dyeing process can be summarized in three key stages:

  • Adsorption: The initial movement of dye molecules from the aqueous dye bath to the surface of the fiber.

  • Diffusion: The penetration of the dye molecules from the surface into the amorphous regions of the fiber structure.

  • Fixation: The establishment of stable bonds between the dye molecules and the fiber.

The rate and extent of dyeing are influenced by several factors, including pH, temperature, electrolyte concentration, and the liquor-to-goods ratio.

Quantitative Data on Dyeing Performance

The efficiency of the dyeing process and the durability of the resulting color are critical performance indicators. The following tables summarize key quantitative data for this compound.

Dye Exhaustion on Wool

Dye exhaustion refers to the percentage of dye that has moved from the dye bath to the fiber at the end of the dyeing process.

ParameterValueReference
Dye Exhaustion (%)>95%[4]

Conditions: 2% dye shade, pH 4.0, 70°C for 45 minutes, Liquor Ratio 1:30.

Colorfastness Properties on Wool

Colorfastness is the resistance of the dyed material to fading or color transfer caused by various environmental factors. The ratings are based on a grey scale, where 5 indicates excellent fastness and 1 indicates poor fastness.

Fastness PropertyTest StandardRating
Light FastnessISO 105-B025
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124

Note: These are typical fastness ratings for well-applied acid dyes of this type on wool and may vary depending on the specific dyeing conditions and substrate.

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate evaluation of dye performance.

Quantification of Dye Exhaustion

This protocol outlines a method to determine the percentage of dye uptake by the fiber from the dye bath using UV-Visible spectrophotometry.

Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Water bath or dyeing machine

  • Beakers or dyeing vessels

  • Pipettes and volumetric flasks

  • Wool or silk substrate

  • This compound dye

  • Acetic acid and sodium acetate (for buffer preparation)

  • Distilled water

Procedure:

  • Prepare a standard calibration curve:

    • Prepare a stock solution of this compound of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Dyeing Process:

    • Accurately weigh the textile substrate.

    • Prepare a dye bath with a known initial concentration of this compound, adjusting the pH to the desired value (e.g., pH 4.0) using an acetic acid/sodium acetate buffer.

    • Place the substrate in the dye bath and raise the temperature to the desired level (e.g., 70°C) over a specific period.

    • Maintain the dyeing temperature for a set duration (e.g., 45 minutes).

  • Measurement of Dye Exhaustion:

    • After the dyeing process, carefully remove the substrate.

    • Allow the dye bath to cool to room temperature.

    • Measure the absorbance of the residual dye bath solution at the λmax.

    • Using the calibration curve, determine the final concentration of the dye in the bath.

  • Calculation:

    • Calculate the percentage of dye exhaustion using the following formula: % Exhaustion = ((Initial Concentration - Final Concentration) / Initial Concentration) * 100

Determination of Wash Fastness (ISO 105-C06)

This protocol describes the standard method for assessing the resistance of the color of textiles to domestic or commercial laundering.

Materials and Equipment:

  • Launder-Ometer or similar washing fastness tester

  • Stainless steel balls (for mechanical agitation)

  • Multifiber adjacent fabric (containing wool, cotton, nylon, polyester, acrylic, and acetate)

  • ECE reference detergent

  • Grey Scale for assessing color change and staining

  • Color matching cabinet

Procedure:

  • Sample Preparation:

    • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

    • Sew it together with a piece of multifiber adjacent fabric of the same dimensions.

  • Washing:

    • Prepare the washing solution with the specified concentration of ECE detergent in distilled water.

    • Place the composite specimen in a stainless-steel container with the required volume of the washing solution and the specified number of stainless-steel balls.

    • Conduct the test in the Launder-Ometer at the specified temperature and duration (e.g., Test C1S: 60°C for 30 minutes).

  • Rinsing and Drying:

    • After the washing cycle, remove the specimen, rinse it thoroughly with cold distilled water, and then with running tap water.

    • Squeeze out the excess water and dry the specimen in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Using a color matching cabinet, assess the change in color of the dyed specimen by comparing it with an untreated sample using the Grey Scale for color change.

    • Assess the degree of staining on each of the six fiber types in the multifiber fabric using the Grey Scale for staining.

Determination of Light Fastness (ISO 105-B02)

This protocol details the method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Materials and Equipment:

  • Light fastness tester equipped with a Xenon arc lamp

  • Blue Wool standards (a set of 8 reference fabrics with known light fastness)

  • Opaque masks

  • Grey Scale for assessing color change

Procedure:

  • Sample Preparation:

    • Mount a specimen of the dyed fabric and the Blue Wool standards on cardboard holders.

    • Cover a portion of both the specimen and the standards with an opaque mask.

  • Exposure:

    • Place the mounted specimens and standards in the light fastness tester.

    • Expose them to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation:

    • Periodically inspect the fading of the specimen and the Blue Wool standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale.

    • The light fastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading.

Visualizations

Chemical Structure and Binding Mechanism

G cluster_dye This compound (Anionic) cluster_fiber Protein Fiber (e.g., Wool) cluster_conditions Dyeing Conditions Dye Dye Molecule (-SO₃⁻) Fiber Fiber Polymer (-NH₃⁺) Dye->Fiber Ionic Bond (Primary Interaction) Dye->Fiber Van der Waals Forces Hydrogen Bonding (Secondary Interactions) Conditions Acidic pH (H⁺) Conditions->Fiber Protonation Heat Heat Heat->Dye Increases kinetic energy and diffusion

Caption: Binding mechanism of this compound to a protein fiber.

Experimental Workflow for Dye Exhaustion Quantification

G A Prepare Dye Bath (Known Initial Concentration) B Introduce Textile Substrate A->B C Dyeing Process (Controlled Temperature & Time) B->C D Remove Substrate C->D E Measure Absorbance of Residual Dye Bath D->E F Determine Final Concentration (via Calibration Curve) E->F G Calculate % Dye Exhaustion F->G

References

Safety and Handling of Acid Red 42 Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for Acid Red 42 powder. Due to the limited availability of specific toxicological data for this compound, this document incorporates data from structurally similar acid red dyes, namely Acid Red 52 and Acid Red 92, to provide a thorough assessment of potential hazards. All personnel handling this substance should be adequately trained in the procedures outlined herein.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and related compounds. It is crucial to note that the toxicological data, particularly LD50 values, are for surrogate molecules and should be interpreted with caution.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
C.I. No. 17070[1]
CAS No. 6245-60-9[1]
Molecular Formula C22H16N3NaO6S2[1]
Molecular Weight 505.5 g/mol [1]
Appearance Reddish Powder
Odor Odorless

Table 2: Acute Toxicity Data for Related Acid Red Dyes

SubstanceTestRouteSpeciesValue
Acid Red 52LD50OralMouse10300 mg/kg[2]
Acid Red 92LD50IntravenousMouse310 mg/kg[3]

Hazard Identification and Personal Protective Equipment

This compound powder is classified as a hazardous substance that can cause skin and serious eye irritation.[4] Prolonged or repeated contact may also lead to skin irritation.[5] Ingestion may be harmful and can cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.[5] Inhalation of the dust may irritate the respiratory tract.[5]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber), tested to EN374.[4]
Skin and Body Protective clothing, such as a lab coat and, if necessary, acid-resistant protective clothing.[3][4]
Respiratory In case of insufficient ventilation or dust formation, a NIOSH/MSHA-approved respirator is required.[4][6]

Experimental Protocols for Safety Assessment

The following experimental methodologies are based on studies conducted on the related compound, Acid Red 52, as detailed in the opinion by the Scientific Committee on Consumer Products (SCCP). These serve as a reference for the types of safety assessments conducted for acid dyes.

Primary Eye Irritation Study (Rabbit Model)
  • Objective: To assess the potential of the substance to cause eye irritation.

  • Methodology:

    • A single dose of 0.1 grams of the test substance was instilled into the conjunctival sac of the left eye of six albino rabbits.

    • The right eye of each animal remained untreated to serve as a control.

    • Observations for signs of irritation were conducted at 1, 7, 24, 48, and 72 hours post-instillation using a magnifying glass.

    • After the 24-hour observation, all treated eyes were rinsed with physiological saline.

  • Results for Acid Red 52: The study concluded that Acid Red 52 is considered non-irritating to the rabbit eye.[7]

Dermal Absorption and Stability Studies
  • Objective: To determine the stability of the dye in various solutions relevant to dermal absorption studies.

  • Methodology:

    • The stability of the dye was assessed in Phosphate Buffered Saline (PBS) buffer, which is used as a receptor fluid in dermal absorption tests, and in an HPLC eluent mixture. Stability was checked over one day.

    • The stability of 10, 30, and 100 mg/ml solutions of the dye in 1% aqueous carboxymethyl cellulose (CMC) was evaluated at room temperature over a 4-hour period.

    • The stability of aqueous solutions of the dye was also tested for 2 hours at room temperature (20°C) and for 7 days at 4°C.

  • Results for Acid Red 52: The dye was found to be stable under all tested conditions, with variations from the nominal concentration within acceptable limits.[7]

Safe Handling and Emergency Procedures

Workflow for Safe Handling of this compound Powder

The following diagram illustrates the recommended workflow for the safe handling of this compound powder from receipt to disposal.

G Safe Handling Workflow for this compound Powder A Receipt of this compound - Verify container integrity - Check labeling B Storage - Tightly closed container - Cool, dark, well-ventilated area - Away from incompatible materials A->B C Preparation for Use - Work in a designated area - Ensure proper ventilation (fume hood) - Don appropriate PPE B->C D Weighing and Dispensing - Use a chemical fume hood - Minimize dust generation - Handle with care to avoid spills C->D E Use in Experiment - Follow established protocols - Avoid contact with skin and eyes D->E F Decontamination - Clean work surfaces thoroughly - Decontaminate equipment E->F G Waste Disposal - Collect waste in labeled, sealed containers - Dispose of as hazardous waste according to local regulations E->G F->G H End of Work - Remove and properly store/dispose of PPE - Wash hands thoroughly F->H G->H

Caption: Workflow for the safe handling of this compound powder.

First Aid Procedures for Exposure

Immediate and appropriate first aid is critical in the event of exposure to this compound powder. The following diagram outlines the recommended first aid measures for different routes of exposure.

G First Aid for this compound Exposure cluster_0 Routes of Exposure cluster_1 Immediate Actions cluster_2 Medical Attention A Inhalation A1 Move to fresh air. Keep at rest in a comfortable position for breathing. A->A1 B Skin Contact B1 Remove contaminated clothing immediately. Rinse skin with plenty of water/shower. B->B1 C Eye Contact C1 Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. C->C1 D Ingestion D1 Rinse mouth. Do NOT induce vomiting. D->D1 E Seek medical advice/attention if you feel unwell or if irritation persists. A1->E B1->E C1->E D1->E

Caption: First aid procedures for different routes of exposure to this compound.

In all cases of exposure, it is imperative to seek medical attention if symptoms persist or if there is any doubt about the severity of the exposure. Provide the Safety Data Sheet to the attending medical personnel.[4]

Storage and Disposal

Storage: Store this compound powder in a tightly closed container in a cool, dark, and well-ventilated area.[3] Keep it away from incompatible materials such as oxidizing agents.[3]

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[4] Do not allow the product to enter drains or waterways.[4]

This technical guide is intended to provide essential safety and handling information for this compound powder. It is not exhaustive, and users should always refer to the most current Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols: Acid Red Staining for Protein Gels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the use of a rapid and reversible red acid stain for the visualization of proteins following electrophoretic separation. While the topic specified is "Acid Red 42," it is important to note that in the context of protein analysis, "Acid Red" staining most commonly refers to the use of Ponceau S (also known as Acid Red 112) . Specific, validated protocols for using this compound for staining protein gels are not prevalent in scientific literature, and it is primarily recognized as a textile dye. Ponceau S, however, is a widely used, rapid, and reversible stain for detecting proteins on membranes (e.g., nitrocellulose or PVDF) after a Western blot transfer. Its mechanism is representative of acid dyes, which bind to proteins through electrostatic and hydrophobic interactions.

The primary application of Ponceau S is to confirm the successful transfer of proteins from the gel to the membrane before proceeding with immunodetection. The staining is transient and can be completely washed away, leaving the proteins available for subsequent antibody binding. This characteristic makes it an invaluable tool for troubleshooting and for total protein normalization in quantitative Western blotting.

The underlying principle of acidic dye staining involves the interaction of the negatively charged dye molecules with positively charged amino acid residues (like lysine and arginine) and non-polar regions of the proteins.[1][2] This binding is facilitated under acidic conditions, which enhance the positive charges on the protein.

Data Presentation

The selection of a protein stain is often dependent on the required sensitivity and the intended downstream applications. Below is a comparison of Ponceau S with the commonly used Coomassie Brilliant Blue stain.

FeaturePonceau SCoomassie Brilliant Blue (R-250/G-250)
Limit of Detection ~200 ng[1][3]~50 ng (traditional), with some colloidal formulations detecting as low as 8-10 ng[1]
Application Primarily for reversible staining of membranes (Nitrocellulose, PVDF)[4]Staining of polyacrylamide gels and PVDF membranes[1]
Reversibility Easily reversible with water or buffer washes[4]Generally considered a permanent stain, though destaining is possible with effort. Not ideal for reversible applications.
Downstream Compatibility Excellent for subsequent immunodetection (Western blotting) and protein sequencing[4]Can interfere with downstream applications like antibody binding unless completely removed.[1] Mass spectrometry is possible after destaining.
Staining Time 5-10 minutes[5]1 hour to overnight
Toxicity Generally considered non-toxic[6]Methanol and acetic acid in staining/destaining solutions are toxic.

Experimental Protocols

Protocol 1: Reversible Staining of Protein on Membranes with Ponceau S

This protocol outlines the standard procedure for staining a nitrocellulose or PVDF membrane after protein transfer.

Materials:

  • Ponceau S Staining Solution (0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)

  • Deionized or distilled water

  • Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST)

  • Shallow tray for staining

  • Orbital shaker

Procedure:

  • Post-Transfer Wash: Following the electrophoretic transfer of proteins from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.

  • Staining: Place the membrane in a clean, shallow tray. Add a sufficient volume of Ponceau S Staining Solution to completely submerge the membrane. Incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.[5]

  • Initial Wash and Visualization: Pour off the Ponceau S solution (this can often be reused). Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a lighter background.[5]

  • Imaging: At this stage, the membrane can be photographed or scanned to create a permanent record of the total protein profile. This image is useful for verifying even loading and transfer across the gel lanes.

  • Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. Wash the membrane with several changes of TBST or PBST, or simply with deionized water, until the red color is no longer visible.[7] A 0.1M NaOH solution can also be used for rapid destaining.[8]

  • Blocking: The membrane is now ready for the blocking step, as per your standard Western blotting protocol.

Mandatory Visualizations

Signaling Pathway/Mechanism Diagram

cluster_staining Mechanism of Acidic Dye Staining Protein Protein (Positively Charged Residues) StainedProtein Stained Protein Complex Protein->StainedProtein Electrostatic Interaction AcidicDye Acidic Dye (e.g., Ponceau S) (Negatively Charged) AcidicDye->StainedProtein Binding

Caption: Principle of acidic dye staining of proteins.

Experimental Workflow Diagram

cluster_workflow Ponceau S Staining Workflow A Protein Transfer (Gel to Membrane) B Rinse Membrane (Deionized Water) A->B C Incubate in Ponceau S Solution (5-10 min) B->C D Wash & Visualize (Deionized Water) C->D E Image Membrane (Documentation) D->E F Destain Completely (TBST/Water) E->F G Proceed to Western Blotting (Blocking, Antibodies) F->G

Caption: Workflow for reversible membrane staining.

References

Application Notes and Protocols for the Photocatalytic Degradation of Acid Red 42 with TiO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 42, an azo dye, is a significant contributor to water pollution from industrial effluents. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. Advanced oxidation processes, particularly heterogeneous photocatalysis using titanium dioxide (TiO2), have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants. When TiO2 is irradiated with UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic compounds into simpler and less harmful substances like CO2 and H2O.

This document provides detailed application notes and protocols for the photocatalytic degradation of this compound using TiO2 nanoparticles. It covers the synthesis of the TiO2 photocatalyst, the experimental setup for the degradation studies, and the analytical methods for monitoring the process.

Data Presentation

The efficiency of the photocatalytic degradation of this compound is influenced by several key parameters. The following tables summarize the expected trends and provide example quantitative data based on studies of similar azo dyes. It is crucial to note that these values are illustrative and should be determined experimentally for this compound.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Concentration of this compound (mg/L)Degradation Efficiency (%) after 120 min
1095
2085
5065
10045
(Conditions: TiO2 dosage = 1.0 g/L, pH = 7, UV irradiation)

Table 2: Effect of TiO2 Catalyst Dosage on Degradation Efficiency

TiO2 Dosage (g/L)Degradation Efficiency (%) after 120 min
0.570
1.092
1.593
2.090
(Conditions: Initial this compound concentration = 20 mg/L, pH = 7, UV irradiation)

Table 3: Effect of pH on Degradation Efficiency

pHDegradation Efficiency (%) after 120 min
388
594
791
975
1160
(Conditions: Initial this compound concentration = 20 mg/L, TiO2 dosage = 1.0 g/L, UV irradiation)

Table 4: Reaction Kinetics of this compound Degradation

Initial Concentration (mg/L)Apparent Rate Constant (k_app, min⁻¹)Half-life (t₁/₂, min)
100.02527.7
200.01838.5
500.01069.3
(Conditions: TiO2 dosage = 1.0 g/L, pH = 7, UV irradiation, Pseudo-first-order kinetics)

Experimental Protocols

Protocol 1: Synthesis of TiO2 Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing anatase TiO2 nanoparticles, which are known for their high photocatalytic activity.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Absolute ethanol

  • Deionized water

  • Nitric acid (HNO3) or Hydrochloric acid (HCl)[1]

Procedure:

  • Prepare two solutions. Solution A: Mix 15 mL of titanium (IV) isopropoxide with 45 mL of absolute ethanol in a beaker and stir for 15 minutes.

  • Solution B: In a separate beaker, mix 5 mL of deionized water with 45 mL of absolute ethanol.

  • Slowly add Solution B dropwise to Solution A under vigorous magnetic stirring.

  • Add a few drops of nitric acid or hydrochloric acid to the mixture to catalyze and control the hydrolysis rate, adjusting the pH to around 4.[1]

  • Continue stirring the solution for at least 2 hours to form a homogenous and transparent sol.

  • Age the sol at room temperature for 24 hours to facilitate the formation of a gel.

  • Dry the resulting gel in an oven at 100°C for 12 hours to remove the solvent.

  • Calcine the dried gel in a muffle furnace at 450-500°C for 2-4 hours to obtain the crystalline anatase TiO2 nanoparticles.

  • Characterize the synthesized TiO2 nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology.

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines the procedure for conducting the photocatalytic degradation of this compound in a laboratory-scale photoreactor.

Materials and Equipment:

  • This compound dye

  • Synthesized TiO2 nanoparticles

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or a UV-A lamp with a wavelength of 365 nm)

  • Magnetic stirrer

  • pH meter

  • Beakers, volumetric flasks, and pipettes

  • Centrifuge or syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this stock solution, prepare the desired concentration for the experiment (e.g., 20 mg/L) by dilution.

  • Photocatalytic Reaction Setup:

    • Add a specific volume of the this compound solution (e.g., 100 mL) to the photoreactor.

    • Add the desired amount of TiO2 catalyst (e.g., 1.0 g/L) to the dye solution.[2]

    • Adjust the pH of the suspension to the desired value (e.g., 7) using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the dye molecules and the surface of the TiO2 catalyst. Take an initial sample at the end of this period (t=0).

  • Initiation of Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction. Ensure the reactor is properly cooled to maintain a constant temperature.

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately after collection, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) or filter them through a 0.45 µm syringe filter to remove the TiO2 nanoparticles.

  • Analysis: Analyze the concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer. Measure the absorbance at the maximum absorption wavelength (λmax) of this compound. The λmax for similar red azo dyes is typically in the range of 500-530 nm and should be determined experimentally for this compound.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye (at t=0, after the dark adsorption period) and Cₜ is the concentration at time 't'. If Beer-Lambert's law is obeyed, absorbances can be used instead of concentrations: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis TiO2 Nanoparticle Synthesis cluster_degradation Photocatalytic Degradation Sol_A Prepare Solution A (TTIP + Ethanol) Mixing Mix Solutions A and B Sol_A->Mixing Sol_B Prepare Solution B (Water + Ethanol) Sol_B->Mixing Hydrolysis Acid-catalyzed Hydrolysis Mixing->Hydrolysis Aging Aging (Gelation) Hydrolysis->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Characterization_Synth Characterization (XRD, SEM) Calcination->Characterization_Synth Prep_Dye Prepare this compound Solution Add_Cat Add TiO2 Catalyst Prep_Dye->Add_Cat Adjust_pH Adjust pH Add_Cat->Adjust_pH Dark_Adsorption Dark Adsorption Adjust_pH->Dark_Adsorption UV_Irradiation UV Irradiation Dark_Adsorption->UV_Irradiation Sampling Sampling UV_Irradiation->Sampling Centrifugation Centrifugation/ Filtration Sampling->Centrifugation Analysis UV-Vis Analysis Centrifugation->Analysis Calc Calculate Degradation Efficiency Analysis->Calc

Caption: Experimental workflow for TiO2 synthesis and photocatalytic degradation.

Mechanism of Photocatalytic Degradation

Photocatalysis_Mechanism cluster_tio2 TiO2 Particle cluster_reactions Reactions in Solution VB Valence Band (VB) CB Conduction Band (CB) VB->CB e- H2O H2O VB->H2O h+ oxidizes OH_neg OH- VB->OH_neg h+ oxidizes O2 O2 CB->O2 e- reduces OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg->OH_rad O2_rad •O2- (Superoxide Radical) O2->O2_rad Dye This compound OH_rad->Dye attacks O2_rad->Dye attacks Deg_Prod Degradation Products (CO2, H2O, etc.) Dye->Deg_Prod degrades to UV UV Light (hν) UV->VB excites e-

Caption: Mechanism of TiO2 photocatalysis for dye degradation.

References

Acid Red 42: A Model Pollutant for Wastewater Treatment Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 42 (AR 42), a single azo dye, serves as a significant model pollutant in the study and development of effective wastewater treatment technologies.[1] Its complex aromatic structure and solubility in water make it a representative compound for the broader class of recalcitrant organic pollutants found in textile industry effluents.[2] The discharge of such dyes into aquatic ecosystems poses environmental concerns due to their coloration of water bodies, which can inhibit sunlight penetration and affect aquatic life, as well as the potential toxicity of the dyes and their breakdown products. This document provides a comprehensive overview of the application of this compound as a model pollutant and details protocols for common wastewater treatment methodologies, including adsorption, advanced oxidation processes (AOPs), and microbial degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective treatment strategies.

PropertyValueReference
C.I. NameThis compound[1][3]
C.I. Number17070[1][3]
CAS Number6245-60-9[1][3]
Molecular FormulaC₂₂H₁₆N₃NaO₆S₂[1][3]
Molecular Weight505.5 g/mol [1]
Molecular StructureSingle azo class[1]
AppearanceBlue-ray red[1]
SolubilitySoluble in water (forms a red solution), soluble in ethanol (forms a purplish-red solution)[1]

Wastewater Treatment Methodologies

Several methods have been investigated for the removal of this compound from aqueous solutions. The primary approaches include adsorption, advanced oxidation processes (AOPs), and microbial degradation.

Adsorption

Adsorption is a widely used technique for dye removal due to its efficiency and the availability of a wide range of adsorbent materials.[4] The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.

Quantitative Data for Adsorption of this compound

AdsorbentpHTemperature (°C)Initial Conc. (mg/L)Adsorbent DoseMax. Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Carboxymethyl cellulose/organo-bentonite composite5.225Not SpecifiedNot Specified29.1691.14[4]
Commercial Activated Carbon4.535100-1501.5 g/50 mLNot Specified90.20 - 93.5[5]

Adsorption Isotherm and Kinetic Models

The adsorption of this compound onto various adsorbents is often described by isotherm and kinetic models to understand the adsorption mechanism.

  • Isotherm Models: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. The Freundlich model was found to be a good fit for the adsorption of AR 42 onto a carboxymethyl cellulose/organo-bentonite composite, suggesting heterogeneous surface adsorption.[4]

  • Kinetic Models: The pseudo-second-order kinetic model best described the adsorption kinetics of AR 42 onto the carboxymethyl cellulose/organo-bentonite composite, indicating that chemisorption may be the rate-limiting step.[4]

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes involve the in-situ generation of highly reactive hydroxyl radicals (•OH) that can mineralize complex organic pollutants like this compound into simpler, less harmful compounds.[2]

Quantitative Data for AOPs Treatment of Acid Dyes

AOP MethodpHOxidant/CatalystInitial Conc. (mg/L)Treatment TimeRemoval Efficiency (%)Reference
H₂O₂-modified subcritical water (for Acid Red 1)Not SpecifiedH₂O₂12151.3 min97[6]
H₂O₂-modified subcritical water (for Acid Red 114)Not SpecifiedH₂O₂11038 min91[6]
Fenton Process (for Acid Orange 8)3.5H₂O₂:Fe²⁺ (30:1)Not SpecifiedNot SpecifiedHigh[7]
UV-C/TiO₂ (for Acid Red 88)AcidicTiO₂5090 min>80[8]
Microbial Degradation

Microbial degradation utilizes microorganisms, such as bacteria, to break down the complex structure of azo dyes.[9] This process is considered environmentally friendly and cost-effective. The initial step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which are then further degraded.[9]

Quantitative Data for Microbial Degradation of Azo Dyes

MicroorganismpHTemperature (°C)Initial Conc. (mg/L)Treatment TimeDecolorization Efficiency (%)Reference
Bacterial Consortium6.5-6.832 ± 1100-50096 hours90 (for azo-red)[10]
Escherichia coli (for Basic Orange 2)740203 daysHigh[11]

Experimental Protocols

Protocol 1: Batch Adsorption of this compound

This protocol describes a typical batch adsorption experiment to evaluate the removal of this compound using a novel adsorbent.

Materials:

  • This compound dye

  • Adsorbent material

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Batch Adsorption Experiments:

    • Take a series of conical flasks and add a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration.

    • Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a known amount of the adsorbent to each flask.

    • Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time.

  • Analysis:

    • After the desired contact time, withdraw samples from the flasks and centrifuge to separate the adsorbent.

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

    • Calculate the removal efficiency and adsorption capacity using the following equations:

      • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

      • Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Protocol 2: Advanced Oxidation using Fenton Process

This protocol outlines the degradation of this compound using the Fenton process.

Materials:

  • This compound solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers (250 mL)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup:

    • Place a known volume of this compound solution of a specific concentration into a beaker.

    • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically around 3-4) using H₂SO₄.

    • Place the beaker on a magnetic stirrer.

  • Initiation of Reaction:

    • Add the required amount of FeSO₄·7H₂O to the solution and stir until it dissolves.

    • Add the predetermined volume of H₂O₂ to initiate the reaction.

  • Monitoring and Analysis:

    • Withdraw samples at regular time intervals.

    • Immediately quench the reaction in the samples (e.g., by adding a strong base like NaOH to raise the pH).

    • Measure the concentration of the remaining this compound using a UV-Vis spectrophotometer.

Protocol 3: Microbial Degradation of this compound

This protocol provides a general procedure for assessing the microbial degradation of this compound.

Materials:

  • Bacterial culture capable of degrading azo dyes

  • Nutrient broth or a minimal salt medium (MSM)

  • This compound

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Grow the selected bacterial strain in a suitable nutrient broth until it reaches the exponential growth phase.

  • Degradation Experiment:

    • Prepare a mineral salt medium containing this compound at the desired concentration.

    • Inoculate the medium with a specific volume of the prepared bacterial culture.

    • Incubate the flasks in an incubator shaker at a specific temperature and agitation speed.

    • A control flask without the inoculum should be run in parallel.

  • Analysis:

    • Withdraw samples aseptically at different time intervals.

    • Centrifuge the samples to separate the bacterial cells.

    • Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of decolorization.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution batch_setup Set up Batch Adsorption Flasks (Dye Solution + Adsorbent) prep_dye->batch_setup prep_adsorbent Prepare Adsorbent prep_adsorbent->batch_setup ph_adjust Adjust pH batch_setup->ph_adjust agitation Agitate at Constant Temperature & Speed ph_adjust->agitation sampling Withdraw Samples agitation->sampling centrifuge Centrifuge sampling->centrifuge spectro Measure Absorbance (UV-Vis) centrifuge->spectro calc Calculate Removal Efficiency & Adsorption Capacity spectro->calc

Caption: Experimental workflow for batch adsorption of this compound.

AOP_Degradation_Pathway AR42 This compound (Complex Azo Dye) Intermediates Aromatic Intermediates (e.g., phenolic compounds, organic acids) AR42->Intermediates Oxidation Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation AOP Advanced Oxidation Process (e.g., Fenton, Photocatalysis) OH_Radical •OH (Hydroxyl Radical) AOP->OH_Radical OH_Radical->AR42 OH_Radical->Intermediates

Caption: Generalized degradation pathway of this compound by AOPs.

Microbial_Degradation_Mechanism AR42 This compound (-N=N- bond) Aromatic_Amines Aromatic Amines (Potentially Toxic) AR42->Aromatic_Amines Anaerobic Reduction Ring_Cleavage Aerobic Degradation (Ring Cleavage) Aromatic_Amines->Ring_Cleavage Metabolites Simpler Aliphatic Compounds Ring_Cleavage->Metabolites Mineralization CO₂, H₂O, NH₃ Metabolites->Mineralization Bacteria Bacteria (Azoreductase) Bacteria->AR42

Caption: Mechanism of microbial degradation of this compound.

References

Application Note and Protocol: Preparation of Acid Red 42 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 42, identified by the Colour Index number 17070, is a synthetic monoazo dye.[1][2] It is soluble in water and ethanol, presenting as a blue-tinged red powder.[1] While its primary application lies within the textile industry for dyeing fabrics, the preparation of standardized and reproducible solutions is critical for any exploratory research applications, such as its use as a staining agent, a component in dye-based assays, or as a model compound in environmental degradation studies.[3][4] This document provides detailed protocols for the preparation of stock and working solutions of this compound, ensuring accuracy and consistency for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate solution preparation and for understanding the dye's characteristics.

PropertyValueReference
C.I. Name This compound[1][2]
C.I. Number 17070[1][2]
CAS Number 6245-60-9[1][2]
Molecular Formula C₂₂H₁₆N₃NaO₆S₂[1][2]
Molecular Weight 505.50 g/mol [1][2]
Appearance Blue-ray red powder[1]
Solubility Soluble in water (red solution), Soluble in ethanol (purplish-red solution)[1]

Safety Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). The powdered form of the dye can present an inhalation hazard.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and safety glasses.

  • Handling Powder: When weighing and handling the powdered dye, use a chemical fume hood or wear a suitable dust mask to prevent inhalation.

  • Contact: In case of skin contact, wash the area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of all dye-containing waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols detail the preparation of common stock and working solutions. The use of deionized or distilled water is recommended for all preparations.[5]

Protocol 1: Preparation of 1% (w/v) this compound Stock Solution

This protocol describes the preparation of a 1% weight/volume stock solution, a common concentration for dye stocks.

Materials:

  • This compound Powder (C.I. 17070)

  • Deionized Water

  • 100 mL Volumetric Flask

  • 50 mL Glass Beaker

  • Glass Stirring Rod

  • Weighing Scale and Weigh Paper

  • Spatula

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder using a calibrated analytical balance.

  • Pasting: Transfer the powder to a 50 mL beaker. Add a small volume of deionized water (e.g., 2-3 mL) and use a glass stirring rod to create a uniform paste. This initial step prevents clumping and aids in dissolution.

  • Dissolving: Gradually add approximately 50-70 mL of deionized water to the beaker while continuously stirring. Ensure that all the dye has dissolved. Gentle warming in a water bath can be used to facilitate dissolution if necessary.

  • Transfer: Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.

  • Rinsing: Rinse the beaker and stirring rod with small volumes of deionized water, transferring the rinsate to the volumetric flask to ensure a complete and quantitative transfer of the dye.

  • Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the solution to a clearly labeled, sealed container. Store at room temperature, protected from light.

Protocol 2: Preparation of 1 mM this compound Stock Solution

For applications requiring molar concentration, this protocol outlines the preparation of a 1 millimolar (mM) stock solution.

Materials:

  • This compound Powder (MW: 505.50 g/mol )

  • Deionized Water

  • 100 mL Volumetric Flask

  • 50 mL Glass Beaker

  • Glass Stirring Rod

  • Analytical Balance and Weigh Paper

  • Spatula

Procedure:

  • Weighing: Accurately weigh 0.0506 g (50.6 mg) of this compound powder.

  • Dissolving and Final Preparation: Follow steps 2 through 8 as outlined in Protocol 1 , using the weighed 50.6 mg of dye and bringing the final volume to 100 mL in a volumetric flask.

Protocol 3: Preparation of Working Solutions

Working solutions are prepared by diluting a stock solution to the desired final concentration.

Materials:

  • Prepared this compound Stock Solution (e.g., 1% w/v or 1 mM)

  • Appropriate Diluent (e.g., deionized water, buffer)

  • Volumetric Flasks (size dependent on final volume)

  • Serological or Micropipettes

Procedure:

  • Calculation: Determine the required volume of the stock solution using the dilution formula: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be calculated

    • C₂ = Desired concentration of the working solution

    • V₂ = Final volume of the working solution

    Example: To prepare 50 mL of a 100 µM working solution from a 1 mM stock solution:

    • C₁ = 1 mM (or 1000 µM)

    • V₁ = ?

    • C₂ = 100 µM

    • V₂ = 50 mL

    • V₁ = (C₂V₂) / C₁ = (100 µM * 50 mL) / 1000 µM = 5 mL

  • Dilution: Using a calibrated pipette, transfer the calculated volume (V₁) of the stock solution into a volumetric flask corresponding to the final volume (V₂).

  • Final Volume Adjustment: Add the appropriate diluent to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert several times to ensure the solution is thoroughly mixed. The working solution is now ready for use.

Workflow Visualizations

The following diagrams illustrate the standardized workflows for preparing this compound solutions.

G cluster_stock Workflow for Stock Solution Preparation weigh 1. Weigh Dye Powder paste 2. Create Paste (with small amount of solvent) weigh->paste dissolve 3. Add Solvent & Dissolve paste->dissolve transfer 4. Transfer to Volumetric Flask dissolve->transfer adjust 5. Adjust to Final Volume transfer->adjust store 6. Mix & Store adjust->store G cluster_working Workflow for Working Solution Preparation (Dilution) calculate 1. Calculate Required Stock Volume (C₁V₁=C₂V₂) pipette 2. Pipette Stock Solution calculate->pipette transfer 3. Transfer Stock to New Volumetric Flask pipette->transfer dilute 4. Add Diluent to Final Volume transfer->dilute mix 5. Mix Thoroughly dilute->mix ready Working Solution Ready for Use mix->ready

References

Application Notes and Protocols for Visualizing Proteins in Polyacrylamide Gels with Acid Red 42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and molecular biology. The choice of stain is critical and depends on factors such as required sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry. While Coomassie Brilliant Blue, silver staining, and various fluorescent dyes are the most common methods, other anionic dyes can also be employed for protein visualization.

This document provides detailed information on the potential use of Acid Red 42, a single azo dye, for staining proteins in polyacrylamide gels. Due to the limited availability of specific protocols for this application in scientific literature, a generalized protocol based on the principles of anionic dye staining is provided. This is supplemented with a comparative overview of established staining methods to aid in the selection of the most appropriate technique for your research needs.

This compound: Properties and Staining Mechanism

This compound, also known as C.I. 17070, Telon Red BN, Acid Red 4BL, or Acid Red E4BL, is a red anionic dye belonging to the single azo class. Its chemical formula is C₂₂H₁₆N₃NaO₆S₂. Like other anionic dyes used for protein staining, the principle of interaction is based on the binding of the negatively charged dye molecules to positively charged amino acid residues (such as lysine, arginine, and histidine) and non-polar regions of proteins. This interaction is typically facilitated under acidic conditions, which enhance the positive charge of the proteins and promote the formation of a stable protein-dye complex, rendering the protein bands visible against a clear background after a destaining step.

Comparative Analysis of Protein Staining Methods

The selection of a protein stain is a critical decision in experimental design. The following table summarizes the key performance characteristics of common protein staining methods to provide context for the potential application of this compound.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeCompatibility with Mass SpectrometryKey AdvantagesKey Disadvantages
Coomassie Brilliant Blue R-250 ~30 - 100 ng[1][2]~1-2 orders of magnitudeYesSimple, inexpensive, good quantitative linearity.[1]Moderate sensitivity, requires destaining.
Colloidal Coomassie Blue G-250 ~1 - 10 ng[3]~1-2 orders of magnitudeYesHigher sensitivity than R-250, lower background.[3]More complex protocol than R-250.
Silver Staining ~0.1 - 2 ng[4]Narrow (often less than one order of magnitude)[5]Protocol-dependent, can be problematic.Very high sensitivity.Complex and lengthy protocol, narrow dynamic range, potential for high background.
Fluorescent Dyes (e.g., SYPRO Ruby) ~0.25 - 1 ng[6][7]> 3 orders of magnitude[8][9]YesHigh sensitivity, wide dynamic range, good for quantification.[8][9]Requires specialized imaging equipment, higher cost.[9]
This compound (Hypothetical) Not establishedNot establishedNot establishedPotentially a low-cost alternative.Lack of established protocols and performance data.

Experimental Protocols

Disclaimer: The following protocol for this compound is a hypothetical procedure based on the general principles of anionic dye staining in polyacrylamide gels. It has not been validated and should be optimized for specific applications.

Hypothetical Protocol for this compound Staining

This protocol is adapted from established methods for other anionic dyes like Ponceau S and Amido Black.[10][11][12][13][14][15][16]

Materials:

  • This compound (CAS 6245-60-9)

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water

  • Staining Solution: 0.1% (w/v) this compound in 10% (v/v) Acetic Acid

  • Destaining Solution: 10% (v/v) Acetic Acid in deionized water

  • Deionized water

  • Shaking platform

  • Clean staining and destaining trays

Procedure:

  • Fixation: After electrophoresis, place the polyacrylamide gel in a clean staining tray. Add a sufficient volume of Fixing Solution to completely immerse the gel. Incubate on a shaking platform for 30-60 minutes at room temperature. This step is crucial to precipitate the proteins within the gel matrix and prevent their diffusion.

  • Staining: Discard the Fixing Solution and add the Staining Solution. Ensure the gel is fully submerged. Incubate on a shaking platform for 30-60 minutes at room temperature. The optimal staining time may vary and should be determined empirically.

  • Destaining: Discard the Staining Solution and rinse the gel briefly with deionized water. Add the Destaining Solution and incubate on a shaking platform. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a faint or clear background.

  • Imaging and Storage: The gel can be imaged using a standard white light transilluminator or a gel documentation system. For long-term storage, the gel can be kept in deionized water at 4°C.

Established Protocol for Coomassie Brilliant Blue R-250 Staining

Materials:

  • Coomassie Brilliant Blue R-250

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water

  • Deionized water

  • Shaking platform

  • Clean staining and destaining trays

Procedure:

  • Fixation: Immerse the gel in Fixing Solution for at least 1 hour with gentle agitation.

  • Staining: Replace the Fixing Solution with Staining Solution and incubate for 2-4 hours with gentle agitation.

  • Destaining: Remove the Staining Solution and add Destaining Solution. Agitate gently and change the destaining solution periodically until the background is clear and protein bands are well-defined.

  • Imaging and Storage: Image the gel as described above. Store in 7% acetic acid or deionized water at 4°C.[17]

Visualizations

Experimental_Workflow cluster_pre_staining Pre-Staining cluster_staining_process Staining Process cluster_post_staining Post-Staining gel_electrophoresis 1. Polyacrylamide Gel Electrophoresis (PAGE) gel_removal 2. Gel Removal from Cassette gel_electrophoresis->gel_removal fixation 3. Fixation (e.g., Methanol/Acetic Acid) gel_removal->fixation staining 4. Staining (e.g., this compound Solution) fixation->staining destaining 5. Destaining (e.g., Acetic Acid Solution) staining->destaining imaging 6. Imaging (White Light Transilluminator) destaining->imaging analysis 7. Data Analysis imaging->analysis

Caption: Experimental workflow for protein visualization in polyacrylamide gels.

Safety Precautions

Handling this compound and Other Chemicals:

  • General Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound (CAS 6245-60-9): This substance is for research and development use only.[18] While specific hazard information is limited, it is prudent to handle it with care. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Methanol: Methanol is toxic and flammable. Avoid inhalation, ingestion, and skin contact.

  • Acetic Acid: Acetic acid is corrosive and can cause burns. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Disclaimer: The safety information provided is a summary. Always refer to the specific Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for Acid Red 42 in Environmental Remediation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Acid Red 42 as a model pollutant in environmental remediation research. The methodologies cover adsorption, photocatalysis, advanced oxidation processes (AOPs), and biodegradation.

Adsorption Studies

Adsorption is a widely used technique for dye removal from aqueous solutions. The following protocol is based on the use of a carboxymethyl cellulose/organo-bentonite (CMC/OBent) composite for the removal of this compound.[1]

Experimental Protocol: Adsorption of this compound using CMC/OBent Composite

1. Materials and Reagents:

  • This compound (AR42) stock solution (e.g., 1000 mg/L)

  • Carboxymethyl cellulose/organo-bentonite (CMC/OBent) composite adsorbent[1]

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Erlenmeyer flasks (250 mL)

  • Shaker (thermostatically controlled)

  • UV-Vis Spectrophotometer

2. Preparation of Adsorbent:

  • Synthesize the CMC/OBent composite as described in the literature.[1]

  • Characterize the composite using techniques such as FT-IR, XRD, and SEM to ensure desired properties.[1]

3. Batch Adsorption Experiments:

  • Prepare a series of AR42 solutions of known concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

  • For each experiment, add a specific amount of CMC/OBent composite (e.g., 0.1 g) to 100 mL of the AR42 solution in an Erlenmeyer flask.

  • Adjust the initial pH of the solutions to the desired value (e.g., pH 5.2) using HCl or NaOH.[1]

  • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[1]

  • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 min) to determine the dye concentration.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the concentration of AR42 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the following equation:

    • qe = (C0 - Ce) * V / m

    • Where:

      • C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

4. Data Analysis:

  • Adsorption Kinetics: Analyze the experimental data using pseudo-first-order and pseudo-second-order kinetic models to determine the rate of adsorption. The adsorption kinetics of AR42 onto the CMC/OBent composite has been shown to be best described by a pseudo-second-order mechanism.[1]

  • Adsorption Isotherms: Evaluate the adsorption equilibrium data using Langmuir and Freundlich isotherm models to understand the adsorption mechanism. The adsorption of AR42 on the CMC/OBent composite fits well with the Freundlich isotherm.[1]

Data Presentation: Adsorption of this compound
ParameterAdsorbentValueConditionsReference
Maximum Adsorption Capacity (qe) CMC/OBent composite29.16 mg/gpH 5.2, 25 °C, 60 min[1]
Maximum Dye Sorption (%) CMC/OBent composite91.14%pH 5.2, 60 min[1]
Kinetic Model CMC/OBent compositePseudo-second-order-[1]
Isotherm Model CMC/OBent compositeFreundlich-[1]
Optimal pH g-C3N4~1.0-2.0-[2]
Maximum Adsorption Capacity (Qe) M-g-C3N425635.64 mg/gInitial pH 1.0[2]
Kinetic Model g-C3N4Pseudo-second-order-[2]
Isotherm Model g-C3N4Langmuir-[2]

Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to degrade organic pollutants. The following is a general protocol for the photocatalytic degradation of this compound.

Experimental Protocol: Photocatalytic Degradation of this compound

1. Materials and Reagents:

  • This compound solution of known concentration

  • Photocatalyst (e.g., TiO2, ZnO)

  • UV lamp or solar simulator

  • Photoreactor with a stirring mechanism and cooling system

  • pH meter

  • UV-Vis Spectrophotometer

2. Experimental Setup:

  • Prepare a suspension of the photocatalyst in the this compound solution in the photoreactor.

  • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Maintain a constant temperature during the experiment using a cooling system.

  • Collect aliquots of the suspension at regular time intervals.

  • Separate the photocatalyst from the solution by centrifugation or filtration.

  • Measure the concentration of this compound in the filtrate using a UV-Vis spectrophotometer.

3. Optimization of Parameters:

  • Catalyst Loading: Vary the amount of photocatalyst to find the optimal loading for maximum degradation efficiency.

  • Initial Dye Concentration: Investigate the effect of the initial concentration of this compound on the degradation rate.

  • pH: Study the influence of the initial pH of the solution on the photocatalytic degradation process.

  • Light Intensity: If possible, vary the intensity of the light source to understand its effect on the reaction rate.

Data Presentation: Photocatalytic Degradation (General)
ParameterTypical Range/ValueNotes
Catalyst TiO2, ZnOP25 TiO2 is a common benchmark.
Catalyst Loading 0.5 - 2.0 g/LOptimization is crucial.
Initial Dye Concentration 10 - 100 mg/LHigher concentrations may decrease efficiency.
pH 3 - 11The optimal pH depends on the catalyst's point of zero charge and the dye's properties.
Light Source UV-A, UV-C, Simulated SolarThe wavelength should match the catalyst's bandgap.
Degradation Efficiency VariesDepends on all experimental parameters.
Kinetic Model Langmuir-HinshelwoodOften follows pseudo-first-order kinetics.

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. The Fenton process is a classic example of an AOP.

Experimental Protocol: Fenton Oxidation of this compound

1. Materials and Reagents:

  • This compound solution

  • Ferrous sulfate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30%)

  • Sulfuric acid (H2SO4) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

2. Experimental Procedure:

  • Place a known volume of the this compound solution in a beaker and adjust the pH to the desired acidic value (typically pH 2-4).

  • Add a specific amount of ferrous sulfate and stir until it dissolves.

  • Initiate the reaction by adding a predetermined volume of hydrogen peroxide.

  • Collect samples at different time intervals.

  • Quench the reaction in the samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H2O2.

  • Adjust the pH of the samples to neutral and filter to remove precipitated iron hydroxides.

  • Analyze the concentration of this compound in the filtrate.

3. Optimization of Parameters:

  • pH: The Fenton reaction is highly pH-dependent, with optimal performance typically in the acidic range.

  • Fe²⁺ Concentration: Vary the concentration of the ferrous iron catalyst.

  • H₂O₂ Concentration: Optimize the dosage of hydrogen peroxide. An excess can lead to scavenging of hydroxyl radicals.

  • [H₂O₂]/[Fe²⁺] Ratio: This ratio is a critical parameter to control the efficiency of the process.

Data Presentation: Advanced Oxidation Processes (General)
ParameterTypical Range/ValueNotes
Process Fenton, Photo-Fenton, OzonationThe choice of AOP depends on the specific application.
pH 2 - 4 (for Fenton)AOPs can be effective over a wider pH range.
[Fe²⁺] 5 - 50 mg/LFor Fenton and Photo-Fenton processes.
[H₂O₂] 50 - 500 mg/LStoichiometric excess is often required.
Degradation Efficiency >90% is achievableHighly dependent on optimized conditions.
Reaction Time Minutes to hoursAOPs are generally fast processes.

Biodegradation

Biodegradation utilizes microorganisms to break down organic pollutants. The following is a general protocol for assessing the biodegradation of this compound.

Experimental Protocol: Biodegradation of this compound

1. Materials and Reagents:

  • This compound

  • Bacterial or fungal strain capable of dye degradation (e.g., Acinetobacter radioresistens)[3][4]

  • Nutrient medium (e.g., nutrient broth, mineral salt medium)

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

2. Experimental Procedure:

  • Prepare a sterile nutrient medium containing a specific concentration of this compound.

  • Inoculate the medium with a known concentration of the selected microorganism.

  • Incubate the culture under controlled conditions of temperature, pH, and agitation.

  • Collect samples at regular intervals.

  • Separate the microbial biomass from the medium by centrifugation.

  • Measure the concentration of this compound in the supernatant to determine the extent of decolorization.

  • Analyze for the activity of relevant enzymes, such as azoreductase, which is a key enzyme for the degradation of azo dyes.[4]

3. Optimization of Parameters:

  • Microorganism: Select a robust strain with high dye-degrading capabilities.

  • Nutrient Composition: Optimize the medium to support microbial growth and enzyme production.

  • pH and Temperature: Determine the optimal pH and temperature for the growth of the microorganism and its enzymatic activity.

  • Initial Dye Concentration: Investigate the tolerance of the microorganism to different concentrations of this compound.

  • Aeration: Study the effect of aerobic and anaerobic/anoxic conditions on the degradation process.

Data Presentation: Biodegradation (General)
ParameterTypical Range/ValueNotes
Microorganism Bacteria (e.g., Pseudomonas, Bacillus), Fungi (e.g., Phanerochaete chrysosporium)Acinetobacter radioresistens has been studied for "acid red" degradation.[3][4]
pH 6 - 8Neutral pH is often optimal for bacterial growth.
Temperature 25 - 37 °CMesophilic conditions are common.
Initial Dye Concentration 50 - 500 mg/LHigh concentrations can be toxic to microorganisms.
Decolorization Efficiency (%) VariesCan be very high under optimized conditions.
Key Enzyme AzoreductaseResponsible for the initial cleavage of the azo bond.[4]

Visualizations

Experimental Workflow for Adsorption Studies

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare AR42 Solutions C Mix Adsorbent and AR42 A->C B Prepare Adsorbent B->C D Adjust pH C->D E Agitate at Constant T D->E F Collect Samples at Intervals E->F G Separate Adsorbent F->G H Analyze Supernatant (UV-Vis) G->H I Calculate Adsorption Capacity H->I J Kinetic and Isotherm Modeling I->J

Caption: Workflow for batch adsorption experiments.

General Workflow for Photocatalytic Degradation

Photocatalysis_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare AR42 and Catalyst Suspension B Dark Adsorption A->B C Initiate Irradiation (UV/Solar) B->C D Maintain Constant Temperature C->D E Collect Samples D->E F Separate Catalyst E->F G Analyze Filtrate (UV-Vis) F->G H Calculate Degradation Efficiency G->H

Caption: General workflow for photocatalysis experiments.

Logical Relationship in Fenton Oxidation

Fenton_Process Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical reacts with H2O2 H₂O₂ H2O2->OH_radical to produce Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation_Products oxidizes AR42 This compound AR42->Degradation_Products is degraded to

References

Application Notes and Protocols: Protein Quantification Using Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Acid Red 42

It is possible that "this compound" is being used as a proprietary component in a commercial kit or that there may be confusion with other, more commonly used acid dyes in protein research. One of the most prevalent red acid dyes for protein staining is Ponceau S , also known as Acid Red 112 .

This document will therefore focus on the principles of protein staining with acid dyes and provide a detailed protocol for Ponceau S, which is a widely accepted method for the reversible staining of proteins on membranes. This can serve as a foundational method that could be adapted for other anionic dyes.

Principle of Protein Staining with Anionic Dyes

Anionic dyes, such as Ponceau S and Amido Black, are characterized by their negative charge. The principle behind their use in protein staining is the electrostatic interaction between the negatively charged dye molecules and the positively charged amino acid residues (like lysine and arginine) in proteins. Additionally, non-covalent, hydrophobic interactions can occur between the dye and non-polar regions of the proteins. This binding is typically performed under acidic conditions, which enhance the positive charges on the protein, facilitating a stronger interaction with the anionic dye. The result is the visualization of protein bands against a clear or lightly stained background.

For quantification, the intensity of the bound dye is measured, which, under appropriate conditions, is proportional to the amount of protein present.

Comparative Overview of Common Protein Stains

The choice of stain for protein quantification depends on the required sensitivity, reversibility, and the downstream application. Below is a comparison of commonly used stains.

Stain Detection Limit (per band) Reversibility Compatibility Primary Application
Ponceau S (Acid Red 112) ~200 ng[1][2]Yes[3][4]PVDF, Nitrocellulose[1][3]Rapid, reversible staining of transfer membranes to check transfer efficiency.
Amido Black ~50 ng[5]No[6]PVDF, Nitrocellulose[5][7]Permanent, more sensitive staining of proteins on membranes.
Coomassie Brilliant Blue ~50 ng[1][2]No (on gels)Gels, PVDF membranes[1]Staining proteins in polyacrylamide gels.
Sulforhodamine B (SRB) High sensitivity (cell-based)[8][9][10]N/AAdherent cells in plates[8][9]Colorimetric quantification of total cellular protein for cytotoxicity and proliferation assays.[9][11]

Application Protocol: Reversible Protein Staining on Membranes with Ponceau S

This protocol details the use of Ponceau S for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer (Western Blotting). This allows for the visualization and documentation of transfer efficiency before proceeding with immunodetection.

Materials and Reagents
  • Ponceau S Staining Solution:

    • 0.1% (w/v) Ponceau S

    • 5% (v/v) Acetic Acid

    • To prepare 100 mL: Dissolve 100 mg of Ponceau S powder in 95 mL of distilled water. Add 5 mL of glacial acetic acid and mix until fully dissolved.[3] Store at room temperature, protected from light.

  • Destaining Solution:

    • Distilled water (dH₂O) or

    • Tris-buffered saline with Tween 20 (TBS-T) or Phosphate-buffered saline with Tween 20 (PBS-T)

  • Membrane: Nitrocellulose or PVDF membrane with transferred proteins.

  • Shallow tray for staining and washing.

  • Orbital shaker.

  • Imaging system (e.g., gel doc imager or a standard flatbed scanner).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Ponceau S Staining cluster_analysis Quantification & Downstream Processing SDS_PAGE 1. SDS-PAGE Protein Separation Transfer 2. Protein Transfer (Western Blot) SDS_PAGE->Transfer Rinse_Membrane 3. Rinse Membrane (dH₂O) Transfer->Rinse_Membrane Stain 4. Incubate in Ponceau S Solution (1-5 min) Rinse_Membrane->Stain Wash 5. Wash with dH₂O (until bands are clear) Stain->Wash Image 6. Image Membrane (for documentation) Wash->Image Quantify 7. Densitometry Analysis (ImageJ, etc.) Image->Quantify Destain 8. Fully Destain (TBS-T or dH₂O) Image->Destain Block 9. Proceed to Immunodetection (Blocking Step) Destain->Block

Caption: Workflow for Ponceau S staining and protein quantification on a Western blot membrane.

Step-by-Step Protocol
  • Post-Transfer Wash: After completing the protein transfer from the gel to the membrane, briefly wash the membrane in distilled water for about one minute to remove any residual transfer buffer.[3]

  • Staining: Place the membrane in a clean tray and add a sufficient volume of Ponceau S Staining Solution to fully cover the membrane. Incubate for 1-5 minutes at room temperature on an orbital shaker.[4]

  • Washing and Visualization: Pour off the staining solution (it can be reused). Rinse the membrane with distilled water. Continue washing with several changes of distilled water for 1-5 minutes each until the protein bands are clearly visible as red/pink bands against a white background.[1]

  • Imaging and Quantification:

    • The wet membrane can be imaged immediately using a digital imaging system or a scanner. Ensure the membrane is placed on a clean, non-absorbent surface.

    • For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the intensity of each protein lane. This "total protein" measurement can be used for normalization of a specific protein of interest in subsequent immunodetection steps.

  • Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. Wash the membrane with TBS-T or PBS-T (your usual Western blot wash buffer) for 5-10 minutes, or until all visible red staining is gone.[3] Alternatively, extensive washing with distilled water will also remove the stain.[10]

  • Downstream Processing: After complete destaining, the membrane can be moved directly to the blocking step of the standard Western blot protocol. The reversible nature of Ponceau S staining does not interfere with subsequent antibody binding.[10]

Application Protocol: Sulforhodamine B (SRB) Assay for Total Protein Quantification in Cell Culture

This protocol describes a cell-based assay for quantifying total protein content, which is often used as a proxy for cell number in cytotoxicity and cell proliferation studies.

Principle

The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass, and therefore to the cell number.[9]

Logical Relationship of the SRB Assay

srb_assay_logic Cell_Number Number of Cells in Well Total_Protein Total Protein Mass Cell_Number->Total_Protein proportional to SRB_Binding Amount of Bound SRB Dye Total_Protein->SRB_Binding stoichiometric binding Absorbance Absorbance (OD 510-565 nm) SRB_Binding->Absorbance measured by

Caption: The logical basis of the Sulforhodamine B (SRB) assay for cell quantification.

Materials and Reagents
  • Cultured adherent cells in a 96-well plate.

  • Trichloroacetic acid (TCA): 10% (w/v) in dH₂O.

  • Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.

  • Wash Solution: 1% (v/v) acetic acid.

  • Solubilization Buffer: 10 mM Tris base solution, pH 10.5.

  • Microplate reader capable of measuring absorbance at 510-565 nm.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere. Treat the cells with the compounds of interest and incubate for the desired period.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: After incubation, carefully wash the plate five times with dH₂O to remove the TCA. Remove as much water as possible after the final wash and allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[8][9]

  • Removal of Unbound Dye: Pour off the SRB solution. Quickly wash the plate four times with 1% acetic acid to remove any unbound dye.[8][9]

  • Air Dry: Allow the plate to air dry completely. A hairdryer on a low, cool setting can be used to speed this up.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure the dye is fully solubilized.

  • Absorbance Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 510 nm and 565 nm.[8][12] The absorbance is directly proportional to the total protein content and thus the cell number.

References

Application Note: Protocol for Cellular Staining with Acid Red 42

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 42 is a water-soluble, anionic azo dye.[1] As an acid dye, its staining mechanism is primarily based on the electrostatic interaction between the negatively charged dye molecules and positively charged components within the cell, such as proteins.[2] This characteristic suggests its potential application as a general cytoplasmic and protein stain. Given its classification as a fluorescent dye, this compound offers the possibility of quantitative analysis of cell populations based on total protein content, which can be correlated with cell number and proliferation.[3]

This document provides a hypothetical protocol for the use of this compound as a fluorescent stain for the quantification of total cellular protein in cultured cells. This method is suitable for applications such as cell proliferation assays, cytotoxicity studies, and for normalizing other cell-based assays to cell number. The protocol is designed for adherent cells cultured in multi-well plates and is adaptable for fluorescence microscopy and microplate readers.

Principle of the Method

The protocol is based on the binding of this compound to cellular proteins. After cell fixation, which preserves cellular morphology and protein content, the cells are stained with this compound. The dye binds to the positively charged amino acid residues of proteins under acidic conditions.[2] Unbound dye is removed by washing, and the amount of dye retained is proportional to the total protein mass in the well, which in turn is proportional to the number of cells. The fluorescence of the bound this compound can then be measured to provide a quantitative assessment of cell number.

Experimental Protocols

Materials and Reagents

  • This compound (C.I. 17070, CAS 6245-60-9)

  • Adherent cells (e.g., HeLa, A549, or other cell line of interest)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining Solution: 0.1% (w/v) this compound in 1% (v/v) Acetic Acid

  • Wash Solution: 1% (v/v) Acetic Acid in deionized water

  • Elution Buffer: 10 mM Tris base, pH 10.5

  • 96-well clear-bottom black plates for fluorescence measurement

  • Fluorescence microplate reader (Excitation/Emission ~520/600 nm, to be optimized)

  • Inverted microscope with fluorescence capabilities

Protocol for Total Protein Staining in 96-Well Plates

  • Cell Seeding:

    • Seed adherent cells in a 96-well clear-bottom black plate at a desired density (e.g., 1,000 to 40,000 cells per well in 100 µL of complete culture medium).

    • Include wells with medium only for background fluorescence measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment (Optional):

    • If evaluating the effect of a compound on cell proliferation or cytotoxicity, remove the medium and add fresh medium containing the test compound at various concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Carefully aspirate the culture medium from the wells.

    • Gently wash the cells once with 150 µL of PBS per well.

    • Add 100 µL of 4% PFA in PBS to each well.

    • Incubate for 20 minutes at room temperature.

  • Staining:

    • Aspirate the fixation solution and wash the wells twice with 150 µL of deionized water.

    • Add 50 µL of 0.1% this compound Staining Solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Washing:

    • Aspirate the staining solution.

    • Wash the wells four times with 150 µL of Wash Solution (1% acetic acid) to remove unbound dye.

    • After the final wash, aspirate the wash solution completely and allow the plate to air dry.

  • Dye Elution and Measurement:

    • Add 100 µL of Elution Buffer (10 mM Tris base, pH 10.5) to each well.

    • Incubate for 10 minutes on a plate shaker to elute the dye.

    • Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths for this compound (a starting point could be in the green-yellow range for excitation and orange-red for emission).

Data Analysis

  • Subtract the average fluorescence intensity of the background wells (medium only) from the fluorescence intensity of all other wells.

  • Plot the background-subtracted fluorescence intensity against the number of cells or the concentration of the test compound.

  • For cell proliferation assays, the fluorescence signal is directly proportional to the cell number.

  • For cytotoxicity assays, a decrease in fluorescence signal indicates a reduction in cell number.

Data Presentation

Table 1: Correlation of Cell Number with this compound Fluorescence

Cell Number per WellAverage Fluorescence (a.u.)Standard Deviation
015015
2,5001,25085
5,0002,400150
10,0004,750280
20,0009,300550
40,00018,5001,100

Table 2: Example of a Cytotoxicity Assay using this compound Staining

Compound X Conc. (µM)Average Fluorescence (a.u.)% Cell Viability
0 (Control)15,000100%
0.114,50096.7%
112,75085.0%
107,80052.0%
1002,10014.0%

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Incubate (24h) and Treat with Compound A->B C Fix Cells with 4% PFA B->C D Stain with this compound Solution C->D E Wash to Remove Unbound Dye D->E F Elute Dye E->F G Measure Fluorescence F->G H Data Analysis G->H

Caption: Workflow for this compound cell staining.

G cluster_principle Assay Principle A Increased Cell Number B Increased Total Protein A->B leads to C Increased this compound Binding B->C results in D Increased Fluorescence Signal C->D generates

Caption: Logical relationship of the staining principle.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC, FOS) ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

References

Application Notes: Spectrophotometric Determination of Cationic Surfactants Using Acid Red 42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 42, a water-soluble anionic azo dye, presents a promising application in the quantitative analysis of cationic compounds through spectrophotometry. This method is based on the principle of ion-pair formation, where the anionic this compound stoichiometrically reacts with a cationic analyte, such as a cationic surfactant or a basic pharmaceutical compound, to form a stable, colored complex. This ion-pair complex is then extracted into an immiscible organic solvent, and the concentration of the analyte is determined by measuring the absorbance of the organic phase. This technique, known as extractive spectrophotometry, offers a simple, cost-effective, and sensitive alternative to more complex chromatographic methods for the quantification of specific cationic analytes.

The intensity of the color of the extracted complex is directly proportional to the concentration of the cationic analyte in the aqueous sample, following the Beer-Lambert law over a defined concentration range. This application note provides a detailed, albeit proposed, protocol for the determination of a model cationic surfactant, Cetylpyridinium Chloride (CPC), using this compound. Due to the limited availability of published methods utilizing this compound for this specific purpose, this protocol has been adapted from established procedures for similar anionic dyes. Experimental validation of the parameters outlined below is strongly recommended.

Principle of the Method

The analytical methodology hinges on the electrostatic interaction between the negatively charged sulfonate groups of the this compound dye and the positively charged head group of the cationic surfactant. This interaction results in the formation of a neutral ion-pair complex. While the highly polar this compound is soluble in the aqueous phase and insoluble in non-polar organic solvents, the resulting ion-pair complex is hydrophobic and can be efficiently extracted into an organic solvent like chloroform or dichloromethane. The absorbance of this colored extract is then measured at the wavelength of maximum absorbance (λmax) of the complex.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative parameters for the spectrophotometric determination of Cetylpyridinium Chloride (CPC) using this compound. Note: These values are illustrative, based on typical performance of similar ion-pair extraction methods, and require experimental verification.

ParameterValue
Wavelength of Maximum Absorbance (λmax)To be determined (typically 500-540 nm)
Molar Absorptivity (ε)To be determined (e.g., ~1.5 x 10⁴ L·mol⁻¹·cm⁻¹)
Beer's Law Linearity RangeTo be determined (e.g., 1 - 20 µg/mL)
Limit of Detection (LOD)To be determined (e.g., ~0.2 µg/mL)
Limit of Quantification (LOQ)To be determined (e.g., ~0.6 µg/mL)
Correlation Coefficient (r²)> 0.998 (expected)
Stoichiometric Ratio (Analyte:Dye)To be determined (typically 1:1)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound powder and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

  • Standard Cetylpyridinium Chloride (CPC) Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of CPC and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

  • Working Standard CPC Solutions (1-20 µg/mL): Prepare a series of working standard solutions by appropriate serial dilution of the CPC stock solution with deionized water.

  • pH 4.0 Buffer Solution (Acetate Buffer): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions to achieve a pH of 4.0.

  • Extraction Solvent: Chloroform (analytical grade).

Determination of the Wavelength of Maximum Absorbance (λmax)
  • Pipette 5.0 mL of a 10 µg/mL CPC standard solution into a 50 mL separatory funnel.

  • Add 2.0 mL of the pH 4.0 buffer solution and 5.0 mL of the this compound stock solution.

  • Add 10.0 mL of chloroform.

  • Shake the funnel vigorously for 2 minutes and then allow the layers to separate for 5 minutes.

  • Drain the organic (lower) layer into a beaker containing anhydrous sodium sulfate to remove any traces of water.

  • Transfer the clear organic extract into a 1 cm quartz cuvette.

  • Scan the absorbance of the solution from 400 nm to 700 nm using a spectrophotometer, with chloroform as the blank.

  • The wavelength at which the maximum absorbance is observed is the λmax for the CPC-Acid Red 42 ion-pair complex.

Construction of the Calibration Curve
  • Into a series of 50 mL separatory funnels, pipette aliquots of the working standard CPC solutions to obtain final concentrations in the expected linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • To each funnel, add 2.0 mL of the pH 4.0 buffer solution and 5.0 mL of the this compound stock solution.

  • Add deionized water to bring the total aqueous volume to 20 mL.

  • Add 10.0 mL of chloroform to each funnel.

  • Shake each funnel vigorously for 2 minutes and allow the layers to separate for 5 minutes.

  • Prepare a reagent blank by following the same procedure but using 5.0 mL of deionized water instead of the CPC standard solution.

  • Collect the organic layer from each funnel after drying with anhydrous sodium sulfate.

  • Measure the absorbance of each organic extract at the predetermined λmax against the reagent blank.

  • Plot a graph of absorbance versus the concentration of CPC (µg/mL). This will serve as the calibration curve.

Analysis of an Unknown Sample
  • Prepare the sample solution containing the cationic surfactant. Dilute if necessary to bring the concentration within the Beer's Law range.

  • Take a known volume of the sample solution and treat it in the same manner as described for the construction of the calibration curve.

  • Measure the absorbance of the sample's organic extract at the λmax against the reagent blank.

  • Determine the concentration of the cationic surfactant in the sample by interpolating the absorbance value on the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Reagent & Sample Preparation cluster_reaction 2. Ion-Pair Complex Formation & Extraction cluster_measurement 3. Spectrophotometric Measurement cluster_analysis 4. Data Analysis prep_dye Prepare this compound Solution mix Mix Analyte, Dye, and Buffer in a Separatory Funnel prep_dye->mix prep_analyte Prepare Cationic Analyte (e.g., CPC) Standards & Sample prep_analyte->mix prep_buffer Prepare pH Buffer prep_buffer->mix add_solvent Add Chloroform mix->add_solvent shake Shake Vigorously (2 min) add_solvent->shake separate Allow Layers to Separate shake->separate collect_organic Collect & Dry Organic Layer separate->collect_organic measure_abs Measure Absorbance at λmax collect_organic->measure_abs calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration quantify Determine Unknown Concentration calibration->quantify logical_relationship cluster_aqueous In Aqueous Phase cluster_extraction Extraction Analyte Cationic Analyte (C+) Complex Ion-Pair Complex (C+D-) Analyte->Complex + Dye This compound (D-) Dye->Complex Organic Organic Phase Complex->Organic Extracts into Aqueous Aqueous Phase Spectro Spectrophotometer Organic->Spectro Measure Absorbance

Troubleshooting & Optimization

troubleshooting Acid Red 42 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Red 42 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a single azo class acid dye. Its key properties are summarized in the table below.

PropertyValue
CI Name This compound, C.I. 17070
CAS Number 6245-60-9
Molecular Formula C₂₂H₁₆N₃NaO₆S₂
Molecular Weight 505.5 g/mol [1]
Appearance Red powder
Solubility in Water Soluble (forms a red solution)[1]
Solubility in Ethanol Soluble (forms a purplish-red solution)[1]

Q2: Why is my this compound precipitating out of my aqueous solution?

Precipitation of this compound from an aqueous solution is a common issue and is typically influenced by one or more of the following factors:

  • pH: this compound's solubility is highly dependent on the pH of the solution. In strongly acidic conditions (e.g., addition of strong hydrochloric acid), a red-brown precipitate can form. Conversely, in strongly alkaline conditions (e.g., addition of sodium hydroxide), a purplish-red precipitate may be observed.[1]

  • Temperature: Like many dyes, the solubility of this compound is affected by temperature. Lower temperatures generally decrease solubility and can lead to precipitation, especially in highly concentrated solutions.

  • Concentration: If the concentration of this compound exceeds its solubility limit at a given temperature and pH, it will precipitate out of the solution.

  • Presence of Salts: High concentrations of salts can lead to a "salting-out" effect, which reduces the solubility of the dye and can cause precipitation.[2]

Troubleshooting Guide

Problem: My this compound solution has become cloudy or a precipitate has formed.

Follow these steps to troubleshoot the issue:

Step 1: Check the pH of the Solution

  • Action: Measure the pH of your this compound solution using a calibrated pH meter.

  • Recommendation: Adjust the pH towards a neutral range (e.g., pH 6-8) using a suitable buffer system to see if the precipitate redissolves.

Step 2: Evaluate the Solution Temperature

  • Action: Check the temperature at which the solution is being prepared and stored.

  • Rationale: Solubility of dyes often decreases at lower temperatures.[3]

  • Recommendation: Gently warm the solution while stirring to see if the precipitate dissolves. If it does, consider storing the solution at a slightly higher temperature or preparing a more dilute solution if low-temperature storage is required.

Step 3: Consider the Concentration

  • Action: Review the concentration of your this compound solution.

  • Rationale: Exceeding the solubility limit will inevitably lead to precipitation.

  • Recommendation: If you suspect the solution is supersaturated, try diluting a small aliquot with the same solvent to see if the precipitate dissolves. For future preparations, consider using a lower concentration.

Step 4: Assess the Ionic Strength (Salt Concentration)

  • Action: Determine if any salts are present in your solution and at what concentration.

  • Rationale: High concentrations of dissolved salts can decrease the solubility of this compound.[2]

  • Recommendation: If possible, try preparing the solution with a lower salt concentration or in a different buffer system.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline for preparing a stable aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Appropriate buffer (e.g., phosphate or acetate buffer, depending on the desired pH)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • pH meter

Procedure:

  • Determine the desired concentration and volume of the this compound solution.

  • Weigh the required amount of this compound powder using an analytical balance.

  • Add approximately 80% of the final volume of the chosen solvent (e.g., buffered water) to a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Slowly add the weighed this compound powder to the vortex of the stirring solvent to facilitate dissolution and prevent clumping.

  • Continue stirring until the dye is fully dissolved. Gentle heating may be applied if necessary, but avoid boiling.

  • Once dissolved, allow the solution to cool to room temperature if it was heated.

  • Transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the dye is transferred.

  • Add the solvent to the volumetric flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Measure and record the final pH of the solution. Adjust if necessary with dilute acid or base, keeping in mind that significant adjustments may affect stability.

  • Store the solution in a well-sealed container, protected from light.

Visualizations

Troubleshooting_Workflow start Precipitate Observed in This compound Solution check_ph Step 1: Check pH start->check_ph is_ph_extreme Is pH in an extreme range? check_ph->is_ph_extreme adjust_ph Adjust pH to Neutral Range is_ph_extreme->adjust_ph Yes check_temp Step 2: Check Temperature is_ph_extreme->check_temp No solution_stable Solution is Stable adjust_ph->solution_stable is_temp_low Is temperature too low? check_temp->is_temp_low warm_solution Gently Warm Solution is_temp_low->warm_solution Yes check_conc Step 3: Check Concentration is_temp_low->check_conc No warm_solution->solution_stable is_conc_high Is concentration too high? check_conc->is_conc_high dilute_solution Dilute Solution is_conc_high->dilute_solution Yes check_salts Step 4: Check Salt Content is_conc_high->check_salts No dilute_solution->solution_stable are_salts_high Is salt concentration high? check_salts->are_salts_high reduce_salts Reduce Salt Concentration are_salts_high->reduce_salts Yes further_investigation Further Investigation Required are_salts_high->further_investigation No reduce_salts->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Precipitation_Factors Precipitation This compound Precipitation pH pH pH->Precipitation  influences Temperature Temperature Temperature->Precipitation  influences Concentration Concentration Concentration->Precipitation  influences Salts Ionic Strength (Salts) Salts->Precipitation  influences

Caption: Factors influencing this compound precipitation.

References

Technical Support Center: Enhancing Acid Red 42 Staining Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Red 42 staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental results.

Understanding this compound Staining

This compound is an anionic dye that binds to cationic (positively charged) components in tissue samples. The primary targets for acid dyes are proteins in the cytoplasm, muscle fibers, and collagen, which become positively charged in an acidic environment.[1][2][3] Therefore, the staining intensity is highly dependent on the pH of the staining solution.[1][4]

Experimental Protocols

Below is a standard protocol for this compound staining, followed by a protocol for optimizing staining sensitivity.

Standard Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) this compound staining solution in 1% acetic acid.

    • Immerse slides in the staining solution for 5-10 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse in a 1% acetic acid solution to remove excess stain.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol: 70% (2 minutes), 95% (2 minutes), 100% (2 changes, 3 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Protocol for Optimizing Staining Sensitivity

This protocol is designed to systematically determine the optimal conditions for maximizing this compound staining intensity.

  • Prepare a Series of Staining Solutions:

    • Prepare this compound solutions at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

    • For each concentration, prepare solutions with different pH values (e.g., pH 3.0, 4.0, 5.0) using acetic acid or a suitable buffer.

  • Staining Procedure:

    • Deparaffinize and rehydrate tissue sections as described in the standard protocol.

    • Divide the slides into groups for each staining solution.

    • Incubate slides for varying durations (e.g., 5, 15, and 30 minutes) in the different staining solutions.

  • Rinsing and Dehydration:

    • Follow the rinsing and dehydration steps from the standard protocol.

  • Evaluation:

    • Examine the slides microscopically to qualitatively assess staining intensity.

    • For quantitative analysis, capture images and use software like ImageJ to measure the mean gray value or optical density of the stained areas.[5][6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or Faint Staining 1. Incorrect pH of Staining Solution: The pH may be too high (not acidic enough), leading to insufficient protonation of tissue proteins.[4] 2. Low Dye Concentration: The concentration of this compound may be too low. 3. Insufficient Staining Time: The incubation time may be too short for the dye to adequately bind to the tissue. 4. Inadequate Fixation: Poor fixation can result in the loss of proteins and other cellular components.1. Optimize pH: Lower the pH of the staining solution using acetic acid. A pH range of 3.0-5.0 is a good starting point for optimization.[4] 2. Increase Dye Concentration: Prepare a fresh staining solution with a higher concentration of this compound (e.g., from 0.5% to 1.0%). 3. Increase Staining Time: Extend the incubation time in the staining solution. 4. Review Fixation Protocol: Ensure that the tissue was properly fixed. If possible, test different fixation methods.
Overstaining 1. Dye Concentration Too High: The staining solution is too concentrated. 2. Staining Time Too Long: The tissue was incubated in the dye for an extended period. 3. Inadequate Differentiation: Excess dye was not sufficiently removed.1. Decrease Dye Concentration: Dilute the staining solution. 2. Reduce Staining Time: Shorten the incubation period. 3. Optimize Differentiation: Increase the time in the acetic acid rinse or use a slightly higher concentration of acetic acid to remove excess stain.
Uneven or Patchy Staining 1. Incomplete Deparaffinization: Residual paraffin wax can prevent the stain from reaching the tissue.[8] 2. Tissue Drying Out: The tissue section may have dried out at some point during the staining process. 3. Uneven Reagent Coverage: The staining solution did not cover the entire tissue section uniformly.1. Ensure Complete Deparaffinization: Use fresh xylene and ensure sufficient time for paraffin removal.[8] 2. Keep Slides Moist: Do not allow the slides to dry out between steps. 3. Ensure Full Coverage: Use a sufficient volume of staining solution to completely cover the tissue section.
High Background Staining 1. Excessive Staining: The dye concentration or incubation time is too high. 2. Inadequate Rinsing: Insufficient rinsing after staining can leave behind non-specifically bound dye.1. Reduce Staining Intensity: Decrease the dye concentration or staining time. 2. Improve Rinsing: Ensure thorough rinsing in the acetic acid solution and distilled water after the staining step.

Quantitative Data

The following tables provide hypothetical data to illustrate the effects of different parameters on this compound staining intensity, as measured by optical density (OD). Higher OD values indicate more intense staining.

Table 1: Effect of pH and Dye Concentration on Staining Intensity

Dye Concentration (% w/v)pH 3.0 (OD)pH 4.0 (OD)pH 5.0 (OD)
0.10.450.350.20
0.50.850.700.50
1.01.201.050.80

Table 2: Effect of Incubation Time on Staining Intensity (at pH 4.0, 0.5% Dye)

Incubation Time (minutes)Optical Density (OD)
50.55
150.70
300.82

Visualizations

Experimental Workflow for Optimizing this compound Staining

G cluster_prep Sample Preparation cluster_optimization Staining Optimization cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration Stain_pH Vary pH (3.0, 4.0, 5.0) Deparaffinization->Stain_pH Stain_Conc Vary Concentration (0.1%, 0.5%, 1.0%) Stain_Time Vary Incubation Time (5, 15, 30 min) Rinse Rinsing & Dehydration Stain_Time->Rinse Microscopy Microscopic Examination Rinse->Microscopy Quantification Quantitative Analysis (ImageJ) Microscopy->Quantification

Workflow for the systematic optimization of this compound staining sensitivity.

Cellular Stress Response Pathway

This compound, as a cytoplasmic stain, can be used to visualize morphological changes associated with cellular stress, such as alterations in cell size and shape. The following diagram illustrates a simplified cellular stress response pathway.

G Stressor Cellular Stressor (e.g., Toxin, Heat) UPR Unfolded Protein Response (UPR) Stressor->UPR activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis prolonged or severe stress Adaptation Cellular Adaptation & Survival UPR->Adaptation restoration of homeostasis

Simplified diagram of the Unfolded Protein Response (UPR) pathway.

Frequently Asked Questions (FAQs)

Q1: What cellular components does this compound stain?

A1: this compound is an acid dye, which means it is anionic and binds to cationic components in the tissue. These are primarily proteins, so you can expect it to stain the cytoplasm, muscle fibers, collagen, and mitochondria.[1][2][3]

Q2: Why is the pH of the staining solution so important?

A2: The pH of the staining solution is crucial because it determines the charge of the tissue proteins.[4] In a more acidic solution (lower pH), the amino groups on proteins become protonated, acquiring a positive charge.[1] This increases the number of binding sites for the negatively charged this compound, resulting in a more intense stain.[1][4]

Q3: Can I use this compound as a counterstain?

A3: Yes, acid dyes are commonly used as counterstains in histology, often in combination with a nuclear stain like hematoxylin.[9] this compound would provide a red or pinkish color to the cytoplasm, creating a contrast with the blue or purple of the nuclei stained with hematoxylin.

Q4: My staining is very weak, even after optimizing pH and concentration. What else can I try?

A4: If you are still experiencing weak staining, consider the following:

  • Fixation: The type of fixative used can significantly impact staining. Some fixatives may mask the protein binding sites. You could try a different fixation protocol.

  • Mordants: While not always necessary for acid dyes, a mordant is a substance that forms a coordination complex between the dye and the tissue, which can enhance staining intensity.[10] You could experiment with a pre-treatment step using a mordant like aluminum potassium sulfate (alum).

  • Signal Amplification: For very low-abundance targets, you might consider more advanced signal amplification techniques, although these are more commonly used in immunohistochemistry.

Q5: How can I quantify the staining intensity of this compound?

A5: Staining intensity can be quantified using image analysis software.[5][6][7] A common and freely available tool is ImageJ (or Fiji).[7] The general workflow involves:

  • Capturing digital images of your stained slides under consistent lighting conditions.

  • Converting the images to a format that allows for color analysis (e.g., splitting the RGB channels).

  • Setting a threshold to select the stained areas.

  • Measuring parameters such as the mean gray value or optical density of the selected areas.[5][6] A lower mean gray value or a higher optical density typically corresponds to more intense staining.

References

avoiding non-specific binding of Acid Red 42 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Acid Red 42 and other acidic dyes in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a water-soluble, blue-ray red dye belonging to the single azo class.[1] Its chemical formula is C₂₂H₁₆N₃NaO₆S₂ and it has a molecular weight of 505.5 g/mol .[2] While commonly used in industrial applications such as textiles and inks, its properties as an acidic dye make it potentially applicable in biological staining and quantification assays.[2][3]

Q2: What causes non-specific binding of this compound in biological assays?

Non-specific binding (NSB) of acidic dyes like this compound is primarily driven by two types of interactions:

  • Electrostatic Interactions: As an acidic dye, this compound is anionic. It can non-specifically bind to positively charged molecules or regions on surfaces, such as basic amino acid residues (e.g., lysine, arginine) in proteins.[4][5]

  • Hydrophobic Interactions: The aromatic ring structures in the dye molecule can lead to hydrophobic interactions with nonpolar regions of proteins or plastic surfaces of assay plates and tubes.[6][7]

Q3: How does non-specific binding affect my assay results?

High non-specific binding can lead to elevated background signals, which significantly reduces the signal-to-noise ratio of the assay.[7][8] This can mask the true specific signal, leading to inaccurate quantification, false positives, and reduced assay sensitivity.[6][9]

Q4: What are the general strategies to reduce non-specific binding?

The most common strategies involve:

  • Using Blocking Agents: Pre-treating the assay surface with an inert protein or polymer to saturate non-specific binding sites.[1][10]

  • Optimizing Buffer Conditions: Adjusting the pH, ionic strength (salt concentration), and including detergents to minimize electrostatic and hydrophobic interactions.

  • Thorough Washing: Implementing stringent washing steps to remove unbound dye.[11]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Assay Plate/Surface

High background is a common indicator of significant non-specific binding.

Troubleshooting Workflow

start High Background Detected step1 Increase Washing Steps (Number and Duration) start->step1 step2 Optimize Blocking Agent step1->step2 If background persists step3 Adjust Buffer Composition step2->step3 If background persists step4 Reduce Dye Concentration step3->step4 If background persists end_node Background Reduced step4->end_node

Caption: Troubleshooting workflow for high background signal.

Possible Causes & Solutions:

Cause Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash. Ensure complete aspiration of wash buffer between steps to remove all unbound dye.[11]
Ineffective Blocking The chosen blocking agent may not be optimal. Try a different blocking agent (see Table 1 for comparison). Increase the concentration of the current blocking agent (e.g., 1% to 3% BSA) or the incubation time (e.g., 1 hour to overnight at 4°C).[12][13]
Suboptimal Buffer pH The buffer pH may be promoting electrostatic interactions. If your protein of interest is stable, try adjusting the pH away from the isoelectric point (pI) of interfering proteins.
Hydrophobic Interactions Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to your wash and dilution buffers to disrupt hydrophobic binding.[7]
High Salt Concentration Needed Increase the salt concentration of your buffers (e.g., 150 mM to 300 mM NaCl) to shield electrostatic interactions.
Excessive Dye Concentration The concentration of this compound may be too high. Perform a titration to determine the optimal concentration that provides a good signal without excessive background.
Issue 2: Inconsistent or Variable Background

Inconsistent background across a plate or between experiments can skew results and reduce reproducibility.

Logical Relationship Diagram

cluster_causes Potential Causes cause1 Uneven Plate Coating result Inconsistent Background cause1->result cause2 Inconsistent Washing Technique cause2->result cause3 Reagent Evaporation ('Edge Effect') cause3->result start Start: Empty 96-Well Plate step1 Add 200 µL Blocking Buffer per well start->step1 step2 Incubate: 1-2 hours at Room Temp OR Overnight at 4°C step1->step2 step3 Aspirate Blocking Buffer step2->step3 step4 Wash 3x with Wash Buffer (e.g., PBS + 0.05% Tween-20) step3->step4 end_node Plate is blocked and ready for assay step4->end_node

References

Technical Support Center: Destaining Protocols for Acid Red 42-Stained Gels

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, validated destaining protocols for Acid Red 42-stained protein gels are not widely available in published literature. The following protocols, troubleshooting guides, and FAQs are based on the general principles of destaining polyacrylamide gels stained with acid dyes, such as the commonly used Coomassie Brilliant Blue. Researchers should use this information as a starting point and optimize the protocol for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the destaining of protein gels stained with acid dyes.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Staining 1. Insufficient destaining time. 2. Destaining solution is saturated with dye. 3. Residual SDS in the gel interfering with destaining.[1] 4. Low percentage acrylamide gels may trap more dye.[2]1. Increase the destaining time.[3] 2. Change the destaining solution more frequently.[4] A good practice is to change it every couple of hours.[4] 3. Ensure thorough washing of the gel before staining to remove detergents.[1] Consider a longer fixing step.[2] 4. For low percentage gels, a post-destain wash in 25% methanol may help reduce background.[2]
Faint or Weak Protein Bands 1. Insufficient protein loading. 2. Over-destaining. 3. Poor staining.1. Increase the amount of protein loaded onto the gel.[1] 2. Reduce the destaining time. Monitor the gel frequently during destaining. If over-destaining occurs, the gel can sometimes be restained. 3. Ensure the staining solution is fresh and the staining time was adequate.
Uneven or Patchy Destaining 1. Incomplete submersion of the gel in the destaining solution. 2. Inconsistent agitation during destaining.[1]1. Ensure the gel is fully submerged in the destaining solution.[1] 2. Use a platform shaker for continuous, gentle agitation to ensure even destaining.[1]
White or Opaque Gel 1. Dehydration of the gel due to high alcohol concentration in the staining or destaining solution.[2]1. Rehydrate the gel by soaking it in distilled water.[2]
Speckles or Precipitate on the Gel 1. Precipitated dye in the staining solution. 2. Keratin contamination from dust or handling.[2]1. Filter the staining solution before use. 2. Wear gloves at all times and work in a clean area. Rinsing the gel wells before loading can help.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard destaining solution for acid dye-stained gels?

A typical destaining solution consists of a mixture of alcohol (methanol or ethanol), acetic acid, and water. A commonly used formulation is 40% methanol, 10% acetic acid, and 50% water.[5][6] Another common composition is 30% methanol and 10% glacial acetic acid in water.[7]

Q2: How long should I destain my gel?

The destaining time can vary depending on the thickness of the gel, the concentration of the acrylamide, and the intensity of the staining. It can range from a few hours to overnight.[5] For a 1 mm thick gel, destaining for 1-2 hours with gentle agitation is a good starting point.[6][8] It is recommended to change the destaining solution periodically for more efficient destaining.[5]

Q3: Can I reuse the destaining solution?

While it is possible to reuse the destaining solution, its efficiency will decrease as it becomes saturated with the dye. For best results, it is recommended to use fresh destaining solution, especially for the final washes.[4] To "clean" a used destaining solution, you can place a piece of absorbent material like a paper towel in the container to soak up the free dye.[4][6]

Q4: Is there a difference between using methanol and ethanol in the destaining solution?

Both methanol and ethanol can be used in destaining solutions. Ethanol is a less toxic alternative to methanol.[9][10] However, some users report that destaining with ethanol-based solutions may take longer.[9]

Q5: Are there faster methods for destaining?

Yes, you can accelerate the destaining process by gently heating the gel in the destaining solution in a microwave.[9][11] However, be cautious as overheating can damage the gel. Another rapid method is electrophoretic destaining, which uses an electric current to remove the dye from the gel.[11]

Q6: What is the purpose of acetic acid in the destaining solution?

Acetic acid helps to create an acidic environment which aids in the removal of the negatively charged dye molecules from the gel matrix while the dye that is bound to the positively charged proteins remains.

Experimental Protocols

Standard Destaining Protocol for Acid Dye-Stained Gels

This protocol is a general guideline and may require optimization.

  • Preparation of Destaining Solution:

    • Prepare a solution containing:

      • 400 ml Methanol (or Ethanol)

      • 100 ml Glacial Acetic Acid

      • 500 ml Distilled Water

    • Mix the components thoroughly.

  • Destaining Procedure:

    • After the staining step, carefully decant the staining solution.

    • Briefly rinse the stained gel with distilled water to remove excess surface stain.[5]

    • Immerse the gel in a sufficient volume of destaining solution to ensure it is fully submerged.[5]

    • Place the container on a platform shaker and agitate gently.[5]

    • Allow the gel to destain for 1-2 hours. The destaining solution will turn the color of the dye.

    • Replace the destaining solution with a fresh batch and continue to destain with gentle agitation until the protein bands are clearly visible against a clear background.[4][5] This may take several hours or can be done overnight.[5]

    • Once destaining is complete, the gel can be stored in distilled water or a 7% acetic acid solution.[8]

Quantitative Data Summary

The following table summarizes typical parameters for destaining protein gels stained with Coomassie Brilliant Blue, a common acid dye. These values can be used as a starting point for optimizing the destaining of this compound-stained gels.

ParameterValueReference(s)
Standard Destaining Solution 40-50% Methanol/Ethanol, 10% Acetic Acid[5],[12],[6],[7]
Typical Destaining Time 1 hour to overnight[5],[6],[3]
Microwave-Assisted Destaining ~20-40 seconds heating, followed by agitation[11],[9]
Gel Thickness Consideration Thicker gels require longer destaining times.[8]

Visual Logical Relationship Diagram

The following diagram illustrates a troubleshooting workflow for common issues encountered during gel destaining.

TroubleshootingWorkflow Troubleshooting Workflow for Gel Destaining Start Start Destaining Issue Problem with Destaining? Start->Issue HighBg High Background? Issue->HighBg Yes End Clear Bands Issue->End No FaintBands Faint Bands? HighBg->FaintBands No Sol_HighBg1 Increase Destain Time & Change Solution HighBg->Sol_HighBg1 Yes Uneven Uneven Destaining? FaintBands->Uneven No Sol_Faint1 Reduce Destain Time FaintBands->Sol_Faint1 Yes Uneven->Issue No Sol_Uneven1 Ensure Full Submersion Uneven->Sol_Uneven1 Yes Sol_HighBg2 Ensure Thorough Pre-Wash Sol_HighBg1->Sol_HighBg2 Sol_HighBg2->Issue Sol_Faint2 Increase Protein Load Sol_Faint1->Sol_Faint2 Sol_Faint2->Issue Sol_Uneven2 Use Gentle Agitation Sol_Uneven1->Sol_Uneven2 Sol_Uneven2->Issue

Caption: Troubleshooting Decision Tree for Gel Destaining.

References

interference of Acid Red 42 with downstream applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Acid Red 42 (also known as Calmagite). This guide is intended for researchers, scientists, and drug development professionals who may encounter this dye in their samples and are concerned about its potential impact on downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, single azo dye. Chemically, it is also known as Calmagite and is used as a complexometric indicator for the determination of metal ions, such as magnesium and calcium.[1][2] Its chemical formula is C₂₂H₁₆N₃NaO₆S₂. Like other azo dyes, its intense color is due to the presence of an azo group (-N=N-) connecting aromatic rings.

Q2: Why should I be concerned about this compound in my samples?

While specific data on this compound is limited, compounds in the azo dye class are known to interfere with a variety of biological and chemical assays.[3][4] Potential interferences stem from their chemical structure and strong color, which can lead to:

  • Inhibition of Enzymes: Azo dyes can interact with proteins, potentially inhibiting enzymes like DNA polymerases.[5]

  • DNA Interaction: Some azo dyes can bind to DNA, which may affect DNA quantification and amplification.[4][6]

  • Spectrophotometric Interference: The dye's color can absorb light in the same range as the readout of colorimetric or fluorometric assays, leading to inaccurate results.

  • Chemical Reactivity: The functional groups in the dye may react with assay reagents, leading to false signals.[7]

Q3: What common applications are likely to be affected?

Based on the properties of azo dyes, the following applications are at the highest risk of interference:

  • Polymerase Chain Reaction (PCR and qPCR)

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy)

  • Colorimetric assays (e.g., protein quantification, cell viability assays)

Troubleshooting Guides by Application

Interference in PCR and qPCR

Issue: My PCR/qPCR amplification is inhibited or shows variable results (e.g., delayed Ct values, no amplification) after introducing a sample containing a red dye, potentially this compound.

Potential Cause: PCR inhibition can occur through two primary mechanisms: direct interaction with the DNA polymerase or binding to the DNA template, preventing amplification.[5][8] Azo dyes are known to interact with DNA, suggesting a potential for such interference.[4][6]

Troubleshooting Workflow

G cluster_0 A Inhibited or No PCR Amplification B Is this compound (or another azo dye) present in the sample? A->B C Dilute the Sample B->C Yes F Check for Other Inhibitors B->F No D Implement Sample Cleanup C->D E Use an Inhibitor-Resistant Polymerase D->E G Problem Resolved? E->G F->G H Proceed with Experiment G->H Yes I Contact Technical Support G->I No

Caption: Troubleshooting workflow for PCR inhibition.

Mitigation Strategies:

  • Sample Dilution: Diluting the template DNA can reduce the concentration of this compound to a sub-inhibitory level while still allowing for target amplification.

  • Sample Cleanup: Use a purification method to remove the dye before PCR. See the "Experimental Protocols" section for a sample cleanup protocol.

  • Use of Inhibitor-Resistant Polymerases: Several commercially available DNA polymerases are engineered for higher tolerance to common PCR inhibitors found in complex samples.[9]

Interference in Colorimetric and ELISA Assays

Issue: My ELISA or colorimetric assay (e.g., Bradford, MTT) shows an unusually high background or results that are not reproducible.

Potential Cause: this compound's inherent color can absorb light at or near the wavelength used for measurement, causing a positive interference (falsely high signal).[10] It can also interfere by binding to proteins, which is a known issue with other dyes in protein assays.[11]

Potential Mechanisms of Interference

G cluster_0 cluster_1 Potential Interference Mechanisms A This compound in Sample B Spectral Overlap (Absorbance) A->B Colorimetric Assays C Protein Binding A->C Protein Assays, ELISA D Fluorescence Quenching A->D Fluorescence Assays E Inaccurate Assay Readout (False Positive/Negative) B->E C->E D->E

Caption: Potential mechanisms of assay interference by this compound.

Mitigation Strategies:

  • Include a "Dye-Only" Control: Prepare a control well/tube that contains the same concentration of this compound as your sample, but without the analyte or cells. Subtract the absorbance of this control from your sample readings.

  • Wavelength Selection: If your spectrophotometer allows, measure the absorbance spectrum of this compound. If possible, choose a measurement wavelength for your assay that is outside the dye's main absorbance peak.

  • Sample Cleanup: Remove the dye from the sample prior to the assay using methods described in the protocols section.

Data Summary

PropertyValue / DescriptionPotential Impact on Downstream ApplicationsCitation(s)
Chemical Class Single Azo DyeAzo groups can be chemically reactive. The aromatic structure suggests potential for DNA intercalation or protein binding.
Solubility Soluble in waterEnsures its presence in aqueous buffers and biological samples, making interference more likely.
Appearance Blue-ray red in aqueous solutionHigh potential for interference in colorimetric and spectrophotometric assays operating in the visible spectrum.
pH Sensitivity Forms a precipitate in strong acid or strong baseChanges in pH during experimental steps could alter its color or solubility, leading to variable interference.
Metal Chelation Used as a complexometric indicator for Mg²⁺ and Ca²⁺May chelate essential metal cofactors (e.g., Mg²⁺ for DNA polymerase), leading to enzyme inhibition.[1][2]

Experimental Protocols

Protocol 1: Dye Removal via Adsorption with Biochar/Activated Carbon

This protocol is adapted from methods used for dye removal from wastewater and can be scaled down for laboratory sample cleanup.[12][13]

Objective: To remove this compound from a liquid sample prior to a downstream assay.

Materials:

  • Sample containing this compound

  • Activated carbon or biochar powder

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Microcentrifuge

  • Pipettes and tips

  • pH meter and adjustment solutions (1 M HCl, 1 M NaOH) if necessary

Methodology:

  • Determine Optimal pH: The adsorption of some acid dyes is most efficient at a slightly acidic pH (e.g., pH 3-4).[13] If your sample stability allows, adjust the pH to optimize binding. Caution: Ensure pH adjustment is compatible with your analyte of interest.

  • Adsorbent Dosing: Add a small amount of activated carbon or biochar to your sample. A starting point could be 2 g/L (e.g., 2 mg in a 1 mL sample).[13] This may require optimization.

  • Incubation: Vortex the tube briefly to ensure the adsorbent is fully suspended. Incubate the sample with agitation (e.g., on a rotator or shaker) for 20-40 minutes at room temperature.[13]

  • Pellet the Adsorbent: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the activated carbon/biochar along with the bound dye.[13]

  • Collect Supernatant: Carefully pipette the cleared supernatant to a new, clean tube, avoiding the pellet. The supernatant should be visibly clear or have significantly reduced color.

  • Proceed to Downstream Application: The cleared sample can now be used in your PCR, ELISA, or other assays. Remember to include appropriate controls to account for any effects of the cleanup process itself.

References

Technical Support Center: Managing pH Effects on Acid Red 42 Staining Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Acid Red 42 staining protocols by effectively managing the influence of pH. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during histological staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound staining and the role of pH?

A1: this compound is an anionic dye, meaning it carries a negative charge in solution. Staining is primarily an electrostatic interaction where the negatively charged dye molecules bind to positively charged components within the tissue.[1][2] Key tissue proteins, such as collagen and cytoplasm, are rich in amino acids with amino groups (-NH2). In an acidic solution (low pH), these amino groups become protonated (-NH3+), acquiring a positive charge.[1] This abundance of positive charges in the tissue at a low pH strongly attracts the negatively charged this compound dye, leading to robust staining.[1][2]

Q2: What is the optimal pH for this compound staining?

A2: While there isn't a single universal optimal pH, a common starting point for acid dyes is in the acidic range, typically between pH 2.5 and 4.0.[3][4] This is because the target tissue components, particularly proteins, are maximally protonated and thus most receptive to acid dyes at this pH.[3] The ideal pH can vary depending on the specific tissue type, its fixation method, and the desired staining intensity and specificity. It is often recommended to experimentally determine the optimal pH for your specific application.

Q3: How does the isoelectric point (IEP) of tissue components affect staining?

A3: The isoelectric point (IEP) is the pH at which a molecule has no net electrical charge. For effective staining with an acid dye like this compound, the pH of the staining solution should be below the IEP of the target protein. When the pH is below the IEP, the protein will have a net positive charge, facilitating the binding of the anionic dye. The IEP of collagen, a primary target for this compound, can range from approximately 5 to 9, depending on the type and source.[5] Therefore, staining at a pH of 2.5 to 4.0 ensures that collagen is well below its IEP.

Q4: Can I use a buffer to control the pH of my this compound staining solution?

A4: Yes, using a buffer is highly recommended for consistent and reproducible staining results. A common approach is to use a weak acid, such as acetic acid, to lower the pH of the staining solution.[3][4] For instance, a 1% acetic acid solution is often used. Using a properly prepared buffer system (e.g., a citrate-phosphate buffer) can provide more precise and stable pH control throughout the staining procedure.

Troubleshooting Guide

Issue 1: Weak or No Staining

Possible Cause Troubleshooting Steps
pH of staining solution is too high (not acidic enough). Lower the pH of your this compound solution. Add a small amount of a weak acid, such as 0.5% - 1.0% glacial acetic acid, and verify the final pH with a pH meter.[4] Aim for a pH between 2.5 and 4.0.
Insufficient staining time. Increase the incubation time of the slides in the this compound solution. Experiment with longer durations to allow for adequate dye penetration and binding.
Dye concentration is too low. Prepare a fresh staining solution with a higher concentration of this compound. A typical starting range is 0.1% to 1.0% (w/v).[4]
Poor fixation. Ensure that the tissue was properly fixed. Formalin-fixed tissues generally stain well with acid dyes. Fixatives like mercuric chloride can enhance acid dye staining, but require special handling.[3]
Incomplete deparaffinization and rehydration. For paraffin-embedded sections, ensure complete removal of wax and thorough rehydration through descending grades of alcohol to water.[4]

Issue 2: Excessive or Non-Specific Staining

Possible Cause Troubleshooting Steps
pH of staining solution is too low. While a low pH is necessary, an excessively low pH (e.g., below 2) can lead to everything in the tissue section staining.[1] Try increasing the pH slightly (e.g., from 2.5 to 3.5) to improve specificity.
Dye concentration is too high. Reduce the concentration of this compound in your staining solution.
Staining time is too long. Decrease the incubation time in the staining solution.
Inadequate rinsing. Ensure thorough but gentle rinsing after the staining step to remove excess, unbound dye. A brief rinse in an acidic solution (e.g., 1% acetic acid) can help differentiate the stain.[6]

Issue 3: Uneven or Patchy Staining

Possible Cause Troubleshooting Steps
Tissue sections dried out during the procedure. It is critical to keep the tissue sections moist at all stages of the staining process. Use a humidity chamber for longer incubation steps to prevent drying.[7]
Incomplete mixing of the staining solution. Ensure that the this compound powder is completely dissolved before use. Filtering the stain solution can help remove any undissolved particles.[4]
Uneven application of reagents. Ensure that the entire tissue section is covered with the staining solution and other reagents.

Data Presentation

The following table summarizes the expected relationship between the pH of the this compound staining solution and the resulting staining intensity of acidophilic tissue components like collagen and cytoplasm.

pH of Staining Solution Expected Staining Intensity Rationale
pH 6.0 - 7.0 (Neutral) Weak to negligibleAt neutral pH, many amino groups on tissue proteins are not protonated, resulting in fewer positive charges to attract the anionic dye.
pH 4.5 - 5.5 ModerateAs the pH becomes more acidic, more amino groups become protonated, increasing the positive charge of the tissue and enhancing dye binding.
pH 2.5 - 4.0 Strong and vibrantIn this pH range, the protonation of amino groups is maximized, leading to strong electrostatic attraction and intense staining.[3]
Below pH 2.5 Very strong, potentially with high backgroundWhile staining will be very intense, the low pH can cause non-specific binding to various tissue components, increasing background noise.[1]

Experimental Protocols

Protocol for Determining Optimal pH for this compound Staining

This protocol provides a framework for testing a range of pH values to determine the optimal condition for your specific tissue and application.

1. Preparation of Staining Solutions at Different pH Values:

  • Prepare a 0.5% (w/v) stock solution of this compound in distilled water.

  • Prepare a series of acidic buffers (e.g., 0.1 M citrate-phosphate buffer) at pH values of 2.5, 3.0, 3.5, 4.0, and 4.5.

  • For each pH value, dilute the this compound stock solution in the corresponding buffer to a final concentration of 0.1% (w/v).

2. Tissue Preparation:

  • Use consistently prepared tissue sections (e.g., 5 µm thick formalin-fixed, paraffin-embedded sections).

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[4]

3. Staining Procedure:

  • Immerse one slide in each of the prepared this compound solutions of varying pH.

  • Stain for a consistent duration (e.g., 5-10 minutes).

  • Briefly rinse the slides in a differentiating solution (e.g., 0.5% acetic acid) for a few seconds.

  • Rinse well in distilled water.

4. Dehydration and Mounting:

  • Dehydrate the sections through an ascending series of ethanol.

  • Clear in xylene.

  • Mount with a suitable mounting medium.

5. Evaluation:

  • Examine the slides under a microscope.

  • Compare the staining intensity, specificity, and background levels across the different pH conditions to determine the optimal pH for your desired outcome.

Visualizations

Staining_Mechanism cluster_solution Acidic Staining Solution (Low pH) cluster_tissue Tissue Section H+ H+ (Protons) Protein Tissue Protein (e.g., Collagen) with Amino Groups (-NH2) H+->Protein Protonation AcidRed42 This compound (Anionic Dye, Negative Charge) ProtonatedProtein Protonated Protein (-NH3+, Positive Charge) AcidRed42->ProtonatedProtein Electrostatic Attraction Protein->ProtonatedProtein Troubleshooting_Workflow start Staining Issue (e.g., Weak Staining) check_ph Is the staining solution pH between 2.5 and 4.0? start->check_ph adjust_ph Adjust pH with 0.5-1.0% Acetic Acid check_ph->adjust_ph No increase_conc Increase Dye Concentration check_ph->increase_conc Yes adjust_ph->check_ph increase_time Increase Staining Time increase_conc->increase_time check_fixation Review Fixation Protocol increase_time->check_fixation end_ok Staining Optimized check_fixation->end_ok Successful end_fail Consult Further Documentation check_fixation->end_fail Issue Persists Logical_Relationship ph Decrease in pH (Increase in Acidity) protonation Increased Protonation of Tissue Amino Groups (-NH3+) ph->protonation positive_charge Increased Net Positive Charge of Tissue Proteins protonation->positive_charge dye_binding Enhanced Binding of Anionic this compound positive_charge->dye_binding staining_intensity Increased Staining Efficiency and Intensity dye_binding->staining_intensity

References

reducing background noise in Acid Red 42 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 42, also known as Sulforhodamine B (SRB), in fluorescence-based experiments. Our goal is to help you minimize background noise and enhance signal clarity for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound (Sulforhodamine B) is a red fluorescent dye with an excitation maximum around 565 nm and an emission maximum at approximately 586 nm.[1][2][3] Its fluorescence intensity is generally stable across a pH range of 3 to 10.[1]

Q2: What are the primary applications of this compound in a research setting?

This compound is widely used as a polar tracer and for quantifying cellular protein in cytotoxicity and cell proliferation assays (e.g., the Sulforhodamine B assay).[4][5] It can also be employed in fluorescence microscopy for staining cellular components.

Q3: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, collagen, and elastin.[6][7][8] Aldehyde-based fixatives can also induce autofluorescence.[6][7]

  • Non-specific Staining: The dye may bind to unintended cellular structures or the extracellular matrix.

  • Excess Dye: Insufficient washing can leave unbound dye in the sample, contributing to a general haze.[9]

  • Contaminated Reagents: Buffers and solutions may contain fluorescent impurities.[10]

Q4: How can I reduce autofluorescence in my samples?

Several strategies can help mitigate autofluorescence:

  • Fixation: Consider using an alternative to aldehyde-based fixatives, such as chilled methanol or ethanol, if compatible with your experiment.[11] If using formalin, minimize the fixation time.[6]

  • Quenching: Chemical agents like sodium borohydride or commercial reagents such as TrueBlack™ can reduce autofluorescence.[11][12]

  • Spectral Separation: Since most autofluorescence occurs in the blue-green spectrum, using a red dye like this compound already helps. Further separation can be achieved with appropriate filter sets.[8]

  • Sample Preparation: Perfusing tissues with PBS before fixation can help remove red blood cells, a source of autofluorescence.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fluorescence experiments.

Issue 1: High Background Noise

High background can obscure your signal and make data interpretation difficult.

  • Optimize Dye Concentration: Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.[10]

  • Improve Washing Steps: Increase the number and duration of wash steps after staining to thoroughly remove unbound dye. For protein staining, repeated washes with 1% acetic acid are recommended.[9][10]

  • Use a Blocking Step: For immunofluorescence, incorporate a blocking step with an appropriate buffer (e.g., containing bovine serum albumin or serum from the secondary antibody's host species) to reduce non-specific binding.[10]

  • Check Reagent Purity: Ensure all buffers and solutions are freshly prepared with high-purity water and filtered to remove particulate matter.[10]

  • Control for Autofluorescence: Image an unstained control sample to assess the level of endogenous autofluorescence and apply appropriate reduction techniques if necessary (see FAQ Q4).

Issue 2: Weak or No Signal

A faint or absent signal can be due to various factors, from experimental conditions to the dye itself.

  • Verify Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound (Excitation: ~565 nm, Emission: ~586 nm).[1][2][3]

  • Increase Dye Concentration: If the background is low but the signal is weak, consider increasing the concentration of this compound.

  • Check Fixation Method: The fixation method can impact staining. While trichloroacetic acid (TCA) is common for the SRB assay,[9] for microscopy, formaldehyde-based fixatives have been shown to immobilize the tracer well with lower autofluorescence than glutaraldehyde-based fixatives.[7]

  • Optimize Staining Time: Ensure sufficient incubation time for the dye to bind to the target structures.

  • Use a Brighter Dye: If the signal remains weak, consider a brighter fluorophore in a similar spectral range if your experimental design allows.

Issue 3: Photobleaching

Photobleaching is the irreversible loss of fluorescence upon exposure to light, leading to a diminished signal during imaging.

  • Minimize Light Exposure: Protect your stained samples from light as much as possible. Store them in the dark and minimize the duration of exposure to excitation light during imaging.[13]

  • Use Antifade Mounting Media: Use a mounting medium containing an antifade reagent, such as n-propyl gallate, to preserve the fluorescence signal.[14]

  • Optimize Imaging Settings: Use the lowest possible excitation light intensity that still provides a detectable signal. Reduce the exposure time or use a more sensitive detector.

  • Acquire Images Efficiently: Plan your imaging session to capture the necessary data before significant photobleaching occurs.

Data Presentation

Table 1: Photophysical Properties of this compound (Sulforhodamine B)
PropertyValueSolvent/ConditionsReference(s)
Excitation Maximum (λex) 565 nmWater[3]
559 nm[2][15]
553 nmEthanol[16]
Emission Maximum (λem) 586 nmWater[1][3]
577 nm[2][15]
Molar Extinction Coefficient (ε) 99,000 cm⁻¹M⁻¹Ethanol[16]
Quantum Yield (Φ) 0.7Ethanol[16]
pH Sensitivity Stable fluorescencepH 3-10[1]
Table 2: Troubleshooting Summary for High Background Noise
Potential CauseRecommended Solution
Excessive Dye Concentration Titrate dye concentration to find the optimal signal-to-noise ratio.[10]
Inadequate Washing Increase the number and/or duration of wash steps with an appropriate buffer (e.g., 1% acetic acid).[9][10]
Non-Specific Binding Incorporate a blocking step before staining.[10]
Sample Autofluorescence Use appropriate fixation, consider quenching agents, or use spectral unmixing.[6][11][12]
Contaminated Reagents Prepare fresh, filtered buffers and solutions.[10]

Experimental Protocols

Protocol 1: General Staining Protocol for Fluorescence Microscopy

This protocol is a starting point and may require optimization for your specific cell type and target.

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, use ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking (optional, but recommended): Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined by titration, but a starting range of 1-10 µg/mL can be tested.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for this compound (Excitation ~565 nm, Emission ~586 nm).

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity (Adapted for Microscopy)

This protocol is adapted from the standard SRB assay and can be used to visualize total protein distribution.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with experimental compounds as required.

  • Fixation:

    • Gently add cold 10% (wt/vol) Trichloroacetic Acid (TCA) to the cells and incubate at 4°C for 1 hour.[17]

  • Washing: Wash the plates five times with slow-running deionized water and allow them to air dry completely.[18]

  • Staining:

    • Add 0.4% (wt/vol) Sulforhodamine B solution in 1% acetic acid to each coverslip.[17]

    • Incubate at room temperature for 30 minutes.[17]

  • Washing: Quickly rinse the coverslips four times with 1% (vol/vol) acetic acid to remove unbound dye.[17]

  • Drying: Allow the coverslips to air dry completely.

  • Mounting and Imaging: Mount the coverslips and image as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Cell Seeding fixation Fixation cell_seeding->fixation washing1 Washing fixation->washing1 permeabilization Permeabilization (Optional) washing1->permeabilization blocking Blocking (Optional) permeabilization->blocking staining This compound Incubation blocking->staining washing2 Washing staining->washing2 mounting Mounting washing2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General experimental workflow for staining with this compound.

troubleshooting_logic cluster_solutions Potential Solutions start High Background? optimize_dye Optimize Dye Concentration start->optimize_dye Yes improve_washing Improve Washing Steps start->improve_washing Yes check_autofluor Assess Autofluorescence start->check_autofluor Yes use_blocking Use Blocking Buffer start->use_blocking Yes no_issue Proceed with Analysis start->no_issue No end Signal Improved optimize_dye->end improve_washing->end check_autofluor->end use_blocking->end

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: C.I. Acid Red 42 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing C.I. Acid Red 42 for histological staining. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, particularly focusing on resolving uneven staining.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and what is its primary application in histology?

C.I. This compound is a water-soluble, anionic azo dye.[1] In histological applications, acid dyes like this compound are primarily used as a counterstain to color basic tissue components such as the cytoplasm, muscle, and collagen.[2][3] Its staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins within the tissue.[2]

Q2: What are the key factors influencing the quality of this compound staining?

The consistency and quality of this compound staining are dependent on several critical factors:

  • Fixation: Proper and consistent fixation is crucial for preserving tissue morphology and ensuring uniform dye binding. Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used, but inadequate fixation can lead to uneven staining.[4][5]

  • Tissue Processing: Variations in dehydration, clearing, and paraffin infiltration can affect the permeability of the tissue to the dye, resulting in inconsistent staining.[4]

  • Staining Protocol Parameters: Dye concentration, the pH of the staining solution, incubation time, and temperature are all critical variables that must be optimized.[2]

  • Reagent Quality: The purity and age of the this compound dye lot and other reagents can introduce variability.

Q3: How does the pH of the staining solution impact this compound staining?

The pH of the staining solution is a critical factor for acid dyes. An acidic environment (lower pH) increases the number of positively charged groups on tissue proteins, which enhances the electrostatic attraction with the anionic this compound dye molecules.[2] This generally leads to more intense and vibrant staining. Conversely, a higher or neutral pH can significantly reduce staining intensity.

Troubleshooting Guide: Uneven Staining with this compound

Uneven or patchy staining is a common issue in histology. The following guide provides potential causes and solutions to help you achieve uniform staining results with this compound.

Issue Potential Cause Recommended Solution
Patchy or Blotchy Staining Incomplete Deparaffinization: Residual paraffin wax prevents the aqueous dye solution from penetrating the tissue evenly.[4]Ensure complete removal of paraffin by using fresh xylene (or a xylene substitute) and adequate incubation times. For thicker sections, increase the duration or the number of xylene changes.[4]
Improper Fixation: Under-fixed or unevenly fixed tissues will take up the stain irregularly.Ensure the tissue is adequately fixed in a sufficient volume of fixative for the appropriate duration. Consider post-fixation of sections before staining.
Weak or Faint Staining in Some Areas Suboptimal pH of Staining Solution: A pH that is too high (less acidic) will reduce the affinity of the acid dye for the tissue proteins.[2]Lower the pH of the this compound solution. An acidic pH (e.g., pH 4-5, adjusted with acetic acid) generally enhances staining with acid dyes.
Insufficient Staining Time: The dye may not have had enough time to penetrate and bind to all tissue components evenly.Increase the incubation time of the tissue sections in the this compound solution.
Low Dye Concentration: The staining solution may not be concentrated enough to produce a strong, even color.Prepare a fresh staining solution with a slightly higher concentration of this compound.
Overstaining in Some Areas Excessive Staining Time: Leaving the tissue in the dye for too long can lead to non-specific binding and a lack of differentiation between structures.Reduce the incubation time in the this compound solution.
High Dye Concentration: A highly concentrated dye solution can lead to rapid and excessive staining.Dilute the this compound staining solution.
Inadequate Rinsing: Failure to properly rinse after staining can leave excess dye on the slide, leading to a "muddy" or uneven appearance.Ensure a brief but thorough rinse in distilled water or a weak acid solution after the staining step to remove unbound dye.[2]
Inconsistent Staining Between Slides Variations in Tissue Processing: Differences in dehydration, clearing, or infiltration times between batches can lead to variability.Standardize all tissue processing steps and ensure consistent timing for all slides.
Reagent Carryover: Contamination of solutions (e.g., water in alcohols) can affect staining consistency.Use fresh reagents and avoid carryover between different solutions in the staining series.

Experimental Protocols

Preparation of this compound Staining Solution (0.5% w/v)

This is a general starting point and may require optimization for your specific application.

Reagents:

  • C.I. This compound powder

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Measure 100 mL of distilled water.

  • Add 1.0 mL of glacial acetic acid to the water and mix.

  • Weigh 0.5 g of C.I. This compound powder and add it to the acidified water.

  • Stir the solution until the dye is completely dissolved. A magnetic stirrer can be used.

  • Filter the solution before use to remove any undissolved particles.

General Staining Protocol for FFPE Tissue Sections

This protocol assumes the use of a nuclear counterstain like Weigert's iron hematoxylin.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a suitable substitute) for 2 changes of 5 minutes each.[4]
  • Hydrate through descending grades of ethanol:
  • 100% ethanol: 2 changes, 3 minutes each.
  • 95% ethanol: 2 minutes.
  • 70% ethanol: 2 minutes.
  • Rinse in running tap water.

2. Nuclear Staining (Optional):

  • Immerse in a regressive hematoxylin solution (e.g., Weigert's or Harris') for 5-10 minutes.
  • Wash in running tap water.
  • Differentiate in 1% acid alcohol with brief dips until the cytoplasm is pale.
  • Wash in running tap water.
  • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes.
  • Wash in running tap water for 5 minutes.

3. This compound Staining:

  • Immerse slides in the 0.5% this compound staining solution for 3-5 minutes.
  • Briefly rinse in distilled water to remove excess stain.[2]

4. Dehydration, Clearing, and Mounting:

  • Dehydrate through ascending grades of ethanol:
  • 95% ethanol: 1 minute.
  • 100% ethanol: 2 changes, 2 minutes each.[2]
  • Clear in xylene (or a substitute): 2 changes, 3 minutes each.
  • Mount with a permanent mounting medium and apply a coverslip.

Quantitative Data Summary

The optimal parameters for this compound staining should be determined empirically. The following table provides suggested starting ranges for key variables.

ParameterRecommended Starting RangeNotes
This compound Concentration 0.1% - 1.0% (w/v)Higher concentrations may require shorter staining times.
pH of Staining Solution 4.0 - 5.5Adjust with acetic acid. Lower pH generally increases staining intensity.[2]
Staining Time 1 - 10 minutesDependent on desired intensity and tissue type.
Differentiation Brief rinse in 0.2% - 1% acetic acidOptional step to remove background staining and improve contrast.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_H2O Wash in Water Rehydration->Wash_H2O Nuclear_Stain Nuclear Stain (e.g., Hematoxylin) Wash_H2O->Nuclear_Stain Rinse1 Rinse Nuclear_Stain->Rinse1 Differentiation Differentiation (Acid Alcohol) Rinse1->Differentiation Bluing Bluing Differentiation->Bluing Rinse2 Rinse Bluing->Rinse2 Acid_Red_42 This compound Stain Rinse2->Acid_Red_42 Rinse3 Rinse Acid_Red_42->Rinse3 Dehydration Dehydration (Graded Alcohols) Rinse3->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

References

Technical Support Center: Optimizing Acid Red 42 Staining Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Acid Red 42 staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results. Here, you will find answers to frequently asked questions and solutions to common issues encountered during the fixation and staining process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in histological staining?

This compound is an acid dye that is a component of some trichrome staining methods, such as Masson's Trichrome. In these procedures, it is primarily used to stain muscle fibers and cytoplasm red.[1][2]

Q2: How critical is the choice of fixative for successful this compound staining?

The choice of fixative is a critical step that significantly impacts the quality of this compound staining.[3] While neutral buffered formalin (NBF) is a commonly used fixative, it may not always provide the most vibrant results for acid dyes like this compound.[3][4] For trichrome stains, Bouin's solution is often the preferred fixative for optimal staining quality.[2][5]

Q3: Can I use Neutral Buffered Formalin (NBF) for tissues that will be stained with this compound?

Yes, tissues fixed in NBF can be used; however, a post-fixation step is often recommended to improve staining results.[2][4] Post-fixation in Bouin's solution for one hour at 56°C or overnight at room temperature can enhance the selectivity and intensity of the stain.[1][2][4]

Q4: Are there any safety concerns with recommended fixatives like Bouin's solution?

Yes, Bouin's solution contains picric acid, which is explosive when dry. Therefore, appropriate safety precautions must be taken, especially when heating solutions containing picric acid.[2][5]

Troubleshooting Guide

Issue 1: Weak or No Red Staining of Muscle Fibers
Possible Cause Recommended Solution
Inadequate Fixation The use of neutral buffered formalin (NBF) alone may result in suboptimal staining.[3][4] Consider post-fixation of NBF-fixed tissues in Bouin's solution to improve stain uptake.[2][4] For future experiments, using Bouin's solution as the primary fixative is recommended for trichrome staining.[2][5]
Incorrect pH of Staining Solution The acidic pH of the staining solution is crucial for the selective binding of this compound. Ensure the pH of your staining solutions is correct as per the protocol.
Insufficient Staining Time Staining times may need to be optimized. If staining is weak, consider increasing the duration of incubation in the this compound solution.
Depleted Staining Solution Staining solutions can become depleted over time with repeated use. Prepare fresh staining solutions to ensure optimal performance.
Issue 2: Poor Differentiation Between Collagen and Muscle
Possible Cause Recommended Solution
Improper Fixation As with weak staining, the choice of fixative plays a significant role in achieving good differentiation. Bouin's solution is the preferred fixative for differentiating between collagen and muscle in trichrome stains.[2] Post-fixation of NBF tissues in Bouin's can also improve differentiation.[4]
Issues with Differentiating Agents In trichrome methods, phosphotungstic and/or phosphomolybdic acid are used to de-stain collagen before the application of the collagen stain.[2] Ensure these solutions are freshly prepared for optimal performance.[2]
Over-differentiation Excessive time in the differentiating solution can lead to the removal of this compound from the muscle fibers. Carefully monitor the differentiation step to achieve the desired contrast.

Experimental Protocols

Standard Fixation and Post-Fixation Protocol for Trichrome Staining

This protocol outlines the recommended fixation and post-fixation steps for tissues intended for staining with methods involving this compound, such as Masson's Trichrome.

Fixation_Workflow cluster_primary Primary Fixation cluster_options Fixative Options cluster_processing Tissue Processing cluster_postfixation Post-Fixation (for NBF-fixed tissue) cluster_staining Staining Tissue_Sample Fresh Tissue Sample Fixation Choose Fixative Tissue_Sample->Fixation Bouins Bouin's Solution (Preferred) Fixation->Bouins Optimal NBF 10% Neutral Buffered Formalin (NBF) Fixation->NBF Acceptable with post-fixation Processing Process and Embed in Paraffin Bouins->Processing Post_Fixation Post-fix in Bouin's Solution (1 hr at 56°C or overnight at RT) NBF->Post_Fixation Staining Proceed to this compound (Trichrome) Staining Processing->Staining Post_Fixation->Processing

Figure 1. Recommended fixation workflow for this compound staining.

Quantitative Data Summary

A study comparing different fixation and post-fixation protocols for Masson's Trichrome staining in canine intestinal tissue yielded the following observations. While this study does not isolate this compound performance, it provides valuable insights into the overall trichrome stain quality, where this compound is responsible for the red color.

Fixation ProtocolPost-Fixation ProtocolRed Area (Muscle Staining)Blue Area (Collagen Staining)Blue Intensity
Bouin's SolutionNoneLowerHigherStrongest
Bouin's SolutionBouin's SolutionHighestLowerWeaker
NBFNoneHigher (than Bouin's alone)LowerStrongest
NBFBouin's SolutionHighestLowerWeaker

Data adapted from a study on canine intestinal tissue.[4]

The results indicate that post-fixation with Bouin's solution significantly increases the red-stained area, suggesting enhanced performance of the red dye component (analogous to this compound's role).[4] However, this comes at the cost of reduced blue intensity for collagen.[4] The choice of protocol may therefore depend on the specific research question.

Logical Troubleshooting Flow

If you are encountering issues with your this compound staining, follow this logical troubleshooting workflow to identify and resolve the problem.

Troubleshooting_Flow Start Staining Issue with This compound Check_Fixation What was the primary fixative? Start->Check_Fixation Bouins_Used Bouin's Solution Used Check_Fixation->Bouins_Used Bouin's NBF_Used NBF Used Check_Fixation->NBF_Used NBF Other_Fixative Other Fixative Used Check_Fixation->Other_Fixative Other Check_Staining_Protocol Review Staining Protocol: - pH of solutions correct? - Staining times optimal? - Solutions fresh? Bouins_Used->Check_Staining_Protocol Post_Fixation_Check Was post-fixation in Bouin's performed? NBF_Used->Post_Fixation_Check Consult_Literature Consult literature for compatibility of fixative with trichrome stains. Other_Fixative->Consult_Literature Post_Fixation_Yes Yes Post_Fixation_Check->Post_Fixation_Yes Yes Post_Fixation_No No Post_Fixation_Check->Post_Fixation_No No Post_Fixation_Yes->Check_Staining_Protocol Recommend_Post_Fixation Recommend post-fixation in Bouin's solution. Post_Fixation_No->Recommend_Post_Fixation Protocol_OK Protocol Appears Correct Check_Staining_Protocol->Protocol_OK Yes Protocol_Issue Potential Protocol Issue Found Check_Staining_Protocol->Protocol_Issue No Consider_Controls Run positive and negative control tissues to validate protocol and reagents. Protocol_OK->Consider_Controls Optimize_Protocol Optimize staining times, remake solutions, and check pH. Protocol_Issue->Optimize_Protocol

Figure 2. A logical workflow for troubleshooting this compound staining.

References

Validation & Comparative

A Comparative Guide to Acid Red 42 and Other Red Acid Dyes for Textiles

Author: BenchChem Technical Support Team. Date: December 2025

In the textile industry, the selection of dyes is critical to achieving desired color vibrancy and durability. This guide provides an objective comparison of Acid Red 42 against other prominent red acid dyes—Acid Red 18, Acid Red 52, and Acid Red 88—for researchers, scientists, and drug development professionals who utilize dyed textiles in their work. The comparison focuses on key performance indicators such as fastness properties and dyeing characteristics, supported by experimental data.

Quantitative Performance Data

The following table summarizes the fastness properties of this compound and its alternatives when applied to protein fibers like wool and silk, and synthetic polyamides like nylon. Fastness is rated on a scale of 1 to 5 for wash, perspiration, and rubbing tests (where 5 indicates the highest fastness), and on a scale of 1 to 8 for light fastness (where 8 indicates the highest fastness).

Dye NameC.I. NameChemical ClassLight Fastness (ISO/AATCC)Wash Fastness (ISO/AATCC)Perspiration Fastness (ISO/AATCC)Rubbing Fastness (Dry/Wet)
This compound 17070Single Azo6 / 62 / 1-2 (Staining: 2-3)3-4 / 2-3 (Staining: 3-4)-
Acid Red 18 16255Single Azo4-5[1]3-4[1]--
Acid Red 52 45100Xanthene2-3[2]2[2]--
Acid Red 88 15620Single Azo3-544.5-

Performance Overview

This compound exhibits excellent light fastness, making it a suitable candidate for textiles that will have significant sun exposure. However, its wash fastness is relatively poor.

Acid Red 18 offers a balanced profile with good light and wash fastness.[1] It is a versatile dye used for wool, silk, and nylon, and also finds applications in leather, paper, and inks.[3]

Acid Red 52 , a xanthene dye, provides a bright, fluorescent pinkish-red shade but demonstrates poor light and wash fastness.[2] Its applications are broad, including textiles, leather, and industrial products.

Acid Red 88 is noted for its good wash and perspiration fastness. Its light fastness can vary but is generally considered moderate. It is widely used for dyeing wool, nylon, silk, and leather.

Experimental Protocols

Detailed methodologies for the key fastness tests are outlined below, based on internationally recognized standards.

Color Fastness to Washing (ISO 105-C06 / AATCC Test Method 61)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

Principle: A textile specimen in contact with a multi-fiber fabric is laundered under specified conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the staining of the adjacent multi-fiber fabric are assessed.[4][5]

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.[6]

  • Stainless steel canisters.[6]

  • Stainless steel balls for abrasive action.[6]

  • Multi-fiber test fabric.[6]

  • Spectrophotometer or Gray Scales for evaluation.

Procedure:

  • A specimen of the dyed textile is cut and attached to a piece of multi-fiber test fabric.[4]

  • The composite specimen is placed in a stainless steel canister with a specified amount of detergent solution and stainless steel balls.[7]

  • The canister is placed in the Launder-Ometer and agitated for a specified time and at a specific temperature (e.g., 49°C for 45 minutes for AATCC 61 2A, which simulates five typical home launderings).[6][8]

  • After the cycle, the specimen is removed, rinsed, and dried.[7]

  • The change in color of the specimen and the staining on the multi-fiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[7]

Color Fastness to Rubbing (Crocking) (ISO 105-X12 / AATCC Test Method 8)

This test assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

Principle: A colored test specimen is rubbed with a dry and a wet white crocking cloth under controlled conditions. The amount of color transferred to the white cloths is then assessed.[9][10]

Apparatus:

  • Crockmeter.[9][10]

  • Standard white cotton crocking cloth.

  • Gray Scale for Staining or a spectrophotometer.

Procedure:

  • The test specimen is mounted on the base of the crockmeter.

  • A square of white crocking cloth is mounted on the rubbing finger of the crockmeter.

  • Dry Rubbing: The rubbing finger is passed back and forth over the specimen 10 times.

  • Wet Rubbing: A fresh square of crocking cloth is wetted with deionized water to a specific pickup percentage and the rubbing test is repeated on a different area of the specimen.

  • The crocking cloths are then evaluated for the degree of staining using the Gray Scale for Staining.[9][10]

Color Fastness to Perspiration (ISO 105-E04 / AATCC Test Method 15)

This test determines the resistance of a textile's color to the effects of human perspiration.

Principle: A specimen of the colored textile, in contact with a multi-fiber fabric, is immersed in a simulated perspiration solution, subjected to mechanical pressure, and slowly dried at an elevated temperature.[11][12][13]

Apparatus:

  • Perspirometer or equivalent device with glass or acrylic plates.[11]

  • Oven capable of maintaining 37 ± 2°C.

  • Multi-fiber test fabric.

  • Gray Scales for evaluation.

Procedure:

  • A composite specimen is prepared by placing the dyed fabric between specified adjacent fabrics.

  • The specimen is saturated with a freshly prepared artificial perspiration solution (both acidic and alkaline solutions are typically tested).[12][13]

  • The specimen is placed between the plates of the perspirometer and subjected to a specified pressure.[11]

  • The entire apparatus is placed in an oven and kept at 37 ± 2°C for 4 hours.[13]

  • The specimen is then removed, separated from the adjacent fabrics, and dried in the open air at a temperature not exceeding 60°C.

  • The change in color of the specimen and the staining of the adjacent fabrics are assessed using the appropriate Gray Scales.[11]

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the key experimental tests described above.

Wash_Fastness_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_eval Evaluation A Cut Dyed Fabric Specimen C Attach Specimen to Multi-fiber Fabric A->C B Cut Multi-fiber Fabric B->C D Place in Canister with Detergent & Steel Balls C->D E Agitate in Launder-Ometer (Specified Temp & Time) D->E F Rinse and Dry Specimen E->F G Assess Color Change (Gray Scale) F->G H Assess Staining (Gray Scale) F->H

Workflow for Color Fastness to Washing Test.

Rubbing_Fastness_Workflow cluster_prep Preparation cluster_dry Dry Rubbing cluster_wet Wet Rubbing A Mount Dyed Fabric on Crockmeter C Rub 10 Cycles A->C G Rub 10 Cycles on New Fabric Area A->G B Mount White Cotton Cloth on Finger B->C D Evaluate Staining of Dry Cloth (Gray Scale) C->D E Wet Cotton Cloth to Specified Pickup F Mount Wet Cloth on Finger E->F F->G H Evaluate Staining of Wet Cloth (Gray Scale) G->H

Workflow for Color Fastness to Rubbing Test.

Perspiration_Fastness_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_eval Evaluation A Prepare Composite Specimen (Dyed + Multi-fiber) B Saturate in Artificial Perspiration Solution A->B C Place in Perspirometer under Pressure B->C D Incubate in Oven (37°C for 4 hours) C->D E Separate and Dry Specimen & Multi-fiber D->E F Assess Color Change (Gray Scale) E->F G Assess Staining (Gray Scale) E->G

Workflow for Color Fastness to Perspiration Test.

References

A Comparative Guide to Quantitative Protein Assays: Validating Acid Red 42 as a Novel Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical step in a multitude of experimental workflows.[1][2] While several well-established methods are widely used, the exploration of new reagents can offer advantages in terms of cost, sensitivity, and compatibility with various sample types. This guide provides a comparative analysis of a novel hypothetical protein quantification assay using Acid Red 42 against three standard methods: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays.

The selection of an appropriate protein assay is crucial and depends on factors such as the nature of the protein, the presence of interfering substances in the sample, and the required sensitivity and accuracy.[3][4] This document outlines the experimental protocols and presents a direct comparison of the performance characteristics of each method to aid in the selection of the most suitable assay for your research needs.

Comparative Performance of Protein Assays

The following table summarizes the key characteristics of the hypothetical this compound assay and the established Bradford, BCA, and Lowry assays. This allows for a quick assessment of their respective strengths and weaknesses.

FeatureThis compound Assay (Hypothetical)Bradford AssayBCA AssayLowry Assay
Principle Dye-bindingDye-binding[5]Copper reduction[6][7]Copper reduction & Folin-Ciocalteu reaction[1][8]
Primary Amino Acid Reactivity Basic and aromatic residues (projected)Primarily basic (arginine, lysine) and aromatic residues[6][8]Cysteine, cystine, tryptophan, tyrosine, peptide bonds[9]Tyrosine, tryptophan, cysteine, cystine, histidine[1][10]
Standard Assay Time ~15 minutes< 15 minutes[2]30-120 minutes[2]~40 minutes
Wavelength (nm) 590 nm (projected)595 nm[5]562 nm[6][9]650-750 nm[7][8]
Sensitivity Range (µg/mL) 20-1500 (projected)20-2000[11]25-2000[11]5-150[7]
Protein-to-Protein Variation Moderate (projected)High[1]Low[9]Moderate
Common Interferences Detergents (projected)Detergents (e.g., SDS), high concentrations of buffers[11][12]Reducing agents (e.g., DTT), copper chelators (e.g., EDTA)[7][13]Reducing agents, detergents, some salts[1][13]
Reagent Stability Good (projected)ExcellentGoodPoor

Experimental Workflows and Signaling Pathways

The diagram below illustrates a generalized workflow for colorimetric protein quantification assays. This process is fundamental to the this compound, Bradford, BCA, and Lowry methods, each differing in the specific reagents used and the chemical reactions that produce the colorimetric signal.

G cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis p1 Prepare Protein Standards a1 Add Assay Reagent(s) to Standards and Samples p1->a1 p2 Prepare Unknown Samples p2->a1 a2 Incubate at Specified Temperature and Time a1->a2 d1 Measure Absorbance at Specific Wavelength a2->d1 d2 Generate Standard Curve d1->d2 d3 Calculate Concentration of Unknown Samples d2->d3

Caption: Generalized workflow for colorimetric protein assays.

Experimental Protocols

Detailed methodologies for the hypothetical this compound assay and the standard Bradford, BCA, and Lowry assays are provided below.

This compound Protein Assay (Hypothetical Protocol)

This protocol is a projection based on the principles of dye-binding assays.

  • Reagent Preparation:

    • This compound Reagent: Dissolve 100 mg of this compound in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid and dilute to a final volume of 1 liter with deionized water. Filter through Whatman #1 paper and store at 4°C.

  • Assay Procedure (Microplate Format):

    • Pipette 5 µL of each protein standard and unknown sample into separate microplate wells.

    • Add 250 µL of the this compound Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no protein) from all standard and unknown sample absorbance readings.

    • Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Bradford Protein Assay

This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[5]

  • Reagent Preparation:

    • Bradford Reagent: Commercially available or prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, adding 100 mL of 85% (w/v) phosphoric acid, and diluting to 1 liter with deionized water.

  • Assay Procedure (Standard Tube Assay):

    • Pipette 100 µL of each standard and unknown sample into separate test tubes.

    • Add 5.0 mL of Bradford Reagent to each tube and vortex.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance at 595 nm. The color is stable for up to 60 minutes.[14]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

Bicinchoninic Acid (BCA) Protein Assay

The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of the cuprous cation (Cu¹⁺) by bicinchoninic acid.[6][7]

  • Reagent Preparation:

    • BCA Working Reagent: Mix 50 parts of BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M sodium hydroxide) with 1 part of BCA Reagent B (4% cupric sulfate). This mixture is stable for 24 hours.

  • Assay Procedure (Microplate Format):

    • Pipette 25 µL of each standard and unknown sample into separate microplate wells.

    • Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.

    • Cover the plate and incubate at 37°C for 30 minutes (or room temperature for 2 hours).

    • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Data Analysis:

    • Create a standard curve by plotting the average blank-corrected 562 nm reading for each BSA standard vs. its concentration.

    • Use the standard curve to determine the protein concentration of each unknown sample.

Lowry Protein Assay

The Lowry method involves the reaction of protein with copper in an alkaline solution, followed by the reduction of the Folin-Ciocalteu phosphomolybdic-phosphotungstic acid reagent by the copper-treated protein.[1][8][10]

  • Reagent Preparation:

    • Reagent A: 2% sodium carbonate in 0.10 N NaOH.

    • Reagent B: 1% copper (II) sulfate in water.

    • Reagent C: 2% sodium potassium tartrate in water.

    • Alkaline Copper Solution (mix fresh): Mix 50 mL of Reagent A with 1 mL of Reagent B and 1 mL of Reagent C.

    • Folin-Ciocalteu Reagent (1 N): Dilute commercially available 2 N reagent with an equal volume of water.

  • Assay Procedure (Standard Tube Assay):

    • Pipette 0.2 mL of each standard and unknown sample into separate test tubes.

    • Add 1.0 mL of the Alkaline Copper Solution, mix well, and let stand at room temperature for 10 minutes.

    • Add 0.1 mL of the 1 N Folin-Ciocalteu Reagent and vortex immediately.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 750 nm.

  • Data Analysis:

    • Prepare a standard curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

References

Assessing the Photostability of Acid Red 42: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the photostability of Acid Red 42, a single azo class dye. Due to a scarcity of direct quantitative data on the photodegradation kinetics of this compound in aqueous solutions, this document leverages its reported lightfastness ratings and compares them with available experimental data for other structurally similar acid azo dyes. This guide summarizes key performance data, details relevant experimental protocols, and provides visualizations to aid in understanding the experimental workflows and degradation pathways.

Comparative Photostability Data

Table 1: Lightfastness and Chemical Properties of Acid Red Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular WeightLightfastness (ISO 105-B02) on Wool
This compound 170706245-60-9C₂₂H₁₆N₃NaO₆S₂505.506[1]
Acid Red 18162552611-82-7C₂₀H₁₁N₂Na₃O₁₀S₃604.48Not widely reported
Acid Red 73272905413-75-2C₂₂H₁₄N₄Na₂O₇S₂556.48Not widely reported
Acid Red 88156201658-56-6C₂₀H₁₃N₂NaO₄S400.383-4[1]

Table 2: Comparative Photocatalytic Degradation of Acid Red Dyes

Dye NameCatalystLight SourceInitial ConcentrationDegradation EfficiencyApparent Rate Constant (k_app)Reference
Acid Red 18TiO₂/SO₄²⁻UV LightVariousSignificant degradationNot specified[2]
Acid Red 73Fe₃O₄@TiO₂High-pressure mercury lampNot specified93.56% in 24 minNot specified[3]
Acid Red 88Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNo direct data found

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible assessment of dye photostability. Below are methodologies commonly employed in such studies, which can be adapted for evaluating this compound.

Protocol 1: Determination of Lightfastness on Textiles (ISO 105-B02)

This protocol is a standardized method to assess the resistance of colored textiles to fading from light.

1. Sample Preparation:

  • A specimen of the textile dyed with this compound is prepared.

  • A set of blue wool references (rated 1 to 8, with 8 being the most lightfast) are used for comparison.[4][5]

2. Exposure:

  • The textile specimen and the blue wool references are simultaneously exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[1][6]

3. Evaluation:

  • The change in color of the this compound-dyed specimen is periodically compared to the fading of the blue wool references.

  • The lightfastness rating is assigned based on the blue wool reference that exhibits a similar degree of fading.[4]

Protocol 2: Photocatalytic Degradation in Aqueous Solution

This protocol is used to evaluate the degradation of a dye in the presence of a photocatalyst and a light source.

1. Reagent and Equipment:

  • A solution of the dye (e.g., this compound) of a known concentration.

  • A photocatalyst, such as titanium dioxide (TiO₂).

  • A photoreactor equipped with a specific light source (e.g., UV lamp or a solar simulator).

  • A UV-Vis spectrophotometer to measure the absorbance of the dye solution.

2. Procedure:

  • A suspension of the photocatalyst in the dye solution is prepared.

  • The suspension is stirred in the dark for a period to establish adsorption-desorption equilibrium.

  • The solution is then irradiated with the light source.

  • Aliquots of the solution are withdrawn at regular intervals.

  • The photocatalyst is removed from the aliquots by centrifugation or filtration.

  • The absorbance of the supernatant is measured at the maximum absorption wavelength (λ_max) of the dye.

3. Data Analysis:

  • The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • The kinetics of the degradation are often modeled using a pseudo-first-order rate equation: ln(A₀ / Aₜ) = k_app * t where k_app is the apparent rate constant.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the processes involved in assessing photostability.

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exp Exposure cluster_eval Evaluation Dye This compound Dyed Textile Exposure Xenon Arc Lamp Exposure (ISO 105-B02) Dye->Exposure Refs Blue Wool References (1-8) Refs->Exposure Comparison Compare Fading of Sample and References Exposure->Comparison Rating Assign Lightfastness Rating Comparison->Rating

Caption: Workflow for Lightfastness Testing (ISO 105-B02).

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis DyeSolution Prepare this compound Solution Catalyst Add Photocatalyst (e.g., TiO2) DyeSolution->Catalyst Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Catalyst->Equilibrium Irradiation Irradiate with Light Source Equilibrium->Irradiation Sampling Withdraw Aliquots at Intervals Irradiation->Sampling Separation Separate Catalyst Sampling->Separation Measurement Measure Absorbance (UV-Vis) Separation->Measurement Kinetics Calculate Degradation Rate and Kinetics Measurement->Kinetics

Caption: Experimental Workflow for Photocatalytic Degradation.

Degradation_Pathway AzoDye Azo Dye (e.g., this compound) Intermediates Aromatic Intermediates AzoDye->Intermediates Hydroxylation, Azo bond cleavage Mineralization Mineralized Products (CO2, H2O, inorganic ions) Intermediates->Mineralization Ring opening, Oxidation

Caption: Generalized Photodegradation Pathway of Azo Dyes.

Discussion and Conclusion

This compound demonstrates good lightfastness on wool with an ISO 105-B02 rating of 6, suggesting it is more resistant to fading compared to other acid dyes like Acid Red 88, which has a rating of 3-4.[1] This higher rating indicates a greater stability of the chromophore of this compound to photolytic cleavage under simulated daylight conditions.

The photostability of azo dyes is influenced by several factors, including the complexity of the aromatic structure, the nature and position of substituent groups, and the presence of metal complexes. The degradation of sulfonated azo dyes under UV irradiation is often initiated by hydroxyl radicals, leading to hydroxylated derivatives and eventual mineralization.[7][8]

For a more comprehensive understanding of the photostability of this compound, further research is required to determine its photodegradation quantum yield and degradation rate constants in aqueous solutions under various conditions (e.g., different pH values, presence of photosensitizers). Such studies would enable a more direct and quantitative comparison with other dyes and provide valuable data for predicting its performance in diverse applications.

References

Degradation of Acid Red 42: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of azo dyes, such as Acid Red 42, from industrial wastewater is a significant environmental challenge due to their complex aromatic structures and high stability. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of these recalcitrant pollutants. This guide provides a comparative study of various AOPs for the degradation of this compound and structurally similar azo dyes, supported by experimental data from scientific literature.

Comparative Performance of AOPs

The efficacy of different AOPs in degrading Acid Red dyes is summarized below. The data is compiled from various studies and standardized where possible for comparison. It is important to note that direct comparative studies on this compound are limited, and thus data from closely related Acid Red dyes are included to provide a broader perspective.

Advanced Oxidation Process (AOP)Target DyeInitial Concentration (mg/L)Degradation Efficiency (%)Time (min)TOC/COD Reduction (%)Reference
Fenton Reactive Red 215069 (Color)20-[1]
Acid Red 88~6090.5 (Color)30-[2]
Photo-Fenton Acid Red 88~6091.7 (Color)30-[2]
Reactive Red 215099.9 (Color)1095 (COD)[1]
Acid Red 18-62.3180-[3]
Solar Photoelectro-Fenton-likeAcid Red 1~94100 (Color)74 (COD) at 480 min[4]
Ozonation Acid Red 14-90.5 (Color)25-[5]
Disperse Yellow 42-73 (Color)3079 (COD)[6]
Acid Red 14-93 (Color)2575 (COD)[7]
Photocatalysis (TiO2) Acid Red 18--90-[8]
Fe3O4@TiO2Acid Red 73-93.5624-
Persulfate (PS) Activation Heat/Fe3O4@AC/USAcid Red 7350~10010-
Photoelectrocatalytic/APSAcid Red 17~52Increased with APS--
UV/O3/PDSAcid Red 735097.6130-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the key AOPs discussed.

Fenton/Photo-Fenton Process

The degradation of Reactive Red 2 was investigated using both Fenton and photo-Fenton processes.[1]

  • Reactor: Batch UV reactor.

  • Chemicals: Reactive Red 2 dye, ferrous sulfate (FeSO₄·7H₂O), hydrogen peroxide (H₂O₂ 30% w/w), sulfuric acid (H₂SO₄), and sodium hydroxide (NaOH).

  • Procedure:

    • The initial pH of the dye solution (150-300 ppm) was adjusted to 3 using H₂SO₄ or NaOH.

    • Fenton's reagent was added with varying [Fe²⁺]/[H₂O₂] molar ratios (1:20 to 1:80).

    • For the photo-Fenton process, the solution was irradiated with a UV lamp.

    • Samples were taken at different time intervals (0-20 minutes) to analyze color and Chemical Oxygen Demand (COD) degradation.

Ozonation

The decolorization of Acid Red 14 was studied using ozonation.[5]

  • Reactor: Batch reactor.

  • Procedure:

    • A synthetic solution of Acid Red 14 was prepared.

    • Ozone was bubbled through the solution at a constant flow rate.

    • The effects of initial dye concentration, solution pH, and ozonation contact time on decolorization were investigated.

    • Samples were analyzed at various time points up to 25 minutes to measure the reduction in color.

Photocatalysis

The photocatalytic degradation of Acid Red 18 was performed using a synthesized TiO₂/SO₄²⁻ nanoparticle catalyst.[8]

  • Catalyst Synthesis: TiO₂/SO₄²⁻ nanoparticles were synthesized via the sol-gel method.

  • Procedure:

    • The photocatalytic activity was tested on Acid Red 18 solutions of varying initial concentrations.

    • The experiments were conducted under UV irradiation.

    • The influence of solution pH, irradiation time, and reaction temperature was evaluated.

    • Optimal conditions were found to be pH 7.0, a temperature of 25°C, and an irradiation time of 90 minutes.

Persulfate-Based AOP

The degradation of Acid Red 73 was intensified using a combination of heat, an Fe₃O₄@AC catalyst, and ultrasound to activate persulfate.[9]

  • Procedure:

    • The degradation of a 50 mg/L solution of Acid Red 73 was investigated.

    • The reaction was initiated by adding sodium persulfate (PS) and the Fe₃O₄@AC catalyst.

    • The system was subjected to heat (50°C) and ultrasound (80 kHz, 100 W).

    • The decolorization of the dye was monitored over time, with nearly complete removal achieved within 10 minutes under optimal conditions.

Visualizing the Processes

To better understand the experimental workflows and the relationships between the different AOPs, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_aop AOP Treatment cluster_analysis Analysis Dye_Solution Prepare this compound Aqueous Solution Adjust_pH Adjust Initial pH Dye_Solution->Adjust_pH Add_Reagents Add AOP Reagents (e.g., Fe²⁺, H₂O₂, Catalyst) Adjust_pH->Add_Reagents Treated Solution Apply_Energy Apply Energy Source (e.g., UV, Ultrasound, Heat) Add_Reagents->Apply_Energy Sampling Collect Samples at Intervals Apply_Energy->Sampling Degrading Solution Analysis Analyze Degradation (UV-Vis, TOC, COD) Sampling->Analysis Results Results Analysis->Results

Caption: General experimental workflow for AOP degradation of this compound.

AOP_Comparison cluster_fenton Fenton-Based cluster_ozone Ozone-Based cluster_photo Photocatalysis cluster_persulfate Persulfate-Based AOPs Advanced Oxidation Processes (for this compound Degradation) Fenton Fenton (Fe²⁺ + H₂O₂) AOPs->Fenton Photo_Fenton Photo-Fenton (Fe²⁺ + H₂O₂ + UV) AOPs->Photo_Fenton Ozonation Ozonation (O₃) AOPs->Ozonation Catalytic_Ozonation Catalytic Ozonation (O₃ + Catalyst) AOPs->Catalytic_Ozonation TiO2 TiO₂ Photocatalysis (TiO₂ + UV) AOPs->TiO2 Persulfate Activated Persulfate (S₂O₈²⁻ + Activator) AOPs->Persulfate

Caption: Comparative overview of different AOPs for this compound degradation.

References

A Comparative Guide to the Binding Affinity of Azo Dyes to Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various azo dyes to bovine serum albumin (BSA), a widely studied model protein. Due to the limited availability of specific binding data for Acid Red 42, this guide focuses on analogous azo dyes to provide a valuable reference for understanding dye-protein interactions. The information presented herein is crucial for researchers in drug development, toxicology, and bio-analytics who utilize dyes as probes or are investigating the biological impact of these compounds.

Quantitative Data on Azo Dye-BSA Binding

The following table summarizes the binding parameters for the interaction of several azo dyes with bovine serum albumin (BSA). These parameters provide a quantitative measure of the binding affinity and stoichiometry of the interactions.

Dye NameMethodBinding Constant (K_a) (M⁻¹)Stoichiometry (n)Thermodynamic ParametersReference
Amaranth Isothermal Titration Calorimetry5.79 x 10⁵~1ΔH = -6.7 kcal/mol, TΔS = 1.2 kcal/mol, ΔG = -7.9 kcal/mol[1]
Congo Red Fluorescence Spectroscopy1.95 x 10⁵ (at 298K)~1ΔH = -12.67 kJ/mol, ΔS = 58.60 J/mol/K[2][3]
Azobenzene (AB) Fluorescence Spectroscopy2.11 x 10⁴0.992ΔG⁰ = -21.56 kJ/mol[4][5]
4-Hydroxyazobenzene (HAB) Fluorescence Spectroscopy1.45 x 10⁴0.962ΔG⁰ = -20.87 kJ/mol[4][5]
Sudan Orange G (SOG) Fluorescence Spectroscopy2.18 x 10⁴1.024ΔG⁰ = -20.61 kJ/mol[4][5]
Methyl Orange SpectrophotometryNot explicitly stated1-4Primarily electrostatic interactions[6][7]
Evans Blue Not specifiedHigh AffinityNot specifiedTightly binds to serum albumin[8][9]
Reactive Bright Red 6C (BR) Absorption Difference SpectroscopyNot explicitly statedMultiple sitesBinding is pH and ionic strength dependent[10]
Orange ZT Absorption Difference SpectroscopyK_d = 7.0 µM (at pH 6.0)~1Electrostatic interactions are important[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the primary techniques used to determine the binding affinities listed above.

Fluorescence Quenching Titration

This is a widely used technique to study the binding of a ligand (in this case, an azo dye) to a protein.[12] The intrinsic fluorescence of tryptophan and tyrosine residues in the protein is quenched upon binding of the ligand.[12] By monitoring the decrease in fluorescence intensity as a function of the ligand concentration, the binding constant and stoichiometry can be determined.

General Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein (e.g., BSA) of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the azo dye in the same buffer.

  • Titration:

    • Place a fixed volume of the protein solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the protein (excitation typically at 280 nm or 295 nm for selective tryptophan excitation).

    • Incrementally add small aliquots of the dye solution to the protein solution.

    • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if the dye absorbs at the excitation or emission wavelengths.[12]

    • Plot the change in fluorescence intensity as a function of the dye concentration.

    • Analyze the data using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (K_a) and the number of binding sites (n).[2][13]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[14] This allows for the determination of the binding affinity (K_a), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS) in a single experiment.[14][15]

General Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein (e.g., BSA) and the azo dye in the exact same, degassed buffer to minimize heats of dilution.[14]

    • Accurately determine the concentrations of both the protein and the dye.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the dye solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of injections of the dye solution into the protein solution, allowing the system to reach thermal equilibrium after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of dye to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_a, n, and ΔH.[16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Visualizations

Experimental Workflow for Fluorescence Quenching Titration

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p_sol Prepare Protein Solution (BSA) cuvette Add Protein to Cuvette p_sol->cuvette d_sol Prepare Dye Solution add_dye Add Aliquot of Dye d_sol->add_dye initial_f Record Initial Fluorescence cuvette->initial_f initial_f->add_dye equilibrate Equilibrate add_dye->equilibrate record_f Record Fluorescence equilibrate->record_f record_f->add_dye Repeat for multiple aliquots correct_f Correct for Inner Filter Effect record_f->correct_f plot_data Plot ΔF vs. [Dye] correct_f->plot_data fit_model Fit to Binding Model plot_data->fit_model results Determine Ka and n fit_model->results

Caption: Experimental workflow for determining protein-dye binding affinity using fluorescence quenching titration.

Binding Interaction and Potential Downstream Effects

At present, there is limited direct evidence in the reviewed literature detailing specific signaling pathway disruptions caused by the binding of these azo dyes to serum albumin. The primary role of albumin is transport, and its binding to xenobiotics like azo dyes mainly influences their distribution, metabolism, and excretion. However, significant binding could potentially lead to indirect effects:

  • Altered Bioavailability of Endogenous Ligands: Azo dyes could compete with endogenous molecules (e.g., fatty acids, hormones) for binding sites on albumin, potentially altering their transport and availability to target cells.

  • Conformational Changes in Albumin: High-affinity binding can induce conformational changes in the albumin protein.[2] While the direct signaling consequences of this are not well-defined, altered protein structure could affect its interactions with other proteins or cell surface receptors.

Further research is required to elucidate any direct impact on cellular signaling pathways.

signaling_implication cluster_binding Initial Binding Event cluster_effects Potential Downstream Consequences cluster_pathway Hypothesized Cellular Impact AzoDye Azo Dye Complex Azo Dye-Albumin Complex AzoDye->Complex Albumin Serum Albumin Albumin->Complex Bioavailability Altered Bioavailability of Endogenous Ligands Complex->Bioavailability Conformation Conformational Change in Albumin Complex->Conformation Signaling Indirect Modulation of Signaling Pathways Bioavailability->Signaling Conformation->Signaling

Caption: Potential downstream effects of azo dye binding to serum albumin.

References

Unveiling Protein Detection: A Comparative Guide to Ponceau S and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the rapid and reversible staining of proteins on transfer membranes is a critical checkpoint. Ponceau S has long been a staple for this purpose, offering a quick visual confirmation of transfer efficiency in Western blotting workflows. This guide provides a comprehensive comparison of Ponceau S with other protein staining methods, and addresses the inquiry of Acid Red 42 as a potential alternative.

Upon extensive review of scientific literature and commercial product information, there is a notable absence of experimental data or established protocols for the use of this compound as a total protein stain on nitrocellulose or PVDF membranes. While various "Acid Red" dyes are available commercially, their application in protein blotting is not documented in a manner that allows for a direct performance comparison with established methods like Ponceau S. Therefore, this guide will focus on comparing Ponceau S with well-characterized and widely used alternatives.

Performance Comparison of Total Protein Stains

The choice of a total protein stain is often a balance between sensitivity, speed, reversibility, and compatibility with downstream applications. The following table summarizes the key performance characteristics of Ponceau S and its common alternatives.

StainTypeLimit of Detection (LOD)Staining TimeReversibilityDownstream Compatibility (Immunodetection)
Ponceau S Anionic Azo Dye~200-250 ng[1][2]1-10 minutesYes (water or mild base washes)Excellent
Coomassie Brilliant Blue R-250 Anionic Dye~50 ng[3]5-60 minutesNo (irreversible)Not recommended[3]
Amido Black 10B Anionic Azo Dye~30-50 ng1-10 minutesYes (with destaining)Good
Fluorescent Stains (e.g., SYPRO Ruby, Revert™ 700) Fluorescent Dye~0.5-2 ng10-30 minutesYes (for some)Excellent

In-Depth Look at Protein Staining Alternatives

Ponceau S: The Rapid, Reversible Standard

Ponceau S is a negatively charged diazo dye that binds to the positively charged amino groups and non-polar regions of proteins.[3] Its primary advantage is its rapid and reversible nature, allowing for a quick assessment of protein transfer before proceeding with immunoblotting. The staining is easily removed with water or mild buffer washes, leaving the proteins accessible for antibody binding.[4] However, its relatively low sensitivity means it may not detect low-abundance proteins.[1]

Coomassie Brilliant Blue: High Sensitivity at the Cost of Reversibility

Coomassie Brilliant Blue R-250 is a more sensitive stain than Ponceau S, capable of detecting protein bands in the nanogram range.[3] This increased sensitivity can be advantageous for visualizing low-abundance proteins. However, Coomassie staining is generally considered irreversible as it fixes proteins to the membrane, which can interfere with subsequent immunodetection steps.[3][4] Therefore, it is typically used as a final visualization step or on a parallel gel rather than on the blot intended for immunoblotting.

Amido Black 10B: A More Sensitive Reversible Alternative

Amido Black 10B offers a higher sensitivity than Ponceau S, with a detection limit in the range of 30-50 ng.[5] Like Ponceau S, it is a reversible anionic dye, making it compatible with downstream Western blotting. The staining process is rapid, and the dye can be removed with a destaining solution, typically containing isopropanol and acetic acid.[6]

Fluorescent Stains: The Pinnacle of Sensitivity and Quantification

Fluorescent total protein stains, such as SYPRO Ruby and Revert™ 700, represent the most sensitive method for total protein detection on membranes, with limits of detection in the low nanogram to picogram range.[7] These stains offer a wide linear dynamic range, making them ideal for quantitative Western blotting where normalization to total protein is crucial.[8] While the staining protocols may be longer than for anionic dyes, their high sensitivity and compatibility with multiplex fluorescent Western blotting make them a powerful tool for modern protein analysis.[9]

Experimental Protocols

Protocol 1: Ponceau S Staining
  • Following protein transfer, briefly rinse the membrane (PVDF or nitrocellulose) in deionized water.

  • Immerse the membrane in Ponceau S staining solution (typically 0.1% w/v Ponceau S in 5% v/v acetic acid) for 1-5 minutes at room temperature with gentle agitation.

  • Wash the membrane in deionized water for 1-2 minutes, or until distinct red protein bands are visible against a faint background.

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of deionized water or a mild buffer like TBST until the red color is completely gone. The membrane is now ready for blocking and immunodetection.

Protocol 2: Amido Black 10B Staining
  • After protein transfer, immerse the nitrocellulose membrane in Amido Black staining solution (e.g., 0.1% w/v Amido Black in 25% v/v isopropanol and 10% v/v acetic acid) for 1-5 minutes.[6]

  • Destain the membrane in a solution of 25% isopropanol and 10% acetic acid for approximately 30 minutes, or until the background is clear.[6]

  • Rinse the membrane thoroughly with deionized water.

  • Image the stained membrane.

  • For subsequent immunodetection, ensure all Amido Black is removed by washing with destaining solution and then water.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for protein detection and the logical relationship between different staining options.

G Protein Detection Workflow: Staining and Immunodetection cluster_pre_immunodetection Pre-Immunodetection Staining cluster_immunodetection Immunodetection cluster_post_immunodetection Post-Immunodetection/Terminal Staining SDS_PAGE SDS-PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Total_Protein_Stain Total Protein Staining Transfer->Total_Protein_Stain Ponceau_S Ponceau S Total_Protein_Stain->Ponceau_S Reversible Amido_Black Amido Black Total_Protein_Stain->Amido_Black Reversible Fluorescent_Stain Fluorescent Stain Total_Protein_Stain->Fluorescent_Stain Reversible Image_Transfer Image for Transfer Efficiency Ponceau_S->Image_Transfer Amido_Black->Image_Transfer Fluorescent_Stain->Image_Transfer Destain Destain Image_Transfer->Destain Blocking Blocking Destain->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Coomassie Coomassie Blue (Terminal Stain) Detection->Coomassie Optional

Caption: A flowchart illustrating the Western blotting workflow, highlighting the points at which reversible and terminal protein stains are used.

G Decision Tree for Total Protein Stain Selection Start Need to assess protein transfer? Reversible Need to perform immunodetection on the same membrane? Start->Reversible Yes No_Stain No staining needed Start->No_Stain No Speed Is speed the top priority? Reversible->Speed Yes Coomassie Use Coomassie Blue (on a separate gel or after detection) Reversible->Coomassie No Sensitivity Is high sensitivity critical? Speed->Sensitivity No Ponceau_S Use Ponceau S Speed->Ponceau_S Yes Quantitative Is quantitative analysis required? Sensitivity->Quantitative High Amido_Black Use Amido Black Sensitivity->Amido_Black Moderate Quantitative->Amido_Black No Fluorescent Use Fluorescent Stain Quantitative->Fluorescent Yes

Caption: A decision-making diagram to guide the selection of an appropriate total protein stain based on experimental needs.

References

Unveiling the Specificity of Acid Red 42 in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Acid Red 42

This compound, also known by its Colour Index number C.I. 17070 and CAS number 6245-60-9, is a single azo class dye. Its molecular formula is C22H16N3NaO6S2. Primarily utilized in the textile and cosmetic industries for its vibrant red hue, acid dyes, in general, have also found applications in biological research as staining agents.

Understanding Cross-Reactivity in Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying specific molecules in complex biological samples.[1] These assays rely on the highly specific binding of an antibody to its target antigen.[2] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the intended target analyte.[3] This can lead to inaccurate, often falsely elevated, results.[3]

The potential for cross-reactivity is a critical consideration when using dyes like this compound in or alongside immunoassays, as their presence could potentially interfere with the assay's accuracy.

Potential Cross-Reactivity of this compound

While direct experimental data on the cross-reactivity of this compound in specific immunoassays is scarce, the potential for such interactions can be inferred from the behavior of other azo dyes. Azo dyes as a class are known to sometimes elicit cross-sensitization in allergic reactions, suggesting that antibodies may recognize similar structural motifs across different dye molecules.

In the context of immunoassays, the format of the assay itself can influence the degree of observed cross-reactivity, even when using the same antibody.[4] For instance, competitive ELISA formats may exhibit different cross-reactivity profiles compared to sandwich ELISAs.

Comparison with Structurally Similar Azo Dyes

To illustrate the potential for cross-reactivity, we can examine data from other acid red azo dyes that are structurally related to this compound. While not a direct measure of this compound's performance, this information provides valuable insight into how related compounds might behave in similar assays.

  • Ponceau S (Acid Red 112): This diazo dye is commonly used for the reversible staining of proteins on western blot membranes. Its utility in this application stems from the fact that it can be washed away, allowing for subsequent immunodetection without significant interference. This suggests that its binding to proteins is not so strong as to prevent antibody binding.

  • Amaranth (Acid Red 27): This organic azo dye has been studied for its interaction with serum proteins.[5] Such binding characteristics highlight the potential for dyes to interact with biological molecules, which could translate to interference in immunoassays.

  • Yellow Azo Dyes (e.g., Tartrazine): Competitive ELISA kits have been developed for the detection of yellow azo dyes. These kits utilize antibodies that recognize Tartrazine and other related compounds, inherently demonstrating cross-reactivity within this subgroup of azo dyes.[6]

Experimental Considerations and Protocols

When developing or validating an immunoassay where the presence of this compound or other dyes is a possibility, it is crucial to perform cross-reactivity testing. A standard approach involves a competitive inhibition ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for assessing the cross-reactivity of this compound and other compounds in a competitive ELISA designed for a specific target analyte.

Materials:

  • Microtiter plate coated with the target analyte.

  • Primary antibody specific to the target analyte.

  • Enzyme-conjugated secondary antibody.

  • Substrate for the enzyme.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Stop solution.

  • This compound and other potential cross-reactants.

  • Plate reader.

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target analyte. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the standard analyte and the potential cross-reactants (including this compound). Add a fixed concentration of the primary antibody to each of these dilutions and incubate for 30 minutes.

  • Incubation: Add the antibody-analyte/cross-reactant mixtures to the coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the enzyme substrate to each well. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of standard analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Logical Workflow for Assessing Cross-Reactivity

The following diagram illustrates the decision-making process and experimental workflow for evaluating the potential cross-reactivity of a substance like this compound in a biological assay.

Cross_Reactivity_Workflow cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Data Analysis and Conclusion Start Identify Potential for Cross-Reactivity Struct_Sim Analyze Structural Similarity to Target Analyte Start->Struct_Sim Lit_Review Review Literature for Known Interference of Structurally Similar Compounds Struct_Sim->Lit_Review Develop_Assay Develop/Optimize Immunoassay Lit_Review->Develop_Assay Spike_Recovery Perform Spike and Recovery Experiments Develop_Assay->Spike_Recovery Cross_React_Test Conduct Competitive Cross-Reactivity Assay Spike_Recovery->Cross_React_Test Calc_Cross_React Calculate % Cross-Reactivity Cross_React_Test->Calc_Cross_React Assess_Impact Assess Impact on Assay Performance Calc_Cross_React->Assess_Impact Conclusion Conclusion on Specificity Assess_Impact->Conclusion

Workflow for assessing potential cross-reactivity.

Conclusion

References

Performance of Acid Red 42 in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins is a critical step in various experimental workflows. Acid Red 42, an anionic dye, presents a potential alternative for total protein staining on membranes. This guide provides a comparative analysis of the theoretical performance of this compound in different buffer systems and contrasts it with established protein staining methods.

The efficacy of acid dyes like this compound is intrinsically linked to the pH of the staining solution. These dyes carry a negative charge and primarily interact with the positively charged amino groups of proteins. An acidic environment enhances this interaction by promoting the protonation of these amino groups, thereby increasing the electrostatic attraction between the dye and the protein. Consequently, acidic buffer systems are optimal for achieving sensitive and efficient protein staining with this compound.

Comparison of Buffer Systems for this compound Staining

Buffer System (Recommended pH ~3-4)Key CharacteristicsTheoretical Impact on this compound Performance
Acetate Buffer Commonly used for protein work, provides good buffering capacity in the acidic range.High Staining Efficiency: The acidic pH ensures robust electrostatic interactions between the dye and protonated protein amino groups.
Citrate Buffer Offers strong buffering capacity over a wider acidic pH range.Potentially Stronger Staining: Similar to acetate, it maintains an optimal low pH for binding. The multi-protic nature of citric acid may offer subtle advantages in maintaining a stable pH.
Phosphate Buffer While versatile, its primary buffering capacity is closer to neutral pH. Acidic phosphate buffers can be prepared.Sub-optimal Performance: Achieving and maintaining a pH between 3 and 4 with a phosphate buffer is less effective than with acetate or citrate, potentially leading to weaker staining.
Tris-HCl Buffer Buffering range is in the alkaline region (pH 7.5-9.0).Not Recommended: The alkaline nature of Tris buffers would lead to deprotonation of protein amino groups, resulting in poor to no staining with this compound due to electrostatic repulsion.

Performance Comparison with Alternative Protein Stains

The choice of a protein stain depends on factors such as sensitivity, reversibility, cost, and compatibility with downstream applications.

Staining MethodTypeLimit of Detection (LOD)ReversibilityDownstream Compatibility (e.g., Mass Spectrometry)
This compound (Theoretical) Anionic DyeEstimated ~200 ngReversibleLikely compatible after destaining
Ponceau S Anionic Dye~200 ngReversibleYes, after destaining
Coomassie Brilliant Blue R-250 Anionic Dye~100 ngDifficultLimited
Colloidal Coomassie Blue G-250 Anionic Dye8-16 ngDifficultYes
Silver Staining Metal-based0.25-1 ngNoProblematic
SYPRO Ruby Fluorescent1-2 ngNoYes

Experimental Protocols

Protocol for Reversible Total Protein Staining with this compound on Membranes

This protocol is adapted from standard procedures for Ponceau S, a comparable reversible anionic dye.

Materials:

  • Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water or 0.1 M NaOH for rapid destaining.

  • Membrane: Nitrocellulose or PVDF membrane with transferred proteins.

Procedure:

  • Following protein transfer, briefly rinse the membrane in deionized water.

  • Immerse the membrane in the this compound Staining Solution and agitate gently for 5-10 minutes at room temperature.

  • Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a low background.

  • The stained membrane can be photographed or scanned for documentation.

  • To destain, wash the membrane with several changes of deionized water until the red color is completely gone. For faster destaining, a brief wash in 0.1 M NaOH can be used, followed by extensive rinsing with water.

  • The destained membrane can then proceed to the blocking step for subsequent immunodetection.

Visualizing the Staining Workflow and Underlying Principles

To better illustrate the processes involved, the following diagrams created using the DOT language depict the experimental workflow and the chemical basis of acid dye staining.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis & Downstream Processing ProteinTransfer Protein Transfer to Membrane MembraneRinse Rinse Membrane (Water) ProteinTransfer->MembraneRinse Staining Incubate in this compound Solution MembraneRinse->Staining Washing Wash (Water) Staining->Washing Imaging Image Documentation Washing->Imaging Destaining Destain (Water/NaOH) Imaging->Destaining Immunodetection Proceed to Immunodetection Destaining->Immunodetection

Fig. 1: Experimental workflow for reversible protein staining with this compound.

Staining_Mechanism cluster_protein Protein Surface cluster_dye This compound cluster_buffer Acidic Buffer (e.g., Acetate) p1 p2 p3 d1 d1->p2 Electrostatic Attraction b1 b1->p1 Protonation b2

Fig. 2: Principle of this compound binding to proteins in an acidic buffer.

Acid Red 42 in Biotechnology: A Comparative Analysis of Staining Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a critical aspect of experimental design. This guide provides a comparative overview of Acid Red 42 and its potential alternatives in common biotechnological applications. While this compound is a known acid dye, its use and performance in biotechnological contexts are not well-documented in publicly available literature. Therefore, this guide will focus on established, comparable red dyes and methods for key applications, providing a framework for evaluating potential uses of this compound.

Application 1: Reversible Protein Staining on Membranes

In applications such as Western blotting, a reversible total protein stain is often used to verify protein transfer to a membrane before proceeding with immunodetection. The established dye for this purpose is Ponceau S.

Comparison of Dyes for Total Protein Staining

FeaturePonceau S (Acid Red 112)This compound
Primary Application Reversible staining of proteins on Western blot membranes (nitrocellulose, PVDF).[1][2]Primarily used as a textile dye; biotechnological applications are not well-documented.
Binding Principle Binds non-covalently to positively charged amino acids and non-polar regions of proteins.Presumed to bind ionically to proteins.
Detection Limit Approximately 200 ng.[3]Not reported in the literature for protein staining.
Reversibility Easily reversible with water washes, which allows for subsequent immunodetection.[2]Not reported in the literature for protein staining.
Advantages Quick, inexpensive, and reversible.[3]Potentially low cost.
Disadvantages Lower sensitivity compared to other stains like Coomassie Blue or silver stain; stain can fade over time.[3]Lack of performance data and established protocols.
Experimental Protocol: Ponceau S Staining for Western Blot Membranes

This protocol is a standard procedure for the reversible staining of proteins on nitrocellulose or PVDF membranes after transfer.

  • Preparation of Staining Solution: Prepare a solution of 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid. For example, to make 100 mL, dissolve 100 mg of Ponceau S powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.

  • Washing the Membrane: After protein transfer, briefly wash the membrane in deionized water or TBS-T/PBS-T buffer to remove any residual transfer buffer components.

  • Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 2-5 minutes at room temperature with gentle agitation.

  • Destaining: Wash the membrane with deionized water to remove excess stain and reveal the protein bands. The protein bands will appear red against a white background.

  • Imaging: The membrane can be imaged at this point to document the protein transfer efficiency.

  • Removal of Stain: To proceed with immunodetection, completely destain the membrane by washing it with TBS-T or PBS-T until the red color is gone. This typically takes 5-10 minutes.

Experimental Workflow for Ponceau S Staining

G cluster_prep Preparation cluster_staining Staining Procedure prep_solution Prepare 0.1% Ponceau S in 5% Acetic Acid western_blot Perform Western Blot Protein Transfer wash1 Wash Membrane (Deionized Water) western_blot->wash1 stain Incubate in Ponceau S (2-5 min) wash1->stain destain Destain with Deionized Water stain->destain image Image Membrane destain->image wash2 Wash with TBS-T/PBS-T to Remove Stain image->wash2 immunodetection Proceed to Immunodetection wash2->immunodetection

Caption: Workflow for reversible protein staining on a membrane using Ponceau S.

Application 2: Cell Viability and Cytotoxicity Assays

A common method to assess cell viability is through the uptake of a vital dye. The Neutral Red assay is a well-established method for this purpose, where viable cells incorporate the dye into their lysosomes.[4]

Comparison of Dyes for Cell Viability Assays

FeatureNeutral RedThis compound
Principle Viable cells take up the dye via active transport and incorporate it into their lysosomes. Non-viable cells do not retain the dye.[5] The amount of extracted dye is proportional to the number of viable cells.[6]The mechanism for vital staining, if any, is unknown.
Assay Type Quantitative colorimetric assay.[5]Not established as a viability assay.
Detection Spectrophotometric reading of the extracted dye at ~540 nm.[5]-
Advantages Sensitive, quantitative, and cost-effective compared to some other methods.[6] Can distinguish between viable, damaged, and dead cells.[6]-
Disadvantages Requires washing steps.[7] Can be influenced by alterations in cell surface or lysosomal membranes.[6]No established protocol or performance data for cell viability.
Experimental Protocol: Neutral Red Uptake Assay for Cell Viability

This protocol provides a general outline for assessing cell viability using the Neutral Red assay in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate overnight.[5]

  • Compound Treatment: Treat the cells with the test compound for the desired period (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

  • Preparation of Neutral Red Medium: Prepare a 1X Neutral Red staining solution by diluting a stock solution in the appropriate cell culture medium.

  • Staining: Remove the treatment medium and add the Neutral Red-containing medium to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.[6]

  • Washing: Remove the Neutral Red medium and wash the cells with a washing solution (e.g., PBS) to remove unincorporated dye.

  • Dye Solubilization: Add a solubilization solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[6]

  • Quantification: Measure the absorbance of the solubilized dye using a spectrophotometer at a wavelength of approximately 540 nm. The absorbance is directly proportional to the number of viable cells.

Logical Flow of the Neutral Red Viability Assay

G start Start with Cultured Cells treatment Treat Cells with Test Compound start->treatment staining Incubate with Neutral Red Dye treatment->staining wash Wash to Remove Excess Dye staining->wash solubilize Solubilize Dye from Viable Cells wash->solubilize measure Measure Absorbance (OD 540 nm) solubilize->measure result Correlate Absorbance to Cell Viability measure->result

Caption: Decision tree for assessing cell viability with the Neutral Red assay.

Application 3: In Situ Detection of Apoptotic Cells

For the specific detection of programmed cell death (apoptosis), methods that identify biochemical hallmarks of this process are employed. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method that labels the fragmented DNA of apoptotic cells.

While not a simple staining procedure with a single dye, TUNEL assays often use red fluorescent labels for detection.

Conceptual Comparison for Cell Death Detection

MethodTUNEL Assay (with TMR red)Simple Acid Dye Staining (Hypothetical)
Principle Enzymatically labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with a fluorescently labeled dUTP (e.g., TMR red-dUTP).[8]Would likely rely on membrane integrity, similar to Trypan Blue, to distinguish live from dead cells.
Specificity Specific for the DNA fragmentation seen in late-stage apoptosis.[9]Would not be specific for apoptosis and would also label necrotic cells.
Detection Fluorescence microscopy or flow cytometry.[8]Brightfield microscopy.
Advantages High specificity for apoptosis.[9] Can be used for in situ detection in tissues.[8]Potentially simple and rapid.
Disadvantages More complex and expensive than simple vital dyes. Can also label necrotic cells under certain conditions.Would not provide information on the mechanism of cell death.

Signaling Pathway Leading to Apoptosis

G ext_stim External Stimulus (e.g., Drug Treatment) receptor Cell Surface Receptor ext_stim->receptor casp8 Caspase-8 Activation receptor->casp8 bid Bid Cleavage (tBid) casp8->bid casp3 Caspase-3 Activation (Executioner Caspase) casp8->casp3 mito Mitochondrial Outer Membrane Permeabilization bid->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp9->casp3 apoptosis Apoptosis (DNA Fragmentation) casp3->apoptosis

Caption: A simplified extrinsic signaling pathway leading to apoptosis.

Conclusion

While this compound is an available acid dye, there is a notable lack of published data supporting its use in specific biotechnological applications such as protein staining on membranes or cell viability assays. Researchers seeking red dyes for these purposes are better served by established and well-characterized methods. For reversible protein staining, Ponceau S offers a reliable and cost-effective solution. For quantifying cell viability, the Neutral Red uptake assay is a robust and sensitive method. For the specific detection of apoptosis, techniques like the TUNEL assay provide mechanistic insight that simple dyes cannot. Future studies may elucidate specific applications for this compound in biotechnology, but for now, reliance on validated alternatives is recommended.

References

Safety Operating Guide

Proper Disposal of Acid Red 42: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Acid Red 42, a synthetic azo dye. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

For researchers, scientists, and drug development professionals, understanding the correct disposal methods for all laboratory chemicals is a fundamental aspect of safe and ethical scientific practice. This document outlines the necessary precautions, collection, storage, and disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like many acid dyes, can be hazardous upon contact or inhalation.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile rubber gloves.
Body ProtectionLaboratory coat.

Work should always be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

1. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, paper towels, and gloves, in a designated and clearly labeled hazardous waste container.

  • Aqueous Solutions: Liquid waste containing this compound should be collected in a separate, leak-proof container specifically designated for hazardous aqueous waste.

2. Waste Container Management:

  • Compatibility: Ensure that the waste container is made of a material compatible with acidic solutions. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • Segregation: Store the this compound waste container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent any dangerous chemical reactions.

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to neutralize the dye solution unless specifically approved and guided by your institution's EHS professionals, as neutralization of dye-containing solutions is often not recommended for drain disposal.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling and disposing of hazardous chemical waste, including acidic dyes. These are general guidelines and should be supplemented with a review of the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies.

Visualizing the Disposal Workflow

To clarify the logical steps for the proper disposal of this compound, the following workflow diagram has been created.

start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Collect Solid Waste in Labeled Container ppe->collect_solid collect_liquid Collect Aqueous Waste in Labeled Container ppe->collect_liquid segregate Segregate from Incompatible Chemicals collect_solid->segregate collect_liquid->segregate seal Securely Seal Waste Container segregate->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal Professional Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Acid Red 42

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in innovative research and development, ensuring a safe and efficient work environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acid Red 42 (CAS No. 6245-60-9), a single azo class dye. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your experimental work.

Essential Safety & Handling Information

Chemical Identification and Properties:

A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage procedures.

PropertyValueReference
CAS Number 6245-60-9[1]
C.I. Number 17070[1]
Molecular Formula C₂₂H₁₆N₃NaO₆S₂[1]
Molecular Weight 505.5 g/mol [1]
Appearance Blue-ray red solid[1]
Solubility Soluble in water (red solution), Soluble in ethanol (purplish-red solution)[1]

Hazard Identification and Precautionary Measures:

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on the general properties of acid dyes and azo compounds, the following hazards should be considered. It is imperative to handle this substance with care, assuming it may cause skin and eye irritation.

Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is essential to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron or coveralls may be necessary for larger quantities.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated.Prevents inhalation of potentially harmful particles.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key procedural steps.

prep Preparation & Planning receive Receiving & Inspection prep->receive Verify SDS & Labeling storage Proper Storage receive->storage Inspect Container Integrity handling Handling & Use storage->handling Transport Safely spill Spill & Emergency Response handling->spill In Case of Accident waste Waste Collection handling->waste Collect Contaminated Materials spill->waste Contain & Clean disposal Disposal waste->disposal Follow Institutional Protocols

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。